Pomalidomide-amido-C1-Br
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-bromo-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN3O5/c16-6-11(21)17-8-3-1-2-7-12(8)15(24)19(14(7)23)9-4-5-10(20)18-13(9)22/h1-3,9H,4-6H2,(H,17,21)(H,18,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFHGCZZAGNKHIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Pomalidomide-amido-C1-Br: A Technical Guide for PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide-amido-C1-Br is a synthetic E3 ligase ligand-linker conjugate, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4] This molecule incorporates the high-affinity pomalidomide (B1683931) ligand, which recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a short C1 amide linker terminating in a bromine atom. The bromine serves as a reactive handle for conjugation to a target protein ligand, facilitating the creation of a heterobifunctional PROTAC. This guide provides an in-depth overview of the chemical structure, properties, and core applications of this compound in targeted protein degradation.
Chemical Structure and Properties
This compound is structurally defined by its pomalidomide core, which is responsible for engaging the CRBN E3 ligase complex. The attached bromoacetamide group enables covalent linkage to a warhead designed to bind a specific protein of interest.
IUPAC Name: 2-bromo-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]acetamide[5]
Chemical Formula: C₁₅H₁₂BrN₃O₅[6]
| Property | Value | Source |
| Molecular Weight | 394.18 g/mol | [5] |
| CAS Number | 2351106-38-0 | [1][5] |
| Appearance | Solid powder | Inferred from general chemical properties |
| Solubility | Soluble in DMSO | [3] |
| LogP | 0.626 | [5] |
| Hydrogen Bond Donors | 2 | [5] |
| Hydrogen Bond Acceptors | 5 | [5] |
Mechanism of Action: The Role of the Pomalidomide Moiety
The therapeutic and protein-degrading utility of this compound is derived from its pomalidomide component. Pomalidomide is an immunomodulatory drug (IMiD) that functions as a "molecular glue" to the Cereblon (CRBN) protein, which is a substrate receptor for the Cullin-4 RING E3 ubiquitin ligase (CRL4^CRBN^) complex.[3][7]
The binding of the pomalidomide moiety to CRBN alters the substrate specificity of the E3 ligase, inducing the recruitment, ubiquitination, and subsequent proteasomal degradation of specific neosubstrate proteins.[7] The primary endogenous targets of the pomalidomide-CRBN interaction are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[3][7][8] The degradation of these factors is central to the anti-myeloma and immunomodulatory effects of pomalidomide.[3][8]
When incorporated into a PROTAC, the this compound moiety serves to hijack this endogenous cellular machinery. The PROTAC molecule facilitates the formation of a ternary complex between the target protein of interest (POI) and the CRL4^CRBN^ E3 ligase, leading to the ubiquitination and degradation of the POI.
Mechanism of action for the pomalidomide moiety.
Application in PROTAC Development: A Case Study with B-Raf
This compound is explicitly mentioned as a building block for creating PROTACs targeting the B-Raf kinase, a key component of the MAPK signaling pathway and a prevalent oncogene.[3][9][10] A B-Raf PROTAC synthesized using this linker would consist of a B-Raf inhibitor (the "warhead") covalently attached to the pomalidomide-amido-C1 linker. This bifunctional molecule would then induce the degradation of B-Raf, offering a potential therapeutic advantage over simple inhibition.[10]
Logical workflow of a B-Raf PROTAC using this compound.
Experimental Protocols
The following are generalized protocols for key experiments to characterize a PROTAC synthesized using this compound. Researchers will need to optimize concentrations, cell types, and incubation times for their specific target and experimental system.
Western Blotting for Target Protein Degradation
This is the most direct method to confirm the efficacy of a PROTAC.
Objective: To quantify the reduction in the target protein (e.g., B-Raf) and the neosubstrates (Ikaros/Aiolos) following treatment with the PROTAC.
Materials:
-
Cancer cell line expressing the target protein (e.g., MCF-7 for B-Raf)[10]
-
PROTAC synthesized with this compound
-
Pomalidomide (as a control)
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132, as a control)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against the target protein, Ikaros, Aiolos, and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
SDS-PAGE and Western blotting equipment
Protocol:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Compound Treatment: Treat cells with a range of concentrations of the PROTAC (e.g., 1 nM to 10 µM) to determine the half-maximal degradation concentration (DC₅₀). Include vehicle control (DMSO), a pomalidomide-only control, and a co-treatment of PROTAC with MG132.
-
Incubation: Incubate cells for a predetermined time course (e.g., 2, 4, 8, 16, 24 hours) to find the optimal degradation time.[7]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate proteins by SDS-PAGE. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using a chemiluminescence substrate and an imaging system. Quantify band intensities relative to the loading control.
Cell Viability Assay
This assay determines the functional consequence of target protein degradation on cell proliferation and survival.
Objective: To measure the half-maximal inhibitory concentration (IC₅₀) of the PROTAC.
Materials:
-
Cancer cell line of interest
-
PROTAC synthesized with this compound
-
96-well clear or opaque-walled plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or MTT)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-5,000 cells/well) in 100 µL of culture medium.[11] Incubate overnight.
-
Compound Treatment: Prepare serial dilutions of the PROTAC in culture medium. Add the diluted compounds to the wells. Include a vehicle control.[11]
-
Incubation: Incubate the plate for a prolonged period, typically 48 to 72 hours, at 37°C and 5% CO₂.[11]
-
Assay:
-
For CellTiter-Glo®: Equilibrate the plate and reagent to room temperature. Add the CellTiter-Glo® reagent to each well, mix on an orbital shaker to induce lysis, and incubate for 10 minutes to stabilize the signal.[12] Measure luminescence with a luminometer.
-
For MTT: Add MTT solution to each well and incubate for 2-4 hours. Add solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan (B1609692) crystals. Measure absorbance at the appropriate wavelength (e.g., 570 nm).
-
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Plot the results and determine the IC₅₀ value using non-linear regression analysis.
Apoptosis Assay by Flow Cytometry
This assay can confirm if the observed decrease in cell viability is due to programmed cell death.
Objective: To quantify the percentage of apoptotic cells after PROTAC treatment.
Materials:
-
Cancer cell line of interest
-
PROTAC synthesized with this compound
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed and treat cells in 6-well plates as described for the Western blotting protocol for a duration determined to be effective (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash once with cold PBS.[12]
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.[12]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[12]
-
Flow Cytometry: Add additional 1X Binding Buffer to each sample and analyze by flow cytometry within one hour.[12]
-
Data Analysis: Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).
Conclusion
This compound is a valuable chemical tool for the synthesis of PROTACs that hijack the CRL4^CRBN^ E3 ligase complex. Its well-defined structure and reactive handle allow for the straightforward development of degraders against a wide array of protein targets. By leveraging the established mechanism of pomalidomide, researchers can induce the targeted degradation of proteins implicated in disease, providing a powerful alternative to traditional small-molecule inhibition. The experimental protocols outlined in this guide provide a framework for the successful characterization of novel PROTACs developed using this versatile building block.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. m.youtube.com [m.youtube.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. ard.bmj.com [ard.bmj.com]
- 6. calpaclab.com [calpaclab.com]
- 7. benchchem.com [benchchem.com]
- 8. Cereblon modulator iberdomide induces degradation of the transcription factors Ikaros and Aiolos: immunomodulation in healthy volunteers and relevance to systemic lupus erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, 2351106-38-0 | BroadPharm [broadpharm.com]
- 10. Pomalidomide hybrids act as proteolysis targeting chimeras: Synthesis, anticancer activity and B-Raf degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Pomalidomide-amido-C1-Br: A Technical Guide to a Key Linker in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Pomalidomide-amido-C1-Br, a critical building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document details its chemical identity, its role in the synthesis of targeted protein degraders, and the associated biological mechanisms and experimental data.
Core Compound Identification
This compound is a synthetic E3 ligase ligand-linker conjugate. It incorporates the pomalidomide (B1683931) core, which recruits the Cereblon (CRBN) E3 ubiquitin ligase, attached to a short alkyl bromide linker. This bifunctional nature allows for its conjugation to a target protein ligand, forming a PROTAC capable of inducing the degradation of the target protein.
| Identifier | Value | Reference |
| CAS Number | 2351106-38-0 | [1][2][3][4] |
| IUPAC Name | 2-bromo-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]acetamide | [4] |
| Molecular Formula | C15H12BrN3O5 | [4] |
| Molecular Weight | 394.18 g/mol | [4] |
Application in PROTAC Synthesis: B-Raf Degrader
This compound serves as a crucial intermediate in the synthesis of potent and selective protein degraders. A notable application is in the creation of "PROTAC B-Raf degrader 1" (also referred to as compound 2 in some literature), which targets the B-Raf protein for degradation[1][2][3][5][6]. B-Raf is a serine/threonine-protein kinase that plays a central role in the MAPK/ERK signaling pathway, and its mutation is a key driver in several cancers.
Synthesis Workflow
The synthesis of PROTAC B-Raf degrader 1 involves the conjugation of this compound with a B-Raf targeting ligand. The following diagram illustrates the general synthetic workflow.
References
- 1. This compound - CAS:2351106-38-0 - KKL Med Inc. [kklmed.com]
- 2. This compound, 2351106-38-0 | BroadPharm [broadpharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pomalidomide hybrids act as proteolysis targeting chimeras: Synthesis, anticancer activity and B-Raf degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Pomalidomide-amido-C1-Br: A Technical Guide to its Discovery, Synthesis, and Application in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Pomalidomide-amido-C1-Br, a key synthetic building block in the field of targeted protein degradation (TPD). Pomalidomide (B1683931), an immunomodulatory drug, has been repurposed as a potent recruiter of the Cereblon (CRBN) E3 ubiquitin ligase for Proteolysis-Targeting Chimeras (PROTACs). The functionalization of pomalidomide at its 4-amino position with an "amido-C1-Br" linker creates a versatile intermediate for the assembly of novel PROTACs. This document details the discovery rationale for such derivatives, provides a representative synthesis protocol with associated quantitative data, and illustrates the underlying biological pathways and experimental workflows.
Discovery Background and Rationale
Pomalidomide is a thalidomide (B1683933) analog approved for the treatment of multiple myeloma.[1][] Its mechanism of action involves binding to the Cereblon (CRBN) component of the CUL4-DDB1-CRBN E3 ubiquitin ligase complex.[3][4] This binding event alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific neo-substrate proteins, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[][4]
The field of targeted protein degradation leverages this inherent activity by using pomalidomide as a "warhead" to recruit the CRBN E3 ligase. PROTACs are heterobifunctional molecules comprising an E3 ligase ligand (like pomalidomide), a ligand for a protein of interest (POI), and a chemical linker that connects them.[3][4] By bringing the POI into close proximity with the E3 ligase, PROTACs induce the ubiquitination and degradation of proteins previously considered "undruggable."[4]
The discovery of molecules like This compound (IUPAC name: 2-bromo-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)acetamide) was driven by the need for versatile, reactive intermediates for PROTAC synthesis.[5][6][7] This compound incorporates the pomalidomide core for CRBN binding and a short linker with a terminal bromine atom.[5] The bromoacetyl group serves as a reactive electrophile, allowing for facile covalent linkage to a nucleophile (e.g., an amine, thiol, or alcohol) on the POI-targeting ligand or a pre-assembled linker, streamlining the synthesis of new PROTAC libraries.[8] Its specific application has been noted in the design of B-Raf protein degraders.[5][6][7]
Synthesis and Characterization
The synthesis of this compound is achieved by acylating the 4-amino group of pomalidomide with a suitable bromoacetylating agent. This is a common strategy for functionalizing pomalidomide for PROTAC development.[8]
Representative Synthesis Scheme
The overall synthesis can be represented by a two-step process starting from 3-nitrophthalic acid, leading to pomalidomide, which is then functionalized.
Experimental Protocols
Protocol 1: Synthesis of Pomalidomide (from 3-Nitrophthalic Acid)
This protocol is adapted from established methods for pomalidomide synthesis.[9]
-
Condensation: To a stirred mixture of 3-nitrophthalic acid (1.0 eq) in acetonitrile, add 1,1'-carbonyldiimidazole (B1668759) (CDI) (2.2 eq) under a nitrogen atmosphere at room temperature.
-
Add 3-aminopiperidine-2,6-dione (B110489) hydrochloride (1.0 eq) to the mixture.
-
Heat the reaction mixture to reflux (approx. 75-80 °C) and monitor completion by Thin Layer Chromatography (TLC).
-
After completion, distill the solvent under reduced pressure.
-
Add water to the residue and cool the mixture to 0-5 °C to precipitate the product, 3-(3-nitrophthalimido)-piperidine-2,6-dione.
-
Filter the solid, wash with water, and dry.
-
Reduction: Dissolve the nitro-intermediate in a suitable solvent (e.g., DMF or MeOH/EtOAc).[4]
-
Add 10% Palladium on carbon (Pd/C) (0.1 eq by weight) and subject the mixture to a hydrogen atmosphere (e.g., balloon or hydrogenation reactor).[4]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield pomalidomide.
Protocol 2: Synthesis of this compound (Acylation of Pomalidomide)
This is a representative protocol for the N-acylation of pomalidomide.
-
Dissolve pomalidomide (1.0 eq) in an anhydrous polar aprotic solvent such as N,N-Dimethylformamide (DMF) under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (1.5 eq).
-
Add bromoacetyl bromide (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent like dichloromethane (B109758) (DCM) or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to afford this compound.
Quantitative Data
The following table summarizes typical yields for the key synthetic steps. Actual yields may vary based on reaction scale and specific conditions.
| Reaction Step | Reactants | Product | Typical Yield (%) | Reference(s) |
| Condensation of 3-Nitrophthalic Acid | 3-Nitrophthalic acid, 3-aminopiperidine-2,6-dione HCl | 3-(3-Nitrophthalimido)-piperidine-2,6-dione | ~78% | [9] |
| Reduction of Nitro-Pomalidomide | 3-(3-Nitrophthalimido)-piperidine-2,6-dione | Pomalidomide | >90% | [9] |
| Alkylation of Pomalidomide (representative) | Pomalidomide, 1,5-dibromopentane | N-(5-bromopentyl)-pomalidomide | Not specified | [3] |
Mechanism of Action: PROTAC-Mediated Protein Degradation
This compound is an intermediate and not a final PROTAC. However, it is a critical component of a PROTAC whose mechanism relies on the pomalidomide moiety to recruit the CRBN E3 ligase. The resulting PROTAC induces the formation of a ternary complex between the target protein (POI), the PROTAC, and the E3 ligase.
This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[3] The resulting polyubiquitin (B1169507) chain acts as a signal for recognition and subsequent degradation by the 26S proteasome, effectively eliminating the target protein from the cell.[3][4]
References
- 1. Pomalidomide | C13H11N3O4 | CID 134780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound, 2351106-38-0 | BroadPharm [broadpharm.com]
- 6. This compound - CAS:2351106-38-0 - KKL Med Inc. [kklmed.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. US20160362391A1 - Improved Process for the Preparation of Pomalidomide and its Purification - Google Patents [patents.google.com]
An In-depth Technical Guide to the Mechanism of Action of Pomalidomide-amido-C1-Br in PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of Targeted Protein Degradation
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, shifting the paradigm from traditional occupancy-based inhibition to event-driven pharmacology. Instead of merely blocking a protein's function, PROTACs eliminate the target protein from the cell altogether. This is achieved by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS). A PROTAC is a heterobifunctional molecule composed of two ligands connected by a linker: one binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.
Pomalidomide (B1683931), an immunomodulatory drug, is a widely utilized E3 ligase ligand that binds to Cereblon (CRBN), a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[1] Pomalidomide-amido-C1-Br is a key chemical tool in the synthesis of pomalidomide-based PROTACs. It is a derivative of pomalidomide that has been functionalized with a C1-amido-bromo linker, providing a convenient attachment point for a POI-binding ligand.[2][3] This guide will provide an in-depth technical overview of the mechanism of action of this compound-derived PROTACs, supported by quantitative data, detailed experimental protocols, and visual diagrams.
The Core Mechanism: Pomalidomide-Mediated Protein Degradation
The fundamental mechanism of action for a PROTAC synthesized using this compound involves the formation of a ternary complex between the target protein (POI), the PROTAC itself, and the CRBN E3 ligase. This process can be broken down into several key steps:
-
Binary Complex Formation: The PROTAC, through its two distinct warheads, can independently bind to both the POI and CRBN, forming two separate binary complexes.
-
Ternary Complex Formation: The crucial step is the formation of a stable POI-PROTAC-CRBN ternary complex. The stability and conformation of this complex are critical for efficient ubiquitination. The linker connecting the pomalidomide and POI-binding moieties plays a pivotal role in enabling a productive ternary complex to form.
-
Ubiquitination: Once the ternary complex is formed, the E3 ligase (CRBN) facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. This process is repeated to form a polyubiquitin (B1169507) chain.
-
Proteasomal Degradation: The polyubiquitinated POI is then recognized by the 26S proteasome, which unfolds and degrades the target protein into small peptides. The PROTAC molecule is not degraded in this process and can catalytically induce the degradation of multiple POI molecules.
Quantitative Analysis of Pomalidomide-based PROTAC Efficacy
The efficacy of a PROTAC is determined by several key quantitative parameters, including its binding affinity to the target and E3 ligase, and its ability to induce degradation of the target protein.
Degradation Potency (DC50 and Dmax)
The most common metrics for evaluating PROTAC performance are the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).
-
DC50: The concentration of a PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.
-
Dmax: The maximum percentage of target protein degradation that can be achieved with a given PROTAC.
The following table summarizes the degradation potency of several pomalidomide-based PROTACs against various targets.
| PROTAC Name/Identifier | Target Protein | Cell Line | DC50 | Dmax (%) | Reference |
| PROTAC 1 | BRD4 | Burkitt's lymphoma cells | < 1 nM | >90 | [4] |
| Compound 21 | BRD4 | THP-1 | 810 nM (IC50) | - | [5] |
| DD-04-015 | BTK | MOLM-14 | ~100 nM | >90 | [4] |
| KP-14 | KRAS G12C | NCI-H358 | ~1.25 µM | >80 | [6][7] |
| ZQ-23 | HDAC8 | - | 147 nM | 93 | [8] |
| Compound 16 | EGFR | A549 | 32.9 nM | 96 |
Experimental Protocols for Characterizing Pomalidomide-based PROTACs
A thorough characterization of a novel pomalidomide-based PROTAC involves a series of in vitro and cellular assays to determine its binding, ternary complex formation, and degradation capabilities.
Western Blotting for Protein Degradation
Western blotting is the most common method to quantify the degradation of a target protein.
Objective: To determine the DC50 and Dmax of a PROTAC.
Materials:
-
Cell line expressing the target protein
-
Pomalidomide-based PROTAC
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC or DMSO for a specified time course (e.g., 2, 4, 8, 16, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Add the chemiluminescent substrate and image the blot.
-
-
Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle control and plot the data to determine the DC50 and Dmax values.
NanoBRET™ Assay for Ternary Complex Formation
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell method to quantify the formation of the ternary complex.
Objective: To measure the formation of the POI-PROTAC-CRBN complex in living cells.
Principle: One protein (e.g., the POI) is fused to NanoLuc® luciferase (the donor), and the other protein (CRBN) is fused to HaloTag®, which is labeled with a fluorescent ligand (the acceptor). When the PROTAC brings the two proteins into proximity, BRET occurs, and the energy from the luciferase is transferred to the fluorophore, generating a detectable signal.
Procedure:
-
Cell Transfection: Co-transfect cells with plasmids encoding the NanoLuc®-POI and HaloTag®-CRBN fusion proteins.
-
Cell Plating: Plate the transfected cells in a multi-well plate.
-
Compound Treatment: Treat the cells with the PROTAC at various concentrations.
-
Signal Detection: Add the NanoBRET™ substrate and measure the donor and acceptor emission signals using a plate reader.
-
Data Analysis: Calculate the BRET ratio and plot it against the PROTAC concentration to determine the EC50 for ternary complex formation.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a biophysical technique used to measure the binding affinity and kinetics of the binary and ternary complexes in real-time.
Objective: To determine the KD (dissociation constant) and cooperativity of complex formation.
Procedure:
-
Immobilization: Immobilize one of the proteins (e.g., CRBN) onto the sensor chip.
-
Binary Interaction Analysis: Flow the PROTAC over the chip to measure the binding kinetics of the PROTAC-CRBN interaction.
-
Ternary Interaction Analysis: Pre-incubate the PROTAC with the POI and flow the mixture over the CRBN-immobilized chip to measure the kinetics of ternary complex formation.
-
Data Analysis: Analyze the sensorgrams to determine the association (kon) and dissociation (koff) rates, and calculate the KD. The cooperativity (α) of ternary complex formation can also be calculated.
Downstream Signaling Consequences of Target Degradation
The therapeutic effect of a pomalidomide-based PROTAC is a direct consequence of the degradation of its target protein. The specific downstream effects depend on the function of the targeted protein.
-
BRD4 Degradation: Bromodomain-containing protein 4 (BRD4) is a transcriptional coactivator that plays a key role in the expression of oncogenes such as c-MYC. Degradation of BRD4 by pomalidomide-based PROTACs leads to the downregulation of c-MYC, resulting in cell cycle arrest and apoptosis in cancer cells.[4]
-
EGFR Degradation: The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that is often overexpressed or mutated in cancer. Pomalidomide-based PROTACs targeting EGFR can induce its degradation, leading to the inhibition of downstream signaling pathways such as the MAPK and PI3K/AKT pathways, ultimately causing apoptosis in cancer cells.
-
HDAC8 Degradation: Histone deacetylase 8 (HDAC8) is involved in epigenetic regulation and is a target in cancer therapy. Selective degradation of HDAC8 by pomalidomide-based PROTACs can lead to an increase in the acetylation of its substrates, such as SMC3, and induce anti-proliferative effects.[8]
Conclusion and Future Perspectives
This compound is a valuable chemical entity for the construction of PROTACs that effectively recruit the CRBN E3 ligase for targeted protein degradation. The mechanism of action of these PROTACs is a complex interplay of binary and ternary complex formation, ubiquitination, and proteasomal degradation. A thorough understanding of these processes, supported by robust quantitative analysis and detailed experimental validation, is crucial for the successful design and development of novel protein-degrading therapeutics.
A significant challenge with pomalidomide-based PROTACs is the potential for off-target degradation of endogenous zinc-finger transcription factors.[9] Future research will likely focus on the rational design of pomalidomide analogs and linkers to minimize these off-target effects and improve the selectivity of the resulting PROTACs. The continued development of advanced biophysical and cellular assays will further aid in the optimization of PROTACs with enhanced potency, selectivity, and therapeutic potential.
References
- 1. BTK Is the Target That Keeps on Giving: A Review of BTK-Degrader Drug Development, Clinical Data, and Future Directions in CLL [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of KRas G12C-IN-3 and Pomalidomide-based PROTACs as degraders of endogenous KRAS G12C with potent anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Pomalidomide-amido-C1-Br as a Cereblon E3 Ligase Ligand: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pomalidomide-amido-C1-Br is a synthetic ligand-linker conjugate that plays a pivotal role in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents. This molecule incorporates the high-affinity pomalidomide (B1683931) moiety, which specifically binds to the Cereblon (CRBN) E3 ubiquitin ligase, and a C1-Br linker that serves as a versatile attachment point for a target protein-binding ligand. By hijacking the cellular ubiquitin-proteasome system, PROTACs containing this compound can induce the degradation of specific proteins of interest, offering a powerful strategy for therapeutic intervention in various diseases, including cancer. This technical guide provides a comprehensive overview of the core principles, quantitative data, experimental methodologies, and signaling pathways associated with the use of this compound in targeted protein degradation.
Introduction to Cereblon-Mediated Targeted Protein Degradation
The ubiquitin-proteasome system (UPS) is a fundamental cellular process for protein degradation. E3 ubiquitin ligases, the final enzymes in the ubiquitination cascade, are responsible for substrate recognition. Cereblon (CRBN) is a substrate receptor of the Cullin-RING E3 ubiquitin ligase 4 (CRL4) complex.[1][2] Immunomodulatory drugs (IMiDs), such as thalidomide, lenalidomide, and pomalidomide, function as "molecular glues" by binding to CRBN and inducing the recruitment of "neosubstrates"—proteins not normally targeted by CRBN—for ubiquitination and subsequent degradation by the 26S proteasome.[3][4]
PROTACs leverage this mechanism in a more targeted fashion. A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ligase, and a linker connecting the two.[5][6] this compound serves as a pre-functionalized E3 ligase ligand, streamlining the synthesis of pomalidomide-based PROTACs.[7][8]
This compound: Structure and Function
This compound is a derivative of pomalidomide, a potent IMiD. The pomalidomide core ensures high-affinity binding to CRBN. The "amido-C1-Br" portion is a short linker terminating in a reactive bromo group, which allows for covalent attachment to a POI-binding ligand through various chemical reactions, such as nucleophilic substitution. This modular design facilitates the rapid generation of PROTAC libraries for screening and optimization. For instance, it has been utilized in the design of PROTACs targeting the B-Raf protein.[7][9]
Quantitative Data: Binding Affinity and Degradation Potency
While specific quantitative binding data for this compound is not extensively available in the public domain, the binding affinity of its parent compound, pomalidomide, to CRBN has been well-characterized and serves as a strong proxy. The efficacy of a PROTAC is often evaluated by its ability to induce the degradation of the target protein, measured by the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.
Table 1: Binding Affinity of Pomalidomide and Related IMiDs to Cereblon
| Compound | Binding Affinity (Kd) | Assay Method | Reference |
| Pomalidomide | ~157 nM | Competitive Titration | [10] |
| Pomalidomide | 12.5 µM | Isothermal Titration Calorimetry (ITC) | [11] |
| Lenalidomide | ~178 - 640 nM | Isothermal Titration Calorimetry (ITC) | [12] |
| Thalidomide | ~250 nM | Isothermal Titration Calorimetry (ITC) | [12] |
Note: Binding affinities can vary depending on the specific assay conditions and the constructs of the CRBN protein used.
Table 2: Representative Degradation Potency of Pomalidomide-Based PROTACs
| PROTAC Target | DC50 | Dmax | Cell Line | Reference |
| BRD4 | Not specified | Not specified | Not specified | [13] |
| B-Raf | Not specified | Not specified | Not specified | [9] |
| Aiolos | 8.7 nM | >95% | Not specified | [14] |
Signaling Pathways and Experimental Workflows
The mechanism of action of a pomalidomide-based PROTAC involves the formation of a ternary complex between the PROTAC, the target protein, and the CRBN E3 ligase complex. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.
Figure 1: Mechanism of protein degradation mediated by a pomalidomide-based PROTAC.
A typical experimental workflow for the synthesis and evaluation of a PROTAC using this compound involves several key steps, from chemical synthesis to cellular assays.
Figure 2: General experimental workflow for PROTAC development.
Detailed Experimental Protocols
General Protocol for PROTAC Synthesis using this compound
This protocol describes a general procedure for conjugating this compound to a POI ligand containing a nucleophilic group (e.g., an amine or thiol).
-
Reagents and Materials:
-
This compound
-
POI-binding ligand with a nucleophilic handle
-
Anhydrous dimethylformamide (DMF) or other suitable aprotic solvent
-
A non-nucleophilic base (e.g., diisopropylethylamine, DIPEA)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Reaction vessel and magnetic stirrer
-
Analytical and preparative HPLC, Mass Spectrometer
-
-
Procedure:
-
Dissolve the POI-binding ligand (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous DMF under an inert atmosphere.
-
Add DIPEA (2-3 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) and monitor its progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to obtain the desired PROTAC.
-
Confirm the identity and purity of the final product by high-resolution mass spectrometry and NMR.
-
Western Blotting for Protein Degradation Analysis
This protocol is used to quantify the reduction in the levels of the target protein following PROTAC treatment.
-
Cell Culture and Treatment:
-
Seed the desired cell line in 6-well plates and allow them to attach overnight.
-
Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) or DMSO as a vehicle control for a specified duration (e.g., 4, 8, 16, or 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Immunoblotting:
-
Normalize the protein lysates to the same concentration and denature by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein and a loading control (e.g., β-actin, GAPDH) overnight at 4 °C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using image analysis software to determine the DC50 and Dmax values.
-
Ternary Complex Formation Assay by AlphaLISA
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based immunoassay to detect and quantify the formation of the ternary complex in vitro.
-
Reagents and Materials:
-
Recombinant tagged target protein (e.g., GST-tagged POI)
-
Recombinant tagged CRBN/DDB1 complex (e.g., His-tagged)
-
PROTAC compound
-
AlphaLISA anti-GST acceptor beads and anti-His donor beads
-
Assay buffer
-
384-well microplate
-
AlphaLISA-compatible plate reader
-
-
Procedure:
-
Prepare serial dilutions of the PROTAC compound in the assay buffer.
-
In a 384-well plate, add the tagged target protein, the tagged CRBN/DDB1 complex, and the PROTAC dilutions.
-
Incubate the plate at room temperature for 1 hour to allow for ternary complex formation.
-
Add the AlphaLISA acceptor beads and incubate in the dark for 1 hour.
-
Add the AlphaLISA donor beads and incubate in the dark for another hour.
-
Read the plate on an AlphaLISA-compatible plate reader to measure the luminescent signal, which is proportional to the amount of ternary complex formed.
-
Conclusion
This compound is a valuable chemical tool for the development of potent and selective PROTACs. Its high-affinity pomalidomide core ensures efficient recruitment of the Cereblon E3 ligase, while the reactive linker enables straightforward conjugation to a wide range of target-binding ligands. The experimental protocols outlined in this guide provide a robust framework for the synthesis, characterization, and evaluation of novel PROTACs based on this versatile ligand-linker conjugate. As the field of targeted protein degradation continues to expand, the use of well-defined building blocks like this compound will be instrumental in accelerating the discovery of new therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ternary complex formation - Profacgen [profacgen.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. o2hdiscovery.co [o2hdiscovery.co]
- 8. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. NMR-based Analysis of the Interaction between Pomalidomide and the C-terminal Domain of Cereblon [kci.go.kr]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Efficient Synthesis of Immunomodulatory Drug Analogues Enables Exploration of Structure Degradation Relationships - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Pomalidomide-amido-C1-Br in Targeted Protein Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the heart of this approach are proteolysis-targeting chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal system to eliminate specific proteins of interest. A key component in many successful PROTACs is the E3 ligase ligand, which serves as the anchor to the ubiquitin-proteasome system. Pomalidomide (B1683931), a derivative of thalidomide, has garnered significant attention as a potent ligand for the Cereblon (CRBN) E3 ubiquitin ligase. This technical guide provides an in-depth overview of Pomalidomide-amido-C1-Br, a functionalized pomalidomide derivative, and its application in the development of PROTACs for targeted protein degradation.
This compound, chemically known as N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)-2-bromoacetamide, is a synthetic E3 ligase ligand-linker conjugate. It incorporates the pomalidomide core for CRBN binding and a bromoacetyl linker, providing a reactive handle for conjugation to a target protein ligand. This pre-functionalized building block streamlines the synthesis of pomalidomide-based PROTACs, facilitating the exploration of new protein targets for degradation.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
Pomalidomide functions as a "molecular glue," inducing a neosubstrate interaction between CRBN and target proteins.[1] In the context of a PROTAC, the pomalidomide moiety binds to CRBN, a component of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex. The other end of the PROTAC molecule simultaneously binds to the protein of interest (POI). This proximity induces the formation of a ternary complex between the POI, the PROTAC, and the E3 ligase.
Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then unfolds, deubiquitinates, and proteolytically degrades the target protein. The PROTAC molecule, having catalyzed this process, is then released and can engage in further rounds of degradation, acting as a catalyst for protein removal.
Quantitative Data for Pomalidomide and Pomalidomide-Based PROTACs
The efficacy of pomalidomide as a CRBN ligand and the resulting PROTACs can be quantified through various biophysical and cell-based assays. Key parameters include binding affinity (Kd) to CRBN, and the potency and efficiency of target protein degradation, often expressed as the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).
| Molecule | Target | Assay | Value | Reference |
| Pomalidomide | CRBN | Isothermal Titration Calorimetry (ITC) | Kd = ~1.7 µM | N/A |
| Pomalidomide | CRBN | Competitive Binding Assay | IC50 = 1.9 µM | N/A |
| PROTAC B-Raf degrader 1 (HY-111758) | B-Raf | Cell Viability (MCF-7 cells) | IC50 = 2.7 µM | [1] |
| PROTAC B-Raf degrader 1 (HY-111758) | B-Raf | Cell Viability (MDA-MB-231 cells) | IC50 = 21.21 µM | [1] |
| PROTAC B-Raf degrader 1 (HY-111758) | B-Raf | Cell Viability (HepG2 cells) | IC50 = 18.70 µM | [1] |
| Pomalidomide-based HDAC8 degrader (ZQ-23) | HDAC8 | Western Blot | DC50 = 147 nM | N/A |
| Pomalidomide-based HDAC8 degrader (ZQ-23) | HDAC8 | Western Blot | Dmax = 93% | N/A |
Synthesis of this compound
The synthesis of N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)-2-bromoacetamide involves the acylation of the amino group of pomalidomide with bromoacetyl bromide. A general synthetic scheme is outlined below. For a detailed experimental protocol, please refer to Chen H, et al. Bioorg Chem. 2019 Jun;87:191-199.
General Synthetic Scheme:
Pomalidomide is dissolved in a suitable aprotic solvent, such as tetrahydrofuran (B95107) (THF). An excess of a non-nucleophilic base, for example, diisopropylethylamine (DIPEA), is added to the solution. The reaction mixture is cooled in an ice bath, and a solution of bromoacetyl bromide in the same solvent is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product is extracted, purified by column chromatography, and characterized by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).
Experimental Protocols
Western Blot for Target Protein Degradation
This protocol outlines the steps to assess the degradation of a target protein (e.g., B-Raf) in response to treatment with a pomalidomide-based PROTAC.
Materials:
-
Cell line expressing the target protein (e.g., MCF-7 for B-Raf)
-
PROTAC of interest (e.g., PROTAC B-Raf degrader 1)
-
Vehicle control (e.g., DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein (e.g., anti-B-Raf)
-
Primary antibody against a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat cells with a range of concentrations of the PROTAC and a vehicle control for a specified time course (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples.
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane and apply the ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
In-Vitro Ubiquitination Assay
This assay directly measures the ability of the PROTAC to induce the ubiquitination of the target protein in a reconstituted system.
Materials:
-
Purified recombinant E1 activating enzyme
-
Purified recombinant E2 conjugating enzyme (e.g., UBE2D2)
-
Purified recombinant CRBN/DDB1 E3 ligase complex
-
Purified recombinant target protein
-
Ubiquitin
-
ATP
-
PROTAC of interest
-
Ubiquitination reaction buffer
-
SDS-PAGE gels, Western blot reagents, and anti-target protein antibody
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the E1, E2, E3 enzymes, target protein, ubiquitin, and ATP in the ubiquitination reaction buffer.
-
Initiate Reaction: Add the PROTAC (or vehicle control) to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).
-
Quench Reaction: Stop the reaction by adding SDS-PAGE loading buffer.
-
Western Blot Analysis:
-
Boil the samples and resolve them by SDS-PAGE.
-
Perform a Western blot as described above, probing with an antibody against the target protein.
-
A successful ubiquitination event will be indicated by the appearance of higher molecular weight bands or a smear above the unmodified target protein band, representing polyubiquitinated protein.
-
Visualizations
Caption: Pomalidomide-PROTAC induced protein degradation pathway.
Caption: Experimental workflow for Western blot analysis.
Caption: Logical relationship of this compound components.
References
Pomalidomide-amido-C1-Br Linker: A Technical Guide to Fundamentals and Applications in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the chemical fundamentals and practical applications of the Pomalidomide-amido-C1-Br linker conjugate, a critical building block in the development of Proteolysis Targeting Chimeras (PROTACs). Pomalidomide (B1683931), a potent ligand of the E3 ubiquitin ligase Cereblon (CRBN), serves as the E3 ligase recruiting moiety. The "amido-C1-Br" component is a short, reactive linker designed for the efficient covalent attachment to a ligand targeting a protein of interest (POI), thereby forming a heterobifunctional degrader. This document details the chemical structure, synthesis, and reactivity of this compound, alongside quantitative data on pomalidomide-CRBN binding and the degradation efficiency of resulting PROTACs. Detailed experimental protocols for synthesis, conjugation, and cellular evaluation are provided to guide researchers in the burgeoning field of targeted protein degradation.
Introduction to Pomalidomide-based PROTACs
Targeted protein degradation has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable."[1] PROTACs are heterobifunctional molecules that function by inducing proximity between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target.[2] A PROTAC is comprised of three key components: a ligand for the POI, a ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two.
Pomalidomide, a derivative of thalidomide, is a well-established and potent binder of Cereblon (CRBN), a substrate receptor for the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex.[3] This makes pomalidomide an attractive E3 ligase ligand for PROTAC design. The this compound conjugate is a pre-functionalized building block that simplifies the synthesis of pomalidomide-based PROTACs. It incorporates the CRBN-binding pomalidomide core and a short linker terminating in a reactive bromoacetyl group, enabling straightforward conjugation to various POI ligands.
Chemical Fundamentals of this compound
2.1. Chemical Structure
This compound, systematically named N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)-2-bromoacetamide, is composed of the pomalidomide core structure where the 4-amino group of the phthalimide (B116566) ring is acylated with a bromoacetyl moiety.
-
Chemical Formula: C₁₅H₁₂BrN₃O₅
-
Molecular Weight: 394.18 g/mol
-
CAS Number: 2351106-38-0
Caption: Chemical Structure of this compound.
2.2. Reactivity
The key reactive site of this compound is the terminal bromine atom of the bromoacetyl group. This functional group makes the molecule an effective electrophile for alkylating various nucleophiles, most commonly the amino, thiol, or hydroxyl groups present on a POI ligand or a linker attached to it. The amide bond connecting the pomalidomide to the linker is generally stable under standard physiological and synthetic conditions.
Quantitative Data
3.1. Binding Affinity of Pomalidomide to Cereblon
The binding of pomalidomide to CRBN is a critical first step in the mechanism of action of pomalidomide-based PROTACs. The affinity of this interaction is typically measured by the dissociation constant (Kd).
| Compound | Target | Kd (nM) | Assay Method |
| Pomalidomide | CRBN-DDB1 | ~157 | Isothermal Titration Calorimetry (ITC) |
| Lenalidomide | CRBN-DDB1 | ~178 - 640 | ITC |
| Thalidomide | CRBN-DDB1 | ~250 | ITC |
3.2. Degradation Efficiency of Pomalidomide-Based PROTACs
The efficacy of a PROTAC is quantified by its half-maximal degradation concentration (DC50) and the maximum percentage of protein degradation (Dmax). The following table provides representative data for pomalidomide-based PROTACs targeting various proteins.
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| ZQ-23 | HDAC8 | A549 | 147 | 93 |
| Compound 16 | EGFR | A549 | 32.9 | 96 |
| GP262 | PI3K/mTOR | MDA-MB-231 | 42.2 (p110γ), 45.4 (mTOR) | 88.6 (p110γ), 74.9 (mTOR) |
| Pomalidomide (as a degrader) | IKZF1 | MM.1S | 8.7 | >95 |
Note: Data is compiled from different studies and experimental conditions may vary.[3][4][5]
Experimental Protocols
4.1. Synthesis of this compound
This protocol describes the acylation of the 4-amino group of pomalidomide with bromoacetyl bromide.
Materials:
-
Pomalidomide
-
Bromoacetyl bromide
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve pomalidomide (1.0 eq) in anhydrous DMF.
-
Add TEA or DIPEA (1.2 eq) to the solution and stir for 10 minutes at room temperature.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of bromoacetyl bromide (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 1-2 hours, monitoring the progress by TLC or LC-MS.
-
Once the reaction is complete, quench with water and extract with DCM (3x).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield this compound.
4.2. Conjugation to a POI Ligand
This protocol outlines a general procedure for conjugating this compound to a POI ligand containing a nucleophilic group (e.g., an amine).
Materials:
-
This compound
-
POI ligand with a nucleophilic handle
-
Anhydrous DMF or other suitable polar aprotic solvent
-
A non-nucleophilic base (e.g., DIPEA)
Procedure:
-
Dissolve the POI ligand (1.0 eq) in anhydrous DMF.
-
Add DIPEA (2.0-3.0 eq) to the solution.
-
Add this compound (1.0-1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) until the reaction is complete, as monitored by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or DCM).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final PROTAC molecule using reverse-phase HPLC.
4.3. Western Blotting for DC50 and Dmax Determination
This protocol is for quantifying the degradation of a target protein in cells treated with a pomalidomide-based PROTAC.
Materials:
-
Cell line expressing the target protein
-
The synthesized PROTAC
-
Cell lysis buffer
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Lyse the cells and quantify the total protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with the primary antibody against the target protein, followed by the primary antibody for the loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Develop the blot using a chemiluminescent substrate and image the bands.
-
Quantify the band intensities and normalize the target protein levels to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
Visualizations
5.1. Signaling Pathway: PROTAC-Mediated Protein Degradation
Caption: Mechanism of pomalidomide-PROTAC-mediated protein degradation.
5.2. Experimental Workflow for PROTAC Synthesis and Evaluation
Caption: Workflow for the synthesis and evaluation of a pomalidomide-based PROTAC.
Conclusion
This compound is a valuable and versatile chemical tool for the development of CRBN-recruiting PROTACs. Its pre-functionalized nature, with a reactive bromoacetyl group, streamlines the synthetic process, allowing researchers to rapidly generate and test novel protein degraders. Understanding the fundamental chemistry of this linker conjugate, combined with robust experimental protocols for its use and evaluation, is essential for advancing the field of targeted protein degradation and developing new therapeutics for a wide range of diseases. This guide provides a foundational resource for scientists and drug development professionals engaged in this exciting area of research.
References
- 1. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, 2351106-38-0 | BroadPharm [broadpharm.com]
- 3. Efficient Synthesis of Immunomodulatory Drug Analogues Enables Exploration of Structure Degradation Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pomalidomide Moiety in Pomalidomide-amido-C1-Br: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pomalidomide (B1683931) moiety, a cornerstone of targeted protein degradation, with a specific focus on its role and application within the Pomalidomide-amido-C1-Br conjugate. This document delves into the mechanism of action, quantitative data from related compounds, and detailed experimental protocols relevant to the use of this critical E3 ligase ligand in the development of Proteolysis Targeting Chimeras (PROTACs).
Introduction to the Pomalidomide Moiety
Pomalidomide is a third-generation immunomodulatory imide drug (IMiD) that has demonstrated significant therapeutic efficacy, particularly in the treatment of multiple myeloma. Its mechanism of action is centered on its ability to bind to the Cereblon (CRBN) protein, which is a substrate receptor of the Cullin-RING E3 ubiquitin ligase complex (CRL4^CRBN^). This binding event modulates the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins. This targeted protein degradation capability has made pomalidomide a highly valuable component in the design of PROTACs.
This compound is a functionalized derivative of pomalidomide designed for the facile synthesis of PROTACs. It incorporates the core pomalidomide structure, which serves as the Cereblon-binding moiety, and a C1-bromoacetamide linker. This linker provides a reactive site for conjugation with a ligand that targets a specific protein of interest (POI), thereby creating a bifunctional PROTAC capable of inducing the degradation of that POI.
Mechanism of Action
The pomalidomide moiety in this compound-based PROTACs initiates a cascade of intracellular events leading to the selective degradation of a target protein.
-
Ternary Complex Formation : The PROTAC, consisting of the pomalidomide moiety, a linker, and a POI-binding ligand, facilitates the formation of a ternary complex between the CRL4^CRBN^ E3 ligase and the POI.
-
Ubiquitination : Once in proximity within the ternary complex, the E3 ligase catalyzes the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.
-
Proteasomal Degradation : The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, a cellular machinery responsible for protein catabolism.
-
Catalytic Cycle : The PROTAC is released after inducing ubiquitination and can subsequently engage another POI and E3 ligase, enabling a catalytic mode of action.
Quantitative Data
While specific quantitative data for this compound is not extensively available in public literature, the following tables provide representative data for pomalidomide itself and for pomalidomide-based PROTACs targeting various proteins. This information is crucial for understanding the potency and efficacy that can be expected from PROTACs synthesized using this building block.
Table 1: Binding Affinity of Pomalidomide to Cereblon
| Compound | Assay Method | Binding Affinity (Kd) | Reference |
| Pomalidomide | Isothermal Titration Calorimetry (ITC) | ~250 nM | [1] |
| Pomalidomide | Competitive Binding Assay | IC50 ≈ 1.9 µM | [2] |
Table 2: Degradation Efficiency of Representative Pomalidomide-Based PROTACs
| PROTAC Name | Target Protein | Cell Line | DC50 | Dmax | Reference |
| PROTAC B-Raf degrader 1 | B-Raf | MCF-7 | IC50 = 2.7 µM (antiproliferative) | >70% at 10 µM | [3][4][5] |
| Compound 16 | EGFR | A549 | Not Reported | ~96% at 10 µM | [6] |
| ZQ-23 | HDAC8 | K562 | 147 nM | ~93% | [5] |
| dALK-2 | ALK | SU-DHL-1 | ~10 nM | >95% | [7] |
Note: DC50 is the concentration of the PROTAC that results in 50% degradation of the target protein. Dmax is the maximum percentage of protein degradation observed. IC50 values may represent antiproliferative effects rather than direct degradation.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the characterization of PROTACs synthesized using this compound.
Synthesis of a Pomalidomide-Based PROTAC
This protocol describes a general method for conjugating a protein of interest (POI) ligand containing a nucleophilic group (e.g., an amine or thiol) to this compound.
Materials and Reagents:
-
Protein of Interest (POI) ligand with a nucleophilic handle
-
This compound
-
Anhydrous Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base
-
Reaction vessel and magnetic stirrer
-
Standard workup and purification reagents (water, ethyl acetate, brine, sodium sulfate)
-
High-Performance Liquid Chromatography (HPLC) for purification
-
Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) for characterization
Procedure:
-
In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the POI ligand (1.0 equivalent) in anhydrous DMF.
-
Add DIPEA (2.0-3.0 equivalents) to the solution and stir for 10-15 minutes at room temperature.
-
In a separate vial, dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DMF.
-
Add the this compound solution dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Once the reaction is complete, quench by adding water.
-
Extract the product with an appropriate organic solvent, such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by reverse-phase HPLC to obtain the final PROTAC.
-
Confirm the identity and purity of the synthesized PROTAC using HRMS and NMR spectroscopy.
Western Blotting for Target Protein Degradation
This protocol is used to determine the dose-dependent degradation of the target protein and to calculate the DC50 and Dmax values.
Materials and Reagents:
-
Cell line expressing the target protein
-
Synthesized PROTAC
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target protein
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment : Seed the cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., from 1 nM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis : Wash the cells with ice-cold PBS and then lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer : Normalize the protein concentrations and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting : Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C. Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis : Visualize the protein bands using an ECL substrate and an imaging system. Quantify the band intensities and normalize the target protein levels to the loading control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax.
In Vitro Ubiquitination Assay
This assay directly assesses the ability of the PROTAC to induce the ubiquitination of the target protein in a reconstituted system.
Materials and Reagents:
-
Purified recombinant E1 ubiquitin-activating enzyme
-
Purified recombinant E2 ubiquitin-conjugating enzyme (e.g., UBE2D2)
-
Purified recombinant CRL4^CRBN^ E3 ligase complex
-
Purified recombinant target protein (POI)
-
Ubiquitin
-
ATP
-
Ubiquitination reaction buffer
-
Synthesized PROTAC
-
SDS-PAGE loading buffer
Procedure:
-
Reaction Setup : In a microcentrifuge tube, combine the E1, E2, CRL4^CRBN^, POI, ubiquitin, and ATP in the ubiquitination reaction buffer.
-
PROTAC Addition : Add the synthesized PROTAC at the desired concentration (e.g., 1 µM). Include a vehicle control (DMSO) and a control without the E3 ligase.
-
Incubation : Incubate the reaction mixture at 37°C for 1-2 hours.
-
Quenching : Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Analysis : Analyze the reaction products by SDS-PAGE and Western blotting using an antibody against the POI. The appearance of higher molecular weight bands or a smear above the unmodified POI band indicates polyubiquitination.
Conclusion
The pomalidomide moiety is a powerful tool in the field of targeted protein degradation. Its well-characterized interaction with Cereblon provides a reliable mechanism for recruiting the E3 ubiquitin ligase machinery to a protein of interest. This compound offers a convenient and efficient starting point for the synthesis of novel PROTACs. Through systematic evaluation using the experimental protocols outlined in this guide, researchers can effectively characterize the degradation capabilities of their pomalidomide-based PROTACs and advance the development of this promising therapeutic modality.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. 2-bromo-N-(2,6-dioxo-3-piperidyl)acetamide 95% | CAS: 1498569-52-0 | AChemBlock [achemblock.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pomalidomide hybrids act as proteolysis targeting chimeras: Synthesis, anticancer activity and B-Raf degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
Pomalidomide-amido-C1-Br in Oncology Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Pomalidomide-amido-C1-Br, an E3 ligase ligand-linker conjugate, and its application in the development of Proteolysis Targeting Chimeras (PROTACs) for oncology research. This document details the mechanism of action, synthesis and application of PROTACs derived from this building block, experimental protocols for their characterization, and representative data.
Introduction to this compound and PROTAC Technology
This compound is a key chemical tool in the field of targeted protein degradation. It is a heterobifunctional molecule composed of the immunomodulatory drug (IMiD) pomalidomide (B1683931), which serves as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, connected to a short, one-carbon (C1) linker terminating in a bromine (Br) atom. This reactive handle allows for the covalent conjugation of a ligand that binds to a specific protein of interest (POI), thereby creating a PROTAC.
PROTACs are designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins. By forming a ternary complex between the target protein and an E3 ligase, PROTACs induce the ubiquitination of the target, marking it for degradation by the proteasome. This event-driven mechanism offers several advantages over traditional small-molecule inhibitors, including the potential to target previously "undruggable" proteins and overcome drug resistance.
Mechanism of Action
The PROTACs synthesized using this compound function by inducing the proximity of a target protein to the CRBN E3 ligase complex. The pomalidomide moiety of the PROTAC binds to CRBN, while the other end of the molecule binds to the target protein. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, leading to its polyubiquitination and subsequent degradation by the 26S proteasome.
Figure 1: General mechanism of action for a PROTAC synthesized from this compound.
One of the key applications of this compound is in the synthesis of PROTACs targeting the B-Raf kinase, a critical component of the MAPK/ERK signaling pathway that is frequently mutated in cancer.[1] Degradation of B-Raf can inhibit downstream signaling, leading to reduced cell proliferation and induction of apoptosis.
Figure 2: Signaling pathway affected by a B-Raf degrading PROTAC.
Quantitative Data for Pomalidomide-Based PROTACs
While specific quantitative data for PROTACs synthesized directly with this compound is not extensively published, the following table presents representative data for pomalidomide-based PROTACs with short linkers targeting B-Raf and other oncology-relevant proteins. This data illustrates the typical potency of such molecules.
| PROTAC Target | Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) | Reference |
| B-RafV600E | A375 | 15 | >90 | 25 | Illustrative |
| B-RafWT | HEK293 | >1000 | <20 | >10000 | Illustrative |
| EGFR | A549 | 50 | ~95 | 150 | Illustrative |
| BRD4 | THP-1 | 5 | >95 | 10 | Illustrative |
DC50: Concentration of the PROTAC required to degrade 50% of the target protein. Dmax: Maximum percentage of target protein degradation achieved. IC50: Concentration of the PROTAC required to inhibit 50% of cell viability.
Experimental Protocols
The following are detailed methodologies for the synthesis and characterization of PROTACs derived from this compound.
Synthesis of a B-Raf Targeting PROTAC
This protocol describes a representative synthesis of a B-Raf PROTAC by conjugating this compound with a hypothetical B-Raf inhibitor containing a primary amine.
Figure 3: General workflow for the synthesis of a PROTAC using this compound.
Materials:
-
This compound
-
B-Raf inhibitor with a primary amine (B-Raf-NH2)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium carbonate (K2CO3)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of B-Raf-NH2 (1.0 eq) in anhydrous DMF, add this compound (1.1 eq) and K2CO3 (2.0 eq).
-
Stir the reaction mixture at 60°C for 12-24 hours, monitoring the reaction progress by LC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with DCM (3 x).
-
Combine the organic layers and wash with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the final B-Raf PROTAC.
-
Characterize the purified PROTAC by ¹H NMR, ¹³C NMR, and HRMS.
Western Blot for Protein Degradation
This assay is fundamental to confirm and quantify the degradation of the target protein.
Materials:
-
Cancer cell line of interest (e.g., A375 for B-RafV600E)
-
PROTAC stock solution in DMSO
-
Cell culture medium and supplements
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-B-Raf, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations, add Laemmli buffer, and boil to denature. Load equal amounts of protein onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate with primary antibody against the target protein overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour.
-
-
Detection and Analysis:
-
Add chemiluminescent substrate and capture the signal.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH).
-
Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax.
-
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay measures the effect of the PROTAC on cell proliferation and viability.
Materials:
-
96-well plates
-
Cancer cell line of interest
-
PROTAC stock solution in DMSO
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader (spectrophotometer or luminometer)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the PROTAC. Include a vehicle control.
-
Incubation: Incubate for a specified period (e.g., 72 hours).
-
Assay:
-
For MTT: Add MTT reagent and incubate for 2-4 hours. Add solubilization solution and read absorbance.
-
For CellTiter-Glo®: Add CellTiter-Glo® reagent, incubate for 10 minutes, and read luminescence.
-
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value using a non-linear regression curve fit.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This experiment provides evidence for the PROTAC-induced interaction between the target protein and the E3 ligase.
Materials:
-
Cell line expressing the target protein
-
PROTAC and MG132 (proteasome inhibitor)
-
Non-denaturing lysis buffer
-
Antibody for immunoprecipitation (e.g., anti-CRBN)
-
Control IgG
-
Protein A/G agarose (B213101) beads
-
Primary antibodies for Western blot (e.g., anti-B-Raf, anti-CRBN)
Procedure:
-
Cell Treatment: Treat cells with the PROTAC and MG132 (to prevent degradation of the complex) for 4-6 hours.
-
Cell Lysis: Lyse cells in non-denaturing lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the lysate with Protein A/G beads.
-
Incubate the lysate with an anti-CRBN antibody or control IgG overnight.
-
Add Protein A/G beads to capture the antibody-protein complexes.
-
-
Washing and Elution: Wash the beads to remove non-specific binders and elute the protein complexes.
-
Western Blot Analysis: Analyze the eluates by Western blotting using antibodies against the target protein (B-Raf) and the E3 ligase (CRBN). The presence of the target protein in the CRBN immunoprecipitate from PROTAC-treated cells confirms the formation of the ternary complex.
Conclusion
This compound is a valuable and versatile chemical probe for the synthesis of PROTACs that recruit the Cereblon E3 ligase. Its short linker and reactive bromine handle make it a useful building block for creating potent and selective protein degraders for oncology research. The experimental protocols outlined in this guide provide a robust framework for the synthesis, characterization, and biological evaluation of novel PROTACs derived from this conjugate, facilitating the development of the next generation of targeted cancer therapeutics.
References
Methodological & Application
Application Notes and Protocols: Synthesis of Pomalidomide-amido-C1-Br for PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery to eliminate specific proteins of interest (POIs). A key component in many successful PROTACs is a ligand that binds to an E3 ubiquitin ligase. Pomalidomide (B1683931), an immunomodulatory drug, is a well-established ligand for the Cereblon (CRBN) E3 ligase, making its derivatives essential for the development of potent and selective protein degraders.[1][2] This document provides a detailed protocol for the synthesis of Pomalidomide-amido-C1-Br, a versatile building block for PROTAC synthesis. This intermediate incorporates the pomalidomide core and a short, functionalized linker, enabling its conjugation to a POI-binding ligand. The terminal bromine atom allows for subsequent nucleophilic substitution reactions to complete the PROTAC assembly.
Data Presentation
The following table summarizes the key quantitative data for the synthesized compound.
| Property | Value |
| Compound Name | This compound |
| Molecular Formula | C₁₅H₁₂BrN₃O₅ |
| Molecular Weight | 394.18 g/mol |
| CAS Number | 2351106-38-0 |
| Appearance | Off-white to pale yellow solid |
| Purity (Hypothetical) | >95% (as determined by HPLC) |
| Storage Conditions | -20°C, desiccated, protected from light |
Experimental Protocol: Synthesis of this compound
This protocol describes the synthesis of this compound via an amide coupling reaction between pomalidomide and bromoacetyl bromide.
Materials:
-
Pomalidomide
-
Bromoacetyl bromide
-
Triethylamine (B128534) (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297)
-
Hexanes
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
-
Standard laboratory glassware and equipment
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add pomalidomide (1.0 eq). Dissolve the pomalidomide in anhydrous DCM. Cool the solution to 0°C using an ice bath.
-
Addition of Base: Add triethylamine (TEA) (2.0 eq) to the reaction mixture. Stir for 10 minutes.
-
Addition of Linker: Slowly add a solution of bromoacetyl bromide (1.2 eq) in anhydrous DCM to the reaction mixture via a dropping funnel over a period of 15-20 minutes. Maintain the temperature at 0°C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound as a solid.
-
Characterization: Confirm the identity and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Visualizations
The following diagrams illustrate the synthesis workflow and the general mechanism of action for a pomalidomide-based PROTAC.
Caption: Synthesis workflow for this compound.
Caption: Mechanism of action of a pomalidomide-based PROTAC.
Application in PROTAC Development
This compound serves as a crucial intermediate in the modular synthesis of PROTACs. The pomalidomide moiety provides the necessary interaction with the CRBN E3 ligase, a fundamental aspect of the PROTAC's function.[1] The terminal bromine on the C1-amido linker is a versatile handle for coupling with a ligand designed to bind to a specific protein of interest. This coupling can be achieved through various nucleophilic substitution reactions, allowing for the creation of a diverse library of PROTAC molecules for screening and optimization. The choice of the linker is critical as it influences the formation and stability of the ternary complex between the E3 ligase, the PROTAC, and the target protein, ultimately affecting the efficiency of protein degradation.[3] Researchers can utilize this building block to systematically explore the structure-activity relationship of the linker component in their PROTAC design. It is important to consider that modifications to the pomalidomide core, including the attachment point of the linker, can impact both the binding to CRBN and potential off-target effects.[4][5]
References
Application Notes and Protocols for EGFR Degradation in Cancer Cells Using Pomalidomide-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epidermal Growth Factor Receptor (EGFR) is a well-validated target in oncology, with its aberrant signaling implicated in the progression of numerous cancers.[1][2][3] While tyrosine kinase inhibitors (TKIs) targeting EGFR have shown clinical success, the emergence of drug resistance remains a significant challenge.[4] A promising alternative strategy to overcome resistance and enhance therapeutic efficacy is the targeted degradation of EGFR using Proteolysis Targeting Chimeras (PROTACs).[4][5]
This document provides detailed application notes and protocols for the use of Pomalidomide-amido-C1-Br, a key building block for constructing PROTACs that induce the degradation of EGFR in cancer cells. Pomalidomide acts as an E3 ligase ligand, recruiting the Cereblon (CRBN) E3 ubiquitin ligase complex.[6][] When linked to an EGFR-targeting moiety, the resulting PROTAC molecule facilitates the ubiquitination and subsequent proteasomal degradation of the EGFR protein.[4][8]
Mechanism of Action
The fundamental principle behind using a Pomalidomide-based PROTAC for EGFR degradation is the hijacking of the cell's natural protein disposal machinery, the ubiquitin-proteasome system.[9] The bifunctional PROTAC molecule simultaneously binds to both the EGFR protein and the CRBN E3 ligase, forming a ternary complex. This proximity induces the E3 ligase to tag EGFR with ubiquitin molecules. Polyubiquitinated EGFR is then recognized and degraded by the proteasome, leading to a reduction in total EGFR levels and subsequent downstream signaling.[8][10] Some studies suggest that the autophagy/lysosome system may also be involved in the degradation process.[8]
Quantitative Data Summary
Table 1: Cytotoxic Activity of Pomalidomide-Based EGFR PROTACs
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference Compound (Erlotinib) IC50 (µM) |
| Compound 16 | MCF-7 | Breast Cancer | 0.89 | 4.94 |
| HepG-2 | Liver Cancer | 1.25 | 5.42 | |
| HCT-116 | Colon Cancer | 1.02 | 5.14 | |
| A549 | Lung Cancer | 0.68 | 4.88 | |
| SIAIS125 | H1975 | Lung Cancer (L858R+T790M) | 0.03 | Not specified |
| SIAIS126 | H1975 | Lung Cancer (L858R+T790M) | 0.05 | Not specified |
Data for Compound 16 is from a study by Aboelez et al.[10] Data for SIAIS125 and SIAIS126 is from a study by an unspecified source.[8]
Table 2: EGFR Degradation Efficiency of Pomalidomide-Based PROTACs
| Compound | Cell Line | Concentration | Treatment Time | Max Degradation (Dmax) |
| Compound 16 | A549 | 1 µM | 72 h | 96% |
| SIAIS125 | H1975 | 30-50 nM | Not specified | Not specified |
| SIAIS126 | H1975 | 30-50 nM | Not specified | Not specified |
Data for Compound 16 is from a study by Aboelez et al.[10] Data for SIAIS125 and SIAIS126 is from a study by an unspecified source.[8]
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound-derived EGFR PROTACs.
1. Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
Cancer cell lines (e.g., A549, H1975, MCF-7)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Pomalidomide-based EGFR PROTAC
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the EGFR PROTAC in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the diluted PROTAC solutions. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.
-
2. Western Blotting for EGFR Degradation
This technique is used to detect and quantify the levels of EGFR protein in cells following treatment with the PROTAC.
-
Materials:
-
Cancer cell lines
-
Complete growth medium
-
Pomalidomide-based EGFR PROTAC
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-EGFR, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
Imaging system
-
-
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with varying concentrations of the EGFR PROTAC for different time points (e.g., 24, 48, 72 hours).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against EGFR and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities to determine the extent of EGFR degradation relative to the loading control.
-
3. Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation of EGFR is mediated by the ubiquitin-proteasome system.
-
Materials:
-
Cancer cell lines
-
Complete growth medium
-
Pomalidomide-based EGFR PROTAC
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer containing deubiquitinase inhibitors (e.g., PR-619)
-
Anti-EGFR antibody for immunoprecipitation
-
Protein A/G agarose (B213101) beads
-
Anti-ubiquitin antibody for western blotting
-
-
Protocol:
-
Seed cells and treat with the EGFR PROTAC in the presence or absence of a proteasome inhibitor (MG132) for a specified time.
-
Lyse the cells in a buffer containing deubiquitinase inhibitors.
-
Pre-clear the lysates with protein A/G agarose beads.
-
Immunoprecipitate EGFR from the lysates using an anti-EGFR antibody and protein A/G beads overnight at 4°C.
-
Wash the beads several times to remove non-specific binding.
-
Elute the immunoprecipitated proteins by boiling in sample buffer.
-
Perform western blotting on the eluted samples using an anti-ubiquitin antibody to detect polyubiquitinated EGFR. An increase in the ubiquitin smear in the PROTAC and MG132 co-treated sample compared to controls indicates ubiquitin-mediated degradation.
-
Visualizations
EGFR Signaling Pathway
Caption: Simplified EGFR signaling pathway leading to cancer cell proliferation and survival.
PROTAC Mechanism of Action
Caption: Workflow of EGFR degradation induced by a pomalidomide-based PROTAC.
Experimental Workflow for PROTAC Evaluation
Caption: A logical workflow for the synthesis and evaluation of an EGFR-degrading PROTAC.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 8. Effective degradation of EGFRL858R+T790M mutant proteins by CRBN-based PROTACs through both proteosome and autophagy/lysosome degradation systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pomalidomide hybrids act as proteolysis targeting chimeras: Synthesis, anticancer activity and B-Raf degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing Pomalidomide-amido-C1-Br PROTAC Efficacy via Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction: Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules designed to eliminate specific proteins from cells.[1] They consist of two ligands connected by a linker: one binds to a target Protein of Interest (POI), and the other recruits an E3 ubiquitin ligase.[1] This proximity leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1] This method allows for the targeting of proteins previously considered "undruggable".[2]
Pomalidomide-amido-C1-Br is a synthesized E3 ligase ligand-linker conjugate.[3][4] It incorporates the Pomalidomide moiety, which specifically recruits the Cereblon (CRBN) E3 ubiquitin ligase, a common strategy in PROTAC design.[5][6] This conjugate serves as a versatile building block for creating specific PROTACs, such as degraders for the B-Raf kinase, which have shown anti-cancer activity.[3][4][7]
Western blotting is a fundamental and widely used technique to quantify the degradation of a target protein induced by a PROTAC.[1] It allows researchers to determine key efficacy parameters such as the DC50 (the concentration of PROTAC that causes 50% degradation of the target protein) and Dmax (the maximum percentage of protein degradation).[1][8] This document provides a detailed protocol for using Western blot to assess the efficacy of PROTACs synthesized from this compound.
PROTAC-Mediated Protein Degradation Pathway
The mechanism of action for a Pomalidomide-based PROTAC involves co-opting the cell's native ubiquitin-proteasome system (UPS). The PROTAC molecule acts as a bridge, facilitating the formation of a ternary complex between the target protein and the CRBN E3 ligase.[6][9] This induced proximity allows the E3 ligase to transfer ubiquitin molecules to the target protein. The resulting polyubiquitin (B1169507) chain is recognized by the 26S proteasome, which then degrades the target protein.[1]
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocols
This section details the complete workflow for assessing PROTAC efficacy, from cell preparation to data analysis.
Overall Experimental Workflow
The process begins with treating cultured cells with the PROTAC to induce protein degradation. Following treatment, cells are lysed to extract proteins. The protein concentration is then quantified to ensure equal loading for electrophoresis. Proteins are separated by size using SDS-PAGE and transferred to a membrane. The membrane is then probed with specific antibodies to detect the target protein and a loading control. Finally, the resulting bands are imaged and quantified to determine the extent of protein degradation.[1]
Caption: Western blot experimental workflow for PROTAC analysis.
Detailed Methodology
1. Materials and Reagents
-
Cell Line: A human cancer cell line expressing the target of interest (e.g., MCF-7 for B-Raf).[7]
-
PROTAC Compound: Stock solution of this compound-based PROTAC in DMSO.
-
Control Compounds: DMSO (vehicle control), a non-degrading inhibitor for the target protein (negative control).[9]
-
Cell Culture Medium: Appropriate medium (e.g., DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin.[9]
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.[9][10]
-
Protein Assay Kit: BCA or Bradford assay.[9]
-
Antibodies:
-
Primary Antibody: A validated antibody specific to the target protein (e.g., Rabbit anti-B-Raf).[9][11]
-
Loading Control Antibody: An antibody against a stable housekeeping protein (e.g., Mouse anti-GAPDH or Rabbit anti-β-actin).[9] The loading control should have a different molecular weight than the target protein.[12]
-
Secondary Antibodies: HRP-conjugated goat anti-rabbit IgG and/or HRP-conjugated goat anti-mouse IgG.[9]
-
-
Buffers and Membranes: PBS, TBST, PVDF or nitrocellulose membranes, 5% non-fat dry milk or BSA in TBST for blocking.[2][9]
-
Detection Reagent: ECL chemiluminescent substrate.[9]
2. Cell Culture and PROTAC Treatment
-
Cell Seeding: Seed cells in 6-well plates at a density that ensures 70-80% confluency at the time of harvest. Allow cells to adhere overnight.[9]
-
Dose-Response Experiment: To determine the DC50, treat cells with serially diluted concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a fixed time (e.g., 24 hours).[2][9]
-
Time-Course Experiment: To assess degradation kinetics, treat cells with a fixed, effective concentration of the PROTAC (e.g., a concentration near the DC50) for various durations (e.g., 0, 2, 4, 8, 16, 24 hours).[2][9]
-
Controls: Include a vehicle-only control (e.g., 0.1% DMSO) for all experiments.[1]
3. Cell Lysis and Protein Quantification
-
After treatment, aspirate the medium and wash the cells once with ice-cold PBS.[1][9]
-
Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[9]
-
Incubate the lysate on ice for 30 minutes, vortexing occasionally.[1][2]
-
Centrifuge the lysate at 14,000-16,000 x g for 15-20 minutes at 4°C to pellet cellular debris.[2]
-
Transfer the supernatant (protein lysate) to a new, pre-chilled tube.[1]
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.[2]
4. SDS-PAGE and Protein Transfer
-
Normalize the protein concentration of all samples with lysis buffer.[9] Add 4X Laemmli sample buffer to a final concentration of 1X.[9]
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[1][2]
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.[2][9]
-
Run the gel at a constant voltage until the dye front reaches the bottom.[9]
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[1][9]
5. Immunoblotting
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[1][2]
-
Incubate the membrane with the primary antibody against the target protein, diluted in blocking buffer, overnight at 4°C with gentle agitation.[1][2]
-
Wash the membrane three times for 10 minutes each with TBST.[2]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[1][2]
-
Wash the membrane three times for 10 minutes each with TBST.[2]
-
Repeat the immunoblotting process for the loading control antibody.
6. Detection and Data Analysis
-
Add the chemiluminescent substrate to the membrane.[2]
-
Capture the chemiluminescent signal using a digital imaging system. Ensure the signal is within the linear range of detection.[1][2]
-
Quantify the intensity of the bands using densitometry software (e.g., ImageJ).[1]
-
Normalize the band intensity of the target protein to the corresponding loading control band for each sample.[1]
-
Calculate the percentage of protein degradation relative to the vehicle-treated control (defined as 100% protein level or 0% degradation).[1]
-
For dose-response data, plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit a curve to determine the DC50 and Dmax values.[8][13]
Data Presentation
Quantitative data from Western blot experiments should be summarized in tables for clear interpretation and comparison.
Table 1: Dose-Response Analysis of Target Protein Degradation
This table presents example data from a dose-response experiment after a 24-hour treatment. The percentage of remaining target protein is calculated relative to the vehicle control.
| PROTAC Conc. (nM) | Normalized Target Protein Intensity (Arbitrary Units) | % Protein Remaining (Relative to Vehicle) |
| 0 (Vehicle) | 1.00 | 100% |
| 0.1 | 0.95 | 95% |
| 1 | 0.82 | 82% |
| 10 | 0.51 | 51% |
| 50 | 0.23 | 23% |
| 100 | 0.15 | 15% |
| 500 | 0.12 | 12% |
| 1000 | 0.13 | 13% |
| Calculated DC50 | ~10.5 nM | |
| Calculated Dmax | ~88% |
Table 2: Time-Course Analysis of Target Protein Degradation
This table shows example data from a time-course experiment using a fixed PROTAC concentration (e.g., 100 nM).
| Treatment Time (hours) | Normalized Target Protein Intensity (Arbitrary Units) | % Protein Remaining (Relative to Vehicle) |
| 0 | 1.00 | 100% |
| 2 | 0.85 | 85% |
| 4 | 0.65 | 65% |
| 8 | 0.38 | 38% |
| 16 | 0.19 | 19% |
| 24 | 0.15 | 15% |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Weak Target Signal | - Inactive primary antibody or ECL substrate.- Insufficient protein loading or poor transfer. | - Check antibody dilution and substrate activity.- Confirm protein transfer with Ponceau S stain.[9] |
| High Background | - Insufficient blocking or washing.- Antibody concentration too high. | - Increase blocking time and number of washes.- Optimize primary and secondary antibody concentrations.[9] |
| Uneven Loading | - Inaccurate protein quantification.- Pipetting errors during loading. | - Ensure accurate protein quantification with a reliable assay (e.g., BCA).- Always normalize protein levels to a loading control.[9] |
| "Hook Effect" | - PROTAC concentration is too high, preventing ternary complex formation. | - Test a wider range of concentrations, especially lower ones, to observe the bell-shaped degradation curve.[14] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, 2351106-38-0 | BroadPharm [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Lysate preparation protocol for western blotting | Abcam [abcam.com]
- 11. researchgate.net [researchgate.net]
- 12. bosterbio.com [bosterbio.com]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
Application Notes and Protocols: HiBiT Assay for Pomalidomide-amido-C1-Br Mediated Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality for eliminating disease-causing proteins.[1] This approach utilizes small molecules, such as Proteolysis Targeting Chimeras (PROTACs) and molecular glues, to co-opt the cell's natural ubiquitin-proteasome system to selectively degrade target proteins.[1][2] Pomalidomide (B1683931) is an immunomodulatory drug that binds to the Cereblon (CRBN) E3 ubiquitin ligase, a component of the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) complex.[3][4] This activity has been leveraged in the design of PROTACs, where pomalidomide acts as the E3 ligase ligand. Pomalidomide-amido-C1-Br is a synthetic ligand-linker conjugate that incorporates the pomalidomide-based CRBN ligand, making it a valuable building block for creating novel protein degraders.[5][6][7]
The HiBiT Protein Tagging System provides a highly sensitive and quantitative method for measuring protein abundance and degradation kinetics in real-time or in a lytic format.[2][8][9] The system is based on the complementation of an 11-amino-acid peptide tag (HiBiT) with a large, engineered luciferase fragment (LgBiT) to form a functional NanoLuc® luciferase enzyme.[8][9][10] When a protein of interest is tagged with HiBiT, the resulting luminescent signal is directly proportional to the amount of the tagged protein. This allows for precise monitoring of protein degradation induced by molecules like those synthesized from this compound.
These application notes provide a detailed protocol for setting up and performing a lytic HiBiT assay to characterize the degradation of a target protein mediated by a degrader utilizing this compound.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of Pomalidomide-mediated protein degradation and the experimental workflow for its detection using the HiBiT assay.
Caption: Mechanism of Pomalidomide-mediated targeted protein degradation.
Caption: Experimental workflow for the lytic HiBiT assay.
Experimental Protocols
Materials and Reagents
-
Cell Line: A human cell line endogenously expressing the HiBiT-tagged protein of interest. This can be generated using CRISPR/Cas9 gene editing.[2][11] For example, HEK293 or a disease-relevant cell line.
-
Degrader Molecule: The PROTAC or molecular glue synthesized using this compound.
-
Control Compounds:
-
Pomalidomide (as a CRBN ligand control).
-
A non-binding or inactive analogue of the degrader (as a negative control).
-
-
Cell Culture Medium: Appropriate for the chosen cell line (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Assay Plates: White, flat-bottom 96-well or 384-well assay plates suitable for luminescence measurements.
-
Nano-Glo® HiBiT Lytic Detection System: (Promega, Cat. No. N3030 or similar).[10][12]
-
Luminometer: A plate reader capable of measuring glow-type luminescence.
-
Phosphate-Buffered Saline (PBS)
-
DMSO (Dimethyl sulfoxide): For dissolving compounds.
Protocol 1: Determining DC50 (Half-maximal Degradation Concentration)
This protocol is designed to determine the concentration of the degrader required to achieve 50% degradation of the target protein.
-
Cell Seeding:
-
Trypsinize and count the HiBiT-tagged cells.
-
Resuspend the cells in fresh culture medium to a concentration that will result in 80-90% confluency at the end of the experiment.
-
Seed the cells into a 96-well white assay plate (e.g., 10,000 cells per well in 100 µL of medium).
-
Incubate the plate at 37°C in a 5% CO2 incubator overnight to allow for cell attachment.
-
-
Compound Preparation:
-
Prepare a stock solution of the this compound based degrader (e.g., 10 mM in DMSO).
-
Perform a serial dilution of the degrader in cell culture medium to achieve the desired final concentrations. A typical 8-point dilution series might range from 1 µM to 0.1 nM.
-
Prepare a vehicle control (medium with the same final concentration of DMSO as the highest degrader concentration).
-
-
Cell Treatment:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the prepared degrader dilutions or vehicle control to the respective wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for the desired time (e.g., 4, 8, 12, or 24 hours). The optimal incubation time should be determined empirically.
-
-
Lytic HiBiT Assay:
-
Equilibrate the Nano-Glo® HiBiT Lytic Detection Reagent to room temperature. Prepare the reagent according to the manufacturer's instructions.[12]
-
Remove the assay plate from the incubator and allow it to equilibrate to room temperature for 15-20 minutes.
-
Add a volume of the prepared lytic reagent equal to the volume of medium in each well (e.g., 100 µL).
-
Place the plate on an orbital shaker for 10 minutes at room temperature to ensure complete cell lysis and signal stabilization.
-
Incubate for an additional 10 minutes at room temperature, protected from light.
-
-
Luminescence Measurement:
-
Measure the luminescence using a plate reader. The integration time should be optimized based on the signal intensity (e.g., 0.5 to 1 second per well).
-
-
Data Analysis:
-
Normalize the luminescence readings of the degrader-treated wells to the vehicle control wells to determine the percentage of remaining protein.
-
Plot the percentage of remaining protein against the log of the degrader concentration.
-
Fit the data to a four-parameter logistic regression curve to determine the DC50 value.
-
Protocol 2: Time Course of Degradation
This protocol is used to determine the kinetics of protein degradation.
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from Protocol 1, but instead of a dilution series, prepare a single, effective concentration of the degrader (e.g., 5-10 times the determined DC50).
-
Treat the cells with the degrader or vehicle control.
-
-
Time-Point Measurements:
-
At various time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), remove a set of wells for each condition from the incubator.
-
Perform the lytic HiBiT assay (steps 4 and 5 from Protocol 1) for each time point.
-
-
Data Analysis:
-
Normalize the luminescence readings at each time point to the vehicle control at the same time point.
-
Plot the percentage of remaining protein against time to visualize the degradation kinetics.
-
From this data, you can determine the Dmax (maximum degradation) and the time required to reach it.
-
Data Presentation
The quantitative data obtained from these experiments can be summarized in the following tables. The values presented here are hypothetical and serve as an example.
Table 1: Degradation Potency and Efficacy of a this compound Based Degrader (Degrader-X) at 24 hours.
| Compound | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| Degrader-X | Target-HiBiT | HEK293 | 15.2 | 92.5 |
| Inactive Control | Target-HiBiT | HEK293 | >1000 | <10 |
| Pomalidomide | Target-HiBiT | HEK293 | No degradation | No degradation |
-
DC50: The concentration of the degrader that results in 50% degradation of the target protein.
-
Dmax: The maximum percentage of protein degradation observed.
Table 2: Time Course of Target-HiBiT Degradation by Degrader-X (at 100 nM).
| Time (hours) | % Protein Remaining (Normalized to Vehicle) |
| 0 | 100 |
| 1 | 85.3 |
| 2 | 62.1 |
| 4 | 35.8 |
| 8 | 15.4 |
| 12 | 8.9 |
| 24 | 7.5 |
Discussion and Troubleshooting
-
Expected Results: A potent this compound based degrader should induce concentration- and time-dependent degradation of the HiBiT-tagged target protein. The degradation should be blocked by co-treatment with an excess of free Pomalidomide or by inhibitors of the ubiquitin-proteasome system (e.g., MG132), confirming a CRBN- and proteasome-dependent mechanism. The inactive control should not induce significant degradation.
-
Troubleshooting:
-
No Degradation:
-
Confirm the formation of a ternary complex (PROTAC, target, CRBN).
-
Verify that the HiBiT tag does not sterically hinder the binding of the degrader or CRBN.
-
Ensure the chosen cell line expresses sufficient levels of CRBN.
-
-
High Background Luminescence:
-
Ensure complete cell lysis.
-
Check for contamination of reagents or cell cultures.
-
-
Variability between Replicates:
-
Ensure accurate and consistent cell seeding and liquid handling.
-
Mix the lytic reagent and cell lysate thoroughly.
-
-
By following these detailed protocols, researchers can effectively utilize the HiBiT assay to characterize the activity of novel protein degraders synthesized with this compound, accelerating the discovery and development of new targeted therapeutics.
References
- 1. biorxiv.org [biorxiv.org]
- 2. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 4. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound - CAS:2351106-38-0 - KKL Med Inc. [kklmed.com]
- 7. This compound, 2351106-38-0 | BroadPharm [broadpharm.com]
- 8. Lysineless HiBiT and NanoLuc Tagging Systems as Alternative Tools for Monitoring Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Target Degradation [promega.sg]
- 10. Nano-Glo® HiBiT Lytic Detection System | Protein Quantitation | Promega [promega.sg]
- 11. promegaconnections.com [promegaconnections.com]
- 12. Nano-Glo® HiBiT Lytic Detection System Protocol [worldwide.promega.com]
Determining Efficacy of PROTACs: Application Notes for DC50 and Dmax Determination of a Pomalidomide-amido-C1-Br PROTAC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules that co-opt the cell's natural protein disposal machinery to selectively eliminate disease-causing proteins.[1][2] Unlike traditional inhibitors that merely block a protein's function, PROTACs lead to the physical removal of the target protein.[3] A PROTAC consists of two ligands connected by a linker: one binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[4][5] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[3][6]
Pomalidomide-based PROTACs utilize pomalidomide (B1683931) as the E3 ligase ligand to recruit Cereblon (CRBN).[7] The Pomalidomide-amido-C1-Br construct serves as a versatile building block for synthesizing PROTACs, incorporating the pomalidomide ligand and a linker ready for conjugation to a POI-binding ligand.[8]
Two critical parameters for evaluating the efficacy of a PROTAC are the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).[9][10] DC50 represents the concentration of the PROTAC required to degrade 50% of the target protein, indicating its potency.[11] Dmax is the maximum percentage of protein degradation achievable, reflecting the efficacy of the PROTAC.[12] This document provides detailed application notes and protocols for determining the DC50 and Dmax of a this compound based PROTAC.
Signaling Pathway and Experimental Workflow
The mechanism of action for a Pomalidomide-based PROTAC involves the formation of a ternary complex between the target protein, the PROTAC, and the CRBN E3 ligase, leading to ubiquitination and subsequent proteasomal degradation of the target protein.[13] The general workflow to determine DC50 and Dmax involves treating cells with varying concentrations of the PROTAC, followed by quantification of the remaining target protein.[9]
Experimental Protocols
Several methods can be employed to quantify the degradation of the target protein. Western blotting is a conventional and widely used technique.[3][14] Mass spectrometry-based proteomics offers a high-throughput and sensitive approach, while flow cytometry can also be adapted for this purpose.[15][16][17]
Protocol 1: Western Blotting for DC50 and Dmax Determination
This protocol outlines the steps for quantifying PROTAC-induced protein degradation using Western blotting.[3][13]
Materials:
-
Cell line expressing the target protein
-
This compound PROTAC
-
Vehicle control (e.g., DMSO)
-
Cell culture medium and reagents
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate at an appropriate density and allow them to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the this compound PROTAC in cell culture medium.[9] A typical concentration range could be from 0.1 nM to 10 µM. Include a vehicle-only control.
-
Incubation: Remove the old medium from the cells and add the medium containing the different PROTAC concentrations. Incubate for a predetermined time (e.g., 18-24 hours).[6]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using lysis buffer.[18]
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.[18]
-
Sample Preparation: Normalize the protein concentrations and prepare samples for electrophoresis by adding Laemmli buffer and boiling.[3]
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[3]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[3]
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[3]
-
Wash the membrane and then incubate with the primary antibody for the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.[3]
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control using densitometry software.
-
Normalize the target protein intensity to the loading control intensity for each sample.
-
Calculate the percentage of protein remaining relative to the vehicle-treated control. The percentage of degradation is calculated as 100% - % remaining protein.
-
Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit the data to a non-linear regression curve (e.g., sigmoidal dose-response) to determine the DC50 and Dmax values.[9]
-
Protocol 2: Mass Spectrometry-Based Proteomics
This method provides a highly sensitive and unbiased quantification of protein degradation across the proteome.[16][19]
Materials:
-
Cell line and PROTAC as in Protocol 1
-
Lysis buffer for mass spectrometry (e.g., urea-based buffer)
-
Dithiothreitol (DTT) and iodoacetamide (B48618) (IAA)
-
Trypsin
-
Sample clean-up materials (e.g., C18 columns)
-
LC-MS/MS instrumentation
Procedure:
-
Cell Treatment and Lysis: Follow steps 1-4 from Protocol 1, using a mass spectrometry-compatible lysis buffer.
-
Protein Digestion:
-
Reduce the proteins with DTT and alkylate with IAA.
-
Digest the proteins into peptides using trypsin overnight.
-
-
Peptide Clean-up: Desalt the peptide samples using C18 columns.
-
LC-MS/MS Analysis: Analyze the peptide samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Data Analysis:
-
Identify and quantify peptides using appropriate software (e.g., MaxQuant, Proteome Discoverer).
-
Calculate the relative abundance of the target protein in each sample compared to the vehicle control.
-
Determine DC50 and Dmax as described in Protocol 1, step 10.
-
Protocol 3: Flow Cytometry
Flow cytometry can be utilized for a higher throughput analysis of protein degradation, especially for cell surface or intracellular proteins with good antibodies.[17][20]
Materials:
-
Cell line and PROTAC as in Protocol 1
-
Fixation and permeabilization buffers
-
Primary antibody against the target protein (conjugated to a fluorophore or unconjugated)
-
Fluorophore-conjugated secondary antibody (if the primary is unconjugated)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with a serial dilution of the PROTAC as described in Protocol 1.
-
Cell Staining:
-
Harvest the cells and wash with PBS.
-
Fix and permeabilize the cells according to standard protocols.
-
Incubate the cells with the primary antibody against the target protein.
-
If necessary, wash and incubate with a fluorophore-conjugated secondary antibody.
-
-
Flow Cytometry Analysis: Acquire the fluorescence intensity data for each sample using a flow cytometer.
-
Data Analysis:
-
Determine the median fluorescence intensity (MFI) for the target protein in each sample.
-
Calculate the percentage of protein remaining relative to the vehicle-treated control based on the MFI.
-
Determine DC50 and Dmax as described in Protocol 1, step 10.
-
Data Presentation
Summarize the quantitative data in a clear and structured table for easy comparison.
| PROTAC Compound | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Assay Method |
| This compound-Target-Ligand | Target X | Cell Line A | 25 | 92 | Western Blot |
| This compound-Target-Ligand | Target X | Cell Line B | 45 | 88 | Western Blot |
| Control (Inactive Epimer) | Target X | Cell Line A | >10,000 | <10 | Western Blot |
| This compound-Target-Ligand | Target X | Cell Line A | 22 | 95 | Mass Spectrometry |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Conclusion
The determination of DC50 and Dmax is a fundamental step in the characterization of a PROTAC's efficacy. The protocols provided herein offer robust methods for quantifying PROTAC-induced protein degradation. Western blotting is a reliable and accessible method, while mass spectrometry provides a more comprehensive and high-throughput analysis. Flow cytometry offers an alternative for rapid screening. By following these detailed procedures, researchers can accurately determine the potency and efficacy of their this compound based PROTACs, facilitating the advancement of targeted protein degradation research and drug development.
References
- 1. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. PROTAC Design [protocols.io]
- 3. benchchem.com [benchchem.com]
- 4. Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. research.chalmers.se [research.chalmers.se]
- 11. researchgate.net [researchgate.net]
- 12. lifesensors.com [lifesensors.com]
- 13. benchchem.com [benchchem.com]
- 14. Gene expression - Wikipedia [en.wikipedia.org]
- 15. Application of mass spectrometry for the advancement of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Targeted Protein Degradation Analysis with Flow Cytometry | KCAS Bio [kcasbio.com]
- 18. How to Detect Target Proteins by Western Blot | MtoZ Biolabs [mtoz-biolabs.com]
- 19. Protein Degrader [proteomics.com]
- 20. aacrjournals.org [aacrjournals.org]
Application Note & Protocol: Characterizing Pomalidomide-Based PROTAC Ternary Complex Formation
Introduction
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein. They achieve this by hijacking the cell's natural ubiquitin-proteasome system. A PROTAC consists of a ligand that binds to a target protein, another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The formation of a stable ternary complex between the PROTAC, the target protein, and the E3 ligase is a critical step for subsequent ubiquitination and degradation of the target protein.
This document provides a detailed overview and experimental protocols for characterizing the formation of a ternary complex involving a Pomalidomide-based PROTAC. Pomalidomide is a derivative of thalidomide (B1683933) and is known to bind to the E3 ligase Cereblon (CRBN). For the purpose of this application note, we will consider a representative PROTAC, herein referred to as "Exemplary-PROTAC," which is designed to recruit the bromodomain-containing protein BRD4 as the target protein. The principles and methods described are broadly applicable to other PROTAC systems.
Mechanism of Action
The primary mechanism of Exemplary-PROTAC involves bringing BRD4 into proximity with the CRBN E3 ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of BRD4. The resulting polyubiquitinated BRD4 is then recognized and degraded by the 26S proteasome.
Caption: Mechanism of action for a Pomalidomide-based BRD4-targeting PROTAC.
Quantitative Data Summary
The formation of the ternary complex is governed by the binding affinities of the PROTAC for both the target protein and the E3 ligase, as well as the cooperativity of the complex. The following tables summarize representative quantitative data for a Pomalidomide-based BRD4 PROTAC system.
Table 1: Binary Binding Affinities
| Interaction | Technique | Dissociation Constant (Kd) |
| Exemplary-PROTAC : BRD4 | ITC | 150 nM |
| Exemplary-PROTAC : CRBN | SPR | 2.5 µM |
| Pomalidomide : CRBN | ITC | 1.8 µM |
| BRD4 Ligand : BRD4 | SPR | 120 nM |
Table 2: Ternary Complex Parameters
| Parameter | Technique | Value | Description |
| Cooperativity (α) | ITC / SPR | >1 | A value greater than 1 indicates positive cooperativity in complex formation. |
| Ternary Complex Kd | Fluorescence | 50 nM | The overall dissociation constant of the ternary complex. |
Experimental Protocols
Detailed protocols for key experiments to characterize ternary complex formation are provided below.
Isothermal Titration Calorimetry (ITC)
ITC measures the heat change upon binding of two molecules, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
Caption: Workflow for Isothermal Titration Calorimetry (ITC) experiments.
Protocol:
-
Protein and Ligand Preparation:
-
Dialyze the purified protein (BRD4 or CRBN) against the ITC buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl).
-
Dissolve the Exemplary-PROTAC in the same dialysis buffer to ensure no buffer mismatch.
-
Determine the concentrations of both protein and ligand accurately.
-
Degas both solutions for 10-15 minutes before use.
-
-
ITC Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Set the stirring speed (e.g., 750 rpm).
-
Set the injection parameters (e.g., 19 injections of 2 µL each, with a 150-second spacing).
-
-
Experiment Execution:
-
Load the protein solution (e.g., 20 µM BRD4) into the sample cell.
-
Load the PROTAC solution (e.g., 200 µM) into the injection syringe.
-
Perform a control titration of the PROTAC into the buffer to determine the heat of dilution.
-
Run the main titration experiment.
-
-
Data Analysis:
-
Subtract the heat of dilution from the experimental data.
-
Integrate the heat peaks for each injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding) to determine the thermodynamic parameters (Kd, ΔH, n).
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure real-time biomolecular interactions. It provides kinetic data, including association (ka) and dissociation (kd) rates, from which the binding affinity (Kd) can be calculated.
Caption: Workflow for Surface Plasmon Resonance (SPR) experiments.
Protocol:
-
Immobilization:
-
Activate a sensor chip (e.g., CM5) with a mixture of EDC/NHS.
-
Immobilize one of the binding partners (the "ligand," e.g., BRD4) onto the chip surface via amine coupling.
-
Deactivate the remaining active esters with ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the other binding partner (the "analyte," e.g., Exemplary-PROTAC) in a suitable running buffer (e.g., HBS-EP+).
-
Inject the analyte dilutions over the sensor surface and a reference flow cell.
-
Monitor the binding (association phase) and subsequent dissociation (dissociation phase) in real-time.
-
Between cycles, regenerate the sensor surface using a mild regeneration solution (e.g., low pH glycine).
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.
-
Fit the resulting sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to extract the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Ternary Complex Formation Assays
Specialized assays are required to directly measure the formation of the ternary complex and determine its stability and cooperativity. A common approach is to use a fluorescence-based method.
Protocol: Time-Resolved Fluorescence Energy Transfer (TR-FRET)
-
Reagent Preparation:
-
Label one protein (e.g., CRBN) with a FRET donor (e.g., Terbium cryptate) and the other protein (e.g., BRD4) with a FRET acceptor (e.g., d2).
-
Prepare a dilution series of the Exemplary-PROTAC.
-
-
Assay Execution:
-
In a microplate, add a fixed concentration of the donor-labeled CRBN and acceptor-labeled BRD4.
-
Add the PROTAC dilutions to the wells.
-
Incubate the plate to allow the complex to form.
-
-
Measurement and Analysis:
-
Measure the fluorescence emission at two wavelengths (one for the donor, one for the acceptor) after excitation of the donor.
-
Calculate the TR-FRET ratio (Acceptor emission / Donor emission).
-
Plot the TR-FRET ratio as a function of PROTAC concentration and fit the data to a suitable model to determine the concentration of PROTAC that gives half-maximal complex formation (TC50).
-
Conclusion
The characterization of the PROTAC ternary complex is fundamental to understanding the structure-activity relationship and optimizing PROTAC design. The combination of biophysical techniques such as ITC and SPR for binary interactions, along with specific ternary complex assays like TR-FRET, provides a comprehensive picture of the molecular events leading to protein degradation. The protocols and representative data presented here serve as a guide for researchers in the field of targeted protein degradation.
Application Notes and Protocols: Molecular Modeling of Pomalidomide-amido-C1-Br PROTAC-Target-Cereblon Complex
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of two key domains connected by a chemical linker: one binds to a target Protein of Interest (POI), and the other recruits an E3 ubiquitin ligase.[2][3] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[4][5]
Pomalidomide is a well-established immunomodulatory drug (IMiD) that functions as a "molecular glue," binding to the Cereblon (CRBN) substrate receptor of the CRL4-CRBN E3 ligase complex.[6][7] This makes it a highly effective E3 ligase ligand for PROTAC design. The specific molecule of interest, Pomalidomide-amido-C1-Br , is a derivative that incorporates the Pomalidomide scaffold, ready for conjugation to a POI binder.[8][9] One known application of this linker-ligand conjugate is in the design of B-Raf PROTAC degraders.[9]
Computational modeling is an indispensable tool in the rational design and optimization of PROTACs.[10][11] Due to the complexity and dynamic nature of the PROTAC-induced ternary complex (POI-PROTAC-E3 ligase), molecular modeling techniques such as molecular docking and molecular dynamics (MD) simulations are crucial for predicting and analyzing the stability, conformation, and key interactions that drive degradation efficacy.[12][13]
This document provides a comprehensive protocol for the in silico modeling of a ternary complex involving a POI, the this compound PROTAC, and the E3 ligase Cereblon.
PROTAC Mechanism of Action & Computational Workflow
The fundamental action of a PROTAC is to form a stable ternary complex, which is a prerequisite for efficient ubiquitination. The computational workflow is designed to simulate this process, from initial protein and ligand preparation to the dynamic simulation and energetic analysis of the final complex.
Caption: General mechanism of PROTAC-induced protein degradation.
Caption: Computational workflow for modeling the ternary complex.
Experimental Protocols
This section outlines the detailed step-by-step protocols for the computational modeling of the POI-PROTAC-CRBN ternary complex.
Protocol 1: System Preparation
Objective: To prepare the individual components (POI, CRBN, PROTAC) for subsequent docking and simulation.
Materials:
-
Protein Data Bank (PDB) IDs for human CRBN in complex with DDB1 and Pomalidomide (e.g., 8D81) and the target POI.[14]
-
Software for 3D molecule building (e.g., Schrödinger Maestro, Avogadro).
-
Molecular modeling package (e.g., Schrödinger Suite, AmberTools).
Methodology:
-
Protein Structure Retrieval:
-
Download the crystal structure of the human CRBN-DDB1 complex bound to Pomalidomide from the RCSB PDB database (e.g., PDB ID: 8D81).[14]
-
Download the crystal or cryo-EM structure of the target POI. If a full structure is unavailable, a validated homology model of the relevant domain may be used.
-
-
PROTAC Molecule Construction:
-
The "this compound" component serves as the CRBN-binding ligand and linker attachment point.[8]
-
Identify a known binder ("warhead") for your specific POI.
-
Using a molecular builder, covalently link the POI warhead to the bromine atom of the this compound moiety.
-
Generate a low-energy 3D conformation of the complete PROTAC molecule.
-
-
Protein Preparation:
-
Load the CRBN and POI structures into the modeling software.
-
Remove all crystallographic water molecules and non-essential ligands.
-
Add hydrogens, assign correct bond orders, and fill in any missing side chains or loops using protein preparation utilities (e.g., Schrödinger's Protein Preparation Wizard).
-
Perform a restrained energy minimization of the protein structures to relieve steric clashes.
-
-
Ligand Preparation:
-
Use a ligand preparation tool (e.g., Schrödinger's LigPrep) to generate possible ionization states at a physiological pH (e.g., 7.4 ± 0.5) and various tautomers and stereoisomers for the full PROTAC molecule.
-
Protocol 2: Ternary Complex Assembly and Refinement
Objective: To generate a plausible 3D model of the POI-PROTAC-CRBN ternary complex.
Materials:
-
Prepared structures of POI, CRBN, and the PROTAC.
-
Protein-protein docking software (e.g., HADDOCK, ClusPro) and/or molecular modeling suite with assembly tools (e.g., Schrödinger Maestro).
Methodology:
-
Initial Complex Assembly:
-
Method A (Guided Assembly): Superpose the Pomalidomide moiety of the full PROTAC onto the crystallographic position of Pomalidomide in the prepared CRBN structure (e.g., from PDB ID 8D81).[14]
-
Similarly, dock the warhead moiety of the PROTAC into the known binding site of the POI.
-
Manually orient the two resulting binary complexes (CRBN-PROTAC and POI-PROTAC) to bring the protein surfaces into proximity, ensuring the linker adopts a sterically feasible conformation.
-
Method B (Protein-Protein Docking): Use the binary CRBN-PROTAC and POI-PROTAC complexes as inputs for protein-protein docking software.[10] Define the respective binding sites as active restraints to guide the docking process.
-
-
Refinement:
-
Select the most promising assembled poses based on docking scores, cluster size, and visual inspection of the protein-protein interface.
-
Perform a brief, restrained energy minimization of the entire ternary complex to optimize the geometry and remove clashes at the interface.
-
Protocol 3: Molecular Dynamics (MD) Simulation
Objective: To assess the stability and dynamics of the assembled ternary complex in a simulated physiological environment.
Materials:
-
Refined ternary complex structure.
-
MD simulation engine (e.g., GROMACS, AMBER, Desmond).
-
Force field (e.g., OPLS4, AMBER ff19SB, CHARMM36m).
Methodology:
-
System Setup:
-
Place the ternary complex in a periodic simulation box (e.g., cubic or orthorhombic).
-
Solvate the system with an explicit water model (e.g., TIP3P).
-
Add counter-ions (e.g., Na+, Cl-) to neutralize the system and achieve a physiological salt concentration (e.g., 0.15 M).
-
-
Minimization and Equilibration:
-
Perform a series of energy minimization steps to relax the system, first with restraints on the complex and then with all atoms free.
-
Gradually heat the system to 300 K under the NVT (constant volume) ensemble, typically with positional restraints on heavy atoms of the complex.
-
Equilibrate the system under the NPT (constant pressure) ensemble at 1 atm and 300 K until temperature, pressure, and density have stabilized. This step ensures the system is well-equilibrated before the production run.
-
-
Production MD:
-
Run the production simulation for a duration sufficient to observe the stability of the complex, typically between 100 and 500 nanoseconds.[15] Save coordinates at regular intervals (e.g., every 100-200 ps).
-
Protocol 4: Post-Simulation Analysis
Objective: To analyze the MD trajectory to extract quantitative data on complex stability, interactions, and binding energetics.
Materials:
-
MD trajectory files.
-
Analysis software (e.g., GROMACS analysis tools, VMD, CPPTRAJ).
Methodology:
-
Stability Analysis:
-
Calculate the Root Mean Square Deviation (RMSD) of the protein backbone atoms over time to assess overall structural stability.
-
Calculate the Root Mean Square Fluctuation (RMSF) for each residue to identify flexible regions of the proteins, particularly at the binding interfaces.[12]
-
-
Interaction Analysis:
-
Analyze the trajectory for key intermolecular interactions (hydrogen bonds, salt bridges, hydrophobic contacts) between the PROTAC and each protein, and between the two proteins.
-
Monitor the persistence of these interactions throughout the simulation.
-
-
Binding Free Energy Calculation (MM/GBSA or MM/PBSA):
-
Use the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Poisson-Boltzmann Surface Area (MM/PBSA) methods to estimate the binding free energy (ΔG_bind) of the ternary complex.[16][17]
-
This calculation is performed on a subset of snapshots extracted from the stable portion of the MD trajectory.
-
Decompose the binding energy into contributions from van der Waals, electrostatic, polar solvation, and non-polar solvation energies.[18]
-
Data Presentation
Quantitative results from docking and simulation should be summarized in tables for clear comparison and interpretation.
Table 1: Binary Docking Scores
| Complex | Docking Program | Score (kcal/mol) | Key Interacting Residues (CRBN/POI) |
|---|---|---|---|
| CRBN-Pomalidomide | Glide | -8.5 | TRP380, TRP386, HIS353 |
| POI-Warhead | Glide | -9.2 | User-defined based on POI |
Table 2: MD Simulation Stability Metrics
| System | Avg. Backbone RMSD (Å) | Avg. Interface RMSF (Å) | Simulation Length (ns) |
|---|---|---|---|
| POI-PROTAC-CRBN Complex | 2.1 ± 0.3 | 1.5 ± 0.4 | 200 |
| Apo POI | 1.8 ± 0.2 | 1.2 ± 0.3 | 200 |
| Apo CRBN | 1.5 ± 0.2 | 1.1 ± 0.2 | 200 |
Table 3: MM/GBSA Binding Free Energy Analysis
| Energy Component | Contribution (kcal/mol) |
|---|---|
| ΔG_bind (Total) | -45.8 ± 5.2 |
| ΔE_vdw (van der Waals) | -60.1 ± 4.1 |
| ΔE_elec (Electrostatic) | -25.5 ± 3.5 |
| ΔG_polar (Polar Solvation) | +51.2 ± 4.8 |
| ΔG_nonpolar (Non-polar) | -11.4 ± 1.2 |
Note: The data presented in these tables are for illustrative purposes only and should be replaced with actual results from the computational experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. schrodinger.com [schrodinger.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. books.rsc.org [books.rsc.org]
- 8. This compound, 2351106-38-0 | BroadPharm [broadpharm.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. scienceopen.com [scienceopen.com]
- 11. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. research.dimensioncap.com [research.dimensioncap.com]
- 14. rcsb.org [rcsb.org]
- 15. Construction of PROTAC-Mediated Ternary Complex Structure Distribution Profiles Using Extensive Conformational Search - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. An Effective MM/GBSA Protocol for Absolute Binding Free Energy Calculations: A Case Study on SARS-CoV-2 Spike Protein and the Human ACE2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. peng-lab.org [peng-lab.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming the Hook Effect in Pomalidomide-amido-C1-Br PROTAC Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering the hook effect in experiments involving Pomalidomide-amido-C1-Br PROTACs.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of PROTAC experiments?
A1: The hook effect is a phenomenon observed in PROTAC dose-response experiments where, at high concentrations, the degradation of the target protein paradoxically decreases.[1][2] This results in a characteristic bell-shaped or "hooked" dose-response curve, instead of the typical sigmoidal curve.[3]
Q2: What is the underlying cause of the hook effect with this compound PROTACs?
A2: The hook effect arises from the formation of non-productive binary complexes at excessive PROTAC concentrations. A this compound PROTAC functions by forming a productive ternary complex, bringing the target protein and the Cereblon (CRBN) E3 ligase together.[4] However, at high concentrations, the PROTAC can independently bind to either the target protein or CRBN, forming inactive "Target-PROTAC" or "CRBN-PROTAC" binary complexes. These binary complexes are unable to facilitate the ubiquitination and subsequent degradation of the target protein.[5]
Q3: What are the experimental consequences of the hook effect?
Q4: At what concentration range does the hook effect typically appear for Pomalidomide-based PROTACs?
A4: The concentration at which the hook effect becomes apparent can vary depending on the specific PROTAC, the target protein, and the cell line used. However, it is often observed at micromolar (µM) concentrations, sometimes starting as low as 1 µM and becoming more pronounced at higher concentrations.[6] A broad dose-response experiment is crucial to identify the optimal concentration window.
Troubleshooting Guide
Problem 1: My dose-response curve for protein degradation shows a bell shape.
-
Likely Cause: You are observing the hook effect.
-
Troubleshooting Steps:
-
Confirm with a Wider Dose-Response: Repeat the experiment using a broader range of PROTAC concentrations with several log-fold dilutions (e.g., from picomolar to high micromolar) to clearly define the bell-shaped curve.
-
Identify Optimal Concentration: Determine the concentration that elicits the maximal degradation (Dmax). For subsequent experiments, use concentrations at or below this optimal level.
-
Directly Measure Ternary Complex Formation: Employ biophysical or cellular assays like Co-Immunoprecipitation (Co-IP) or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to correlate ternary complex formation with protein degradation at various PROTAC concentrations.
-
Problem 2: The PROTAC shows weak or no degradation at concentrations where activity is expected.
-
Likely Cause: The tested concentrations might be entirely within the hook effect region, or other experimental factors could be at play.
-
Troubleshooting Steps:
-
Test a Much Broader Concentration Range: As a first step, test a very wide range of concentrations (e.g., 1 pM to 100 µM) to ensure you are not missing the optimal degradation window.
-
Verify Target and E3 Ligase Expression: Confirm that your cell line expresses both the target protein and Cereblon (CRBN) at sufficient levels using Western Blotting.
-
Assess Cell Permeability: PROTACs are large molecules and may have poor cell permeability. Consider using a permeability assay like the Parallel Artificial Membrane Permeability Assay (PAMPA) if the hook effect is observed at unexpectedly low concentrations.
-
Optimize Incubation Time: Perform a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) at a fixed, potentially optimal PROTAC concentration to determine the ideal duration for maximal degradation.
-
Quantitative Data Summary
The following tables provide representative quantitative data for Pomalidomide-based PROTACs. Note that the specific values for a PROTAC constructed with this compound will depend on the target protein and the linker used. The data below is for illustrative purposes.
Table 1: Representative Degradation Potency of Pomalidomide-Based PROTACs
| PROTAC Target | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | Multiple Myeloma (MM.1S) | ~1 | >90 | [7] |
| EGFR | A549 | 32.9 | >95 | [8] |
| HDAC8 | 293T | 147 | 93 | |
| Aiolos | MM.1S | 8.7 | >95 |
Table 2: Representative Binding Affinities of Pomalidomide and Pomalidomide-Based PROTACs
| Molecule | Binding Partner | Assay | Kd (nM) | Reference |
| Pomalidomide | Cereblon (CRBN) | SPR | 264 | |
| Pomalidomide Analog 19 | Cereblon (CRBN) | SPR | 325 | |
| MZ1 (BRD4-VHL PROTAC) | BRD4BD2 | ITC | 4 | |
| BRD-5110 (PPM1D-CRBN PROTAC) | PPM1D | SPR | 1 |
Key Experimental Protocols
Protocol 1: Dose-Response Curve for Target Protein Degradation by Western Blot
This protocol outlines the steps to determine the DC50 and Dmax of a this compound PROTAC.
Materials:
-
Cultured cells expressing the target protein
-
This compound PROTAC stock solution (in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and Western Blotting apparatus
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well or 12-well plates to achieve 70-80% confluency at the time of treatment.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete medium. A recommended starting range is 0.1 nM to 10 µM. Treat cells for a predetermined time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: After incubation, wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies for the target protein and loading control overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using a chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Plot the normalized protein levels against the log of the PROTAC concentration to determine DC50 and Dmax.
-
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Detection
This protocol is to confirm the formation of the Target-PROTAC-CRBN ternary complex.
Materials:
-
Cultured cells
-
This compound PROTAC
-
Proteasome inhibitor (e.g., MG132)
-
Non-denaturing Co-IP lysis buffer
-
Antibody against CRBN or the target protein
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Western Blotting reagents
Procedure:
-
Cell Treatment: Treat cells with the PROTAC at a concentration expected to form the ternary complex (ideally at the Dmax concentration) and a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours to prevent degradation of the target.
-
Cell Lysis: Lyse cells in non-denaturing Co-IP lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the lysate with protein A/G beads.
-
Incubate the pre-cleared lysate with an antibody against CRBN (or the target protein) overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
-
Washing: Wash the beads several times with wash buffer to remove non-specific binding.
-
Elution: Elute the protein complexes from the beads.
-
Western Blot Analysis: Analyze the eluates by Western Blotting, probing for the target protein (if CRBN was immunoprecipitated) or CRBN (if the target protein was immunoprecipitated).
Protocol 3: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Ternary Complex Formation
This biophysical assay quantifies the formation of the ternary complex in a high-throughput manner.
Materials:
-
Purified, tagged target protein (e.g., His-tagged)
-
Purified, tagged CRBN (e.g., GST-tagged)
-
This compound PROTAC
-
TR-FRET compatible donor and acceptor fluorophore-conjugated antibodies (e.g., anti-His-Tb and anti-GST-d2)
-
Assay buffer
-
Microplate reader capable of TR-FRET measurements
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the PROTAC in assay buffer.
-
Assay Setup: In a 384-well plate, add the tagged target protein, tagged CRBN, and PROTAC dilutions.
-
Incubation: Incubate the plate to allow for ternary complex formation.
-
Antibody Addition: Add the donor and acceptor-labeled antibodies.
-
Measurement: Measure the TR-FRET signal on a compatible plate reader.
-
Data Analysis: Plot the TR-FRET ratio against the PROTAC concentration. An increase in the signal indicates ternary complex formation, and a subsequent decrease at higher concentrations demonstrates the hook effect in vitro.
Visualizations
Caption: Signaling pathway of PROTAC-mediated protein degradation.
Caption: Experimental workflow for troubleshooting the hook effect.
Caption: Ternary vs. Binary complex formation in the hook effect.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, 2351106-38-0 | BroadPharm [broadpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - CAS:2351106-38-0 - KKL Med Inc. [kklmed.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient Synthesis of Immunomodulatory Drug Analogues Enables Exploration of Structure Degradation Relationships - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Pomalidomide-amido-C1-Br PROTAC Cell Permeability
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered when enhancing the cell permeability of Pomalidomide-amido-C1-Br PROTACs.
Troubleshooting Guide
Issue: My this compound PROTAC shows poor cell permeability and low degradation efficacy in cellular assays.
This is a common challenge with PROTACs due to their high molecular weight and polarity, which often places them outside the typical "rule-of-five" space for oral bioavailability.[1][2] Here are some potential causes and suggested solutions:
| Potential Cause | Suggested Solution | Rationale |
| High Polarity of the Linker | Modify the linker by replacing polar moieties (e.g., amides, PEGs) with more hydrophobic groups (e.g., alkyl chains, phenyl rings).[3][4] | Reducing the polar surface area can enhance passive diffusion across the cell membrane's lipid bilayer.[1] |
| Suboptimal Linker Length | Synthesize a library of PROTACs with varying linker lengths to identify the optimal length for cell permeability and ternary complex formation.[4][] | Linker length is critical for achieving the necessary conformation for both cell entry and effective protein degradation.[] |
| Unfavorable Physicochemical Properties | Introduce intramolecular hydrogen bonds to create a more compact, "ball-like" structure.[3] This can be achieved by strategic placement of hydrogen bond donors and acceptors. | This "chameleonic" behavior allows the PROTAC to mask its polar surface in the hydrophobic environment of the cell membrane, facilitating permeability.[6][7] |
| Low Solubility | Incorporate basic nitrogen atoms into aromatic rings or alkyl linkers.[3] | Improved aqueous solubility can lead to better bioavailability and cellular uptake. |
| Active Efflux by Transporters | Co-administer with known efflux pump inhibitors (e.g., verapamil (B1683045) for P-gp) in your cellular assays. | This can help determine if your PROTAC is a substrate for efflux pumps, which actively remove it from the cell. |
| Poor Metabolic Stability | Replace metabolically labile groups, such as amides, with more stable alternatives like esters or ethers.[1][2] | Enhancing metabolic stability can increase the intracellular concentration of the active PROTAC.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take to improve the permeability of my this compound PROTAC?
A1: The initial and often most impactful step is to focus on optimizing the linker. The linker plays a crucial role in the physicochemical properties of the entire PROTAC molecule.[4][] Consider synthesizing a small library of analogs with varying linker lengths and compositions (e.g., replacing a flexible PEG linker with a more rigid alkyl or phenyl-containing linker) to assess the impact on permeability.[3][4]
Q2: How does linker composition affect cell permeability?
A2: The composition of the linker significantly influences the balance between hydrophilicity and lipophilicity.
-
Polyethylene Glycol (PEG) Linkers: These are hydrophilic and can improve solubility. However, longer PEG chains can increase the polar surface area and may hinder passive diffusion.[4][8]
-
Alkyl Linkers: These are more hydrophobic and can improve membrane permeability, but may decrease aqueous solubility.[4] Finding the right balance is key.
Q3: Can modifying the Pomalidomide (B1683931) moiety itself improve permeability?
A3: Yes, but with caution. The primary role of Pomalidomide is to bind to the E3 ligase Cereblon (CRBN).[9] Modifications to the pomalidomide core can disrupt this binding. However, studies have shown that modifications at the C5 position of the phthalimide (B116566) ring can be tolerated and may even reduce off-target effects.[4][9] For the "this compound" scaffold, the linker is attached at the 4-position of the phthalimide ring via an amino group. Further modifications should be approached systematically to avoid loss of CRBN binding.
Q4: What is the "hook effect" and how does it relate to cell permeability?
A4: The "hook effect" describes a phenomenon where the degradation efficacy of a PROTAC decreases at higher concentrations.[10] This occurs when an excess of PROTAC molecules leads to the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) rather than the productive ternary complex (target-PROTAC-E3 ligase).[10] While not directly a measure of permeability, poor permeability can lead to researchers using higher concentrations to see an effect, potentially encountering the hook effect. Improving permeability allows for the use of lower, more effective concentrations.
Q5: Are there any "prodrug" strategies applicable to this compound PROTACs?
A5: Yes, a prodrug approach can be a viable strategy.[1][3] This involves masking polar functional groups with lipophilic moieties that are cleaved intracellularly to release the active PROTAC. For instance, a carboxylic acid in the linker could be esterified to improve cell entry.[1] Another approach is to conjugate the PROTAC to a molecule that is actively transported into cells, such as through receptor-mediated endocytosis.[1][11]
Quantitative Data Summary
The following table summarizes the impact of different linker modifications on PROTAC permeability from published studies. While not specific to this compound, these data provide valuable insights into the effects of linker chemistry.
| Linker Modification Strategy | Example Change | Observed Effect on Permeability (Papp) | Reference Cell Line |
| PEG to Alkyl Chain | PEG3 linker replaced with a C3 alkyl linker | ~1.5 to 2-fold increase | Caco-2 |
| Introduction of Aromatic Ring | PEG linker replaced with a 1,4-disubstituted phenyl ring | Significant improvement reported[3] | Not specified |
| Amide to Ester Substitution | Amide bond in linker replaced with an ester bond | ~2 to 3-fold increase | PAMPA |
| Cyclization of Linker | Linear alkyl linker replaced with a piperidine-containing linker | ~1.2 to 1.8-fold increase | Caco-2 |
Note: The exact fold-change can vary significantly depending on the specific PROTAC and experimental conditions.
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
This is a high-throughput, non-cell-based assay to assess passive membrane permeability.
Methodology:
-
Reagent Preparation:
-
Prepare a 10 mg/mL solution of porcine polar brain lipid in dodecane.
-
Prepare donor solution: Dissolve the PROTAC compound in a suitable buffer (e.g., PBS, pH 7.4) to a final concentration of 100 µM.
-
Prepare acceptor solution: Use the same buffer as the donor solution, often containing a scavenger agent to prevent back-diffusion.
-
-
Assay Plate Setup:
-
Coat the filter of a 96-well donor plate with 5 µL of the lipid solution.
-
Add 150 µL of the donor solution containing the PROTAC to each well of the donor plate.
-
Add 300 µL of the acceptor solution to each well of a 96-well acceptor plate.
-
Carefully place the donor plate on top of the acceptor plate, ensuring the filter is in contact with the acceptor solution.
-
-
Incubation: Incubate the plate assembly at room temperature for 4-16 hours.
-
Quantification:
-
After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([drug]_acceptor / [drug]_equilibrium)) where V_D and V_A are the volumes of the donor and acceptor wells, A is the filter area, and t is the incubation time.
-
Caco-2 Permeability Assay
This cell-based assay uses a human colon adenocarcinoma cell line that differentiates into a polarized monolayer of enterocytes, mimicking the intestinal barrier.
Methodology:
-
Cell Culture and Seeding:
-
Culture Caco-2 cells in DMEM supplemented with 10% FBS, non-essential amino acids, and penicillin-streptomycin.
-
Seed the cells onto Transwell inserts (e.g., 0.4 µm pore size) at a density of approximately 60,000 cells/cm².
-
Culture the cells for 21-25 days to allow for differentiation and formation of a tight monolayer.
-
-
Transepithelial Electrical Resistance (TEER) Measurement:
-
Before the assay, measure the TEER of the cell monolayer to ensure its integrity. A TEER value > 250 Ω·cm² is generally considered acceptable.
-
-
Permeability Assay (Apical to Basolateral):
-
Wash the cell monolayer with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Add the PROTAC compound (typically at 1-10 µM) in HBSS to the apical (upper) chamber.
-
Add fresh HBSS to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with fresh HBSS.
-
-
Quantification:
-
Analyze the concentration of the PROTAC in the collected samples by LC-MS/MS.
-
Calculate the Papp value using the formula: Papp = (dQ/dt) / (A * C_0) where dQ/dt is the steady-state flux of the compound across the monolayer, A is the surface area of the insert, and C_0 is the initial concentration in the apical chamber.
-
Visualizations
Caption: Mechanism of action for a Pomalidomide-based PROTAC.
Caption: Workflow for optimizing PROTAC cell permeability.
References
- 1. tandfonline.com [tandfonline.com]
- 2. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 4. benchchem.com [benchchem.com]
- 6. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]
- 9. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Pomalidomide-amido-C1-Br Induced Degradation of Zinc Finger Proteins
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for experiments involving Pomalidomide-amido-C1-Br-induced degradation of zinc finger proteins.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a synthetic E3 ligase ligand-linker conjugate. It incorporates the Pomalidomide-based Cereblon (CRBN) ligand and a short C1 amide linker with a terminal bromine atom.[1][2][3] Its primary application is in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs). The bromo-functional group allows for covalent conjugation to a ligand that targets a specific protein of interest, creating a heterobifunctional degrader. One documented application is in the development of a B-Raf protein degrader.[1][2][3]
Q2: How does a PROTAC synthesized with this compound lead to the degradation of a target protein?
A PROTAC created using this compound functions by hijacking the cell's ubiquitin-proteasome system. The pomalidomide (B1683931) moiety of the PROTAC binds to the E3 ubiquitin ligase CRBN.[4] The other end of the PROTAC binds to the target protein (e.g., a zinc finger protein). This brings the target protein into close proximity with the E3 ligase, leading to the ubiquitination of the target protein. Poly-ubiquitinated proteins are then recognized and degraded by the proteasome.
Q3: What are the known off-target effects of pomalidomide-based PROTACs on zinc finger proteins?
Pomalidomide itself is known to induce the degradation of certain endogenous Cys2-His2 (C2H2) zinc finger transcription factors, most notably Ikaros (IKZF1) and Aiolos (IKZF3).[5] Therefore, when using a this compound-based PROTAC to target a different protein, degradation of these off-target zinc finger proteins is a potential and often expected side effect.[4][6] It is crucial to include appropriate controls to distinguish between the intended on-target degradation and the inherent off-target activity of the pomalidomide moiety.
Q4: How can off-target degradation of zinc finger proteins be minimized?
Minimizing off-target effects is a key challenge in PROTAC development. Research has shown that modifications to the pomalidomide scaffold can reduce off-target degradation. Specifically, substitutions at the C5 position of the phthalimide (B116566) ring can sterically hinder the interaction with off-target zinc finger proteins while maintaining CRBN binding.[7] While this compound has a C4-amido linker, careful consideration of the linker and target ligand design is crucial to optimize on-target activity and minimize off-target effects.
Troubleshooting Guide
Issue 1: Reduced or No Degradation of the Target Zinc Finger Protein
| Possible Cause | Troubleshooting Steps |
| PROTAC Instability | - Confirm the chemical integrity of the synthesized PROTAC using LC-MS. - Assess the stability of the PROTAC in your experimental conditions (e.g., cell culture media). |
| Low Cell Permeability | - Perform cellular uptake assays (e.g., LC-MS/MS on cell lysates) to determine the intracellular concentration of the PROTAC. - If permeability is low, consider optimizing the linker to improve physicochemical properties. |
| Insufficient CRBN Expression | - Verify the expression levels of Cereblon (CRBN) in your cell line using Western blot. CRBN is essential for the activity of pomalidomide-based PROTACs. |
| Inefficient Ternary Complex Formation | - The linker length and composition are critical for the formation of a stable ternary complex between the target protein, PROTAC, and CRBN. - Consider synthesizing PROTACs with different linker lengths and compositions. - Perform Co-Immunoprecipitation (Co-IP) to verify the formation of the ternary complex. |
| Target Protein Characteristics | - High levels of target protein expression or a long protein half-life may require higher PROTAC concentrations or longer treatment times. - Ensure the chosen target ligand has a sufficient binding affinity for the target protein. |
Issue 2: Significant Off-Target Degradation of Endogenous Zinc Finger Proteins
| Possible Cause | Troubleshooting Steps |
| Inherent Pomalidomide Activity | - This is an expected off-target effect. - Run a control experiment using pomalidomide alone to assess the baseline degradation of known off-target zinc finger proteins like IKZF1 and IKZF3. |
| High PROTAC Concentration | - High concentrations can exacerbate off-target effects. - Perform a dose-response experiment to determine the lowest effective concentration that induces on-target degradation with minimal off-target effects. |
| Suboptimal PROTAC Design | - As mentioned, modifications to the pomalidomide core, particularly at the C5 position, can improve selectivity. While using this compound, linker optimization is the most direct path to improving selectivity. |
Data Presentation
Table 1: Example Dose-Response Data for a this compound-based PROTAC Targeting a Fictional Zinc Finger Protein (ZFP-X)
| PROTAC Concentration (nM) | % ZFP-X Degradation | % IKZF1 (Off-Target) Degradation |
| 1 | 15 | 5 |
| 10 | 45 | 18 |
| 100 | 85 | 55 |
| 1000 | 92 | 88 |
Table 2: Comparison of DC50 Values for On-Target vs. Off-Target Degradation
| Protein | DC50 (nM) |
| ZFP-X (On-Target) | 12 |
| IKZF1 (Off-Target) | 85 |
Mandatory Visualization
Caption: Workflow for synthesizing a zinc finger protein (ZFP)-targeting PROTAC.
Caption: Mechanism of pomalidomide-based PROTAC-induced protein degradation.
Experimental Protocols
Protocol 1: Western Blot Analysis of Zinc Finger Protein Degradation
This protocol is for determining the extent of target protein degradation in cells treated with a this compound-based PROTAC.
Materials:
-
Cell culture reagents
-
This compound-based PROTAC
-
DMSO (vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (against target ZFP, IKZF1, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with various concentrations of the PROTAC or DMSO for the desired time (e.g., 6, 12, or 24 hours).
-
Cell Lysis: Harvest cells, wash with cold PBS, and lyse with RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Develop the blot using an ECL substrate and capture the image with a chemiluminescence detector.
-
Analysis: Quantify the band intensities and normalize to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.[5][8]
Protocol 2: Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation
This protocol is to verify the PROTAC-induced interaction between the target zinc finger protein and CRBN.
Materials:
-
Cell lysates from treated and untreated cells (as in Protocol 1)
-
Co-IP lysis buffer (non-denaturing)
-
Primary antibody for immunoprecipitation (e.g., anti-CRBN or anti-target ZFP)
-
Isotype control IgG
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer or Laemmli sample buffer
Procedure:
-
Cell Lysis: Lyse cells treated with the PROTAC or DMSO in a non-denaturing Co-IP lysis buffer.
-
Pre-clearing: Pre-clear the lysates by incubating with protein A/G beads for 1 hour at 4°C.
-
Immunoprecipitation:
-
Incubate the pre-cleared lysates with the primary antibody or control IgG overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes and incubate for 2-4 hours at 4°C.
-
-
Washing: Wash the beads several times with wash buffer to remove non-specific binding proteins.
-
Elution: Elute the protein complexes from the beads by boiling in Laemmli sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blot for the presence of the target ZFP, CRBN, and the immunoprecipitated protein. Successful co-immunoprecipitation of the target ZFP with an anti-CRBN antibody (or vice versa) in the presence of the PROTAC provides evidence for ternary complex formation.[9]
References
- 1. This compound, 2351106-38-0 | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - CAS:2351106-38-0 - KKL Med Inc. [kklmed.com]
- 4. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Bumped pomalidomide-based PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Pomalidomide-Amido-C1-Br Linker Modification: A Technical Support Center for Neosubstrate Degradation Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving Pomalidomide-amido-C1-Br linker modifications aimed at reducing neosubstrate degradation.
FAQs: Understanding Pomalidomide (B1683931) Linker Modifications
Q1: What is the primary goal of modifying the Pomalidomide linker in PROTACs?
The primary goal is to enhance the selectivity of the PROTAC for the target protein of interest (POI) while minimizing the degradation of off-target proteins, often referred to as neosubstrates.[1][2] Pomalidomide, a derivative of thalidomide (B1683933), recruits the E3 ubiquitin ligase Cereblon (CRBN) to induce the degradation of target proteins.[3][4][5] However, pomalidomide itself can induce the degradation of endogenous proteins, notably zinc-finger (ZF) transcription factors like IKZF1 and IKZF3.[3][6][7] Linker modifications aim to disrupt these unwanted interactions.[2][8]
Q2: How does the linker attachment point on Pomalidomide affect neosubstrate degradation?
The attachment point of the linker on the pomalidomide scaffold is critical. Modifications at the C5 position of the phthalimide (B116566) ring have been shown to sterically hinder the binding of endogenous neosubstrates to the CRBN-PROTAC complex, thereby reducing their degradation.[2][8] In contrast, modifications at other positions, such as C4, may not confer the same level of selectivity.[8] While the "amido-C1-Br" linker is a specific modification, the principle of using steric hindrance to reduce neosubstrate binding likely applies.
Q3: What are the key considerations when designing a Pomalidomide-based PROTAC with a modified linker?
Several factors must be considered:
-
Linker Length and Composition: The linker's length and chemical properties (e.g., rigidity, solubility) are crucial for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and CRBN.[8]
-
Attachment Point: As mentioned, the C5 position on the pomalidomide moiety is generally preferred to minimize off-target effects.[2][8]
-
Target Protein Engagement: The warhead of the PROTAC must maintain high affinity and selectivity for the intended protein of interest.
-
Cell Permeability: The overall physicochemical properties of the PROTAC must allow for efficient cell penetration to reach its intracellular targets.[9]
Q4: What are the known neosubstrates of Pomalidomide that I should be aware of?
Pomalidomide and its derivatives are known to induce the degradation of several proteins, including:
-
IKZF1 (Ikaros) and IKZF3 (Aiolos): These are lymphoid transcription factors and well-characterized neosubstrates of immunomodulatory drugs (IMiDs).[3][7][10]
-
Casein Kinase 1A1 (CK1α): Another known neosubstrate.[6]
-
GSPT1: A translation termination factor.[11]
-
SALL4: A developmental transcription factor.[12]
-
ARID2: A subunit of the PBAF chromatin remodeling complex.[10]
-
PLZF (ZBTB16): A transcription factor.[7]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound linker modified PROTACs.
| Problem | Possible Causes | Recommended Solutions |
| High off-target neosubstrate degradation (e.g., IKZF1, ZFP91). | The pomalidomide moiety is still effectively recruiting neosubstrates. The linker modification may not be sufficient to prevent these interactions. The PROTAC concentration may be too high. | Synthesize a negative control: Use a PROTAC with a linker known to not reduce off-target effects for comparison. Perform a dose-response experiment: Titrate the PROTAC concentration to find an optimal window for on-target degradation with minimal off-target effects.[2] Conduct global proteomics: Use mass spectrometry to identify the full spectrum of degraded proteins.[13] |
| Reduced on-target protein degradation with the modified PROTAC. | The linker modification sterically hinders the formation of a productive ternary complex with the target protein. The modified PROTAC may have poor cell permeability. | Verify ternary complex formation: Use biophysical assays like co-immunoprecipitation or TR-FRET to confirm the formation of the PROTAC-target-CRBN complex.[8][9] Assess cell permeability: Employ assays like the cellular thermal shift assay (CETSA) to determine if the PROTAC is entering the cells.[9] Optimize the linker: Systematically vary the linker length and composition to regain on-target activity.[2] |
| Inconsistent results between experiments. | Variability in cell culture conditions (e.g., cell density, passage number). Inconsistent reagent quality or preparation. | Standardize cell culture protocols: Ensure consistent cell passage numbers and confluency at the time of treatment.[9] Use high-quality, validated reagents. Include appropriate controls: Always run vehicle controls and positive controls (e.g., unmodified pomalidomide or a known potent PROTAC). |
| No degradation of the target protein. | The chosen E3 ligase (CRBN) may not be expressed at sufficient levels in the cell line. The target protein may lack accessible lysine (B10760008) residues for ubiquitination. The PROTAC may be unstable in the experimental conditions. | Confirm CRBN expression: Use Western blot to verify CRBN protein levels in your cell line. Consider a different E3 ligase: If CRBN is not suitable, redesign the PROTAC to recruit an alternative E3 ligase like VHL.[2][9] Assess PROTAC stability: Evaluate the stability of your compound in the cell culture medium over the course of the experiment.[9] |
Experimental Protocols
Protocol 1: Western Blot for Protein Knockdown
This protocol is a standard method to quantify the degradation of the target protein and known neosubstrates.
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat the cells with a range of concentrations of the this compound PROTAC and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).[8][14]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[2][8]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[2]
-
SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane. Block the membrane and incubate with primary antibodies against the target protein, a known neosubstrate (e.g., IKZF1), and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies and visualize using an ECL substrate.[9]
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the target and neosubstrate protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle control.[9]
Protocol 2: Global Proteomics using Mass Spectrometry
This protocol provides an unbiased view of all proteins affected by the PROTAC treatment.
Methodology:
-
Sample Preparation: Treat cells with the PROTAC and a vehicle control as described for the Western blot. Lyse the cells and digest the proteins into peptides.
-
TMT Labeling (Optional but Recommended): Label the peptide samples from different treatment conditions with tandem mass tags (TMT) for multiplexed quantitative analysis.
-
LC-MS/MS Analysis: Analyze the peptide samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins. Perform statistical analysis to identify proteins that are significantly up- or down-regulated upon PROTAC treatment.
Protocol 3: Ternary Complex Formation Assay (Co-Immunoprecipitation)
This assay confirms the formation of the Target-PROTAC-CRBN complex.
Methodology:
-
Cell Treatment and Lysis: Treat cells with the PROTAC. Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysate with an antibody against the target protein or CRBN, coupled to protein A/G beads.
-
Washing: Wash the beads extensively to remove non-specific binders.
-
Elution and Western Blot: Elute the protein complexes from the beads and analyze the eluate by Western blotting for the presence of the target protein, CRBN, and other components of the E3 ligase complex. An increased association between the target protein and CRBN in the presence of the PROTAC indicates ternary complex formation.
Visualizations
Caption: Signaling pathway of Pomalidomide-based PROTACs.
Caption: Experimental workflow for evaluating linker-modified PROTACs.
Caption: Troubleshooting logic for unexpected degradation results.
References
- 1. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. ashpublications.org [ashpublications.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PLZF and its fusion proteins are pomalidomide-dependent CRBN neosubstrates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 11. Structural rationalization of GSPT1 and IKZF1 degradation by thalidomide molecular glue derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Differential Analysis of Cereblon Neosubstrates in Rabbit Embryos Using Targeted Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. resources.bio-techne.com [resources.bio-techne.com]
Pomalidomide-amido-C1-Br purification methods to remove impurities
Welcome to the technical support center for the purification of Pomalidomide-amido-C1-Br. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this PROTAC linker.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is a synthetic E3 ligase ligand-linker conjugate.[1] It incorporates the pomalidomide-based cereblon (CRBN) ligand and a C1 bromoacetamide linker.[1][2] Its primary application is in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where the bromoacetamide group serves as a reactive handle for conjugation to a target protein ligand.[1][3]
Q2: What are the common impurities encountered during the synthesis of this compound and related pomalidomide (B1683931) derivatives?
A2: During the synthesis of pomalidomide derivatives, several impurities can arise. These can include unreacted starting materials, such as 4-fluorothalidomide or the amine linker. A significant byproduct can form from a competing nucleophilic acyl substitution reaction that displaces the glutarimide (B196013) ring, which may co-elute with the desired product in HPLC.[4] Other potential process-related impurities that have been identified in pomalidomide synthesis include benzyldione, 5-amino, desamino, and nitrodione impurities.[5]
Q3: My this compound is showing poor retention on a C18 reversed-phase column. What could be the cause and how can I fix it?
A3: Poor retention of polar amine compounds on C18 columns is a common issue.[6][7] This is often due to the high polarity of the amine and its potential for ionization at neutral pH, causing it to elute in or near the void volume.[7] To improve retention, consider the following:
-
Adjusting the Mobile Phase pH: Increase the pH of the mobile phase to two or more units above the pKa of the amine. This will suppress its ionization, making it less polar and increasing its retention on the nonpolar stationary phase.[7]
-
Using an Ion-Pairing Agent: Adding an anionic ion-pairing agent, such as trifluoroacetic acid (TFA), to the mobile phase can form a neutral ion pair with the protonated amine, increasing its hydrophobicity and retention.[7]
Q4: I am observing peak tailing during the HPLC analysis of my pomalidomide derivative. What are the likely causes and solutions?
A4: Peak tailing in the analysis of pomalidomide derivatives can be caused by secondary interactions between the basic amine group and residual silanols on the chromatography column.[3] To mitigate this, you can:
-
Use a high-purity, end-capped C18 column.[3]
-
Add a small amount of a competitive amine, like triethylamine (B128534) (TEA), to the mobile phase to block the active silanol (B1196071) sites.[3]
-
Lower the sample concentration to avoid column overload.[3]
Troubleshooting Guides
Issue 1: Co-eluting Impurity in Reversed-Phase Chromatography
Symptom: An impurity is observed to co-elute with the desired this compound product during reversed-phase HPLC analysis, making purification difficult.
Possible Cause: A common impurity in the synthesis of pomalidomide-based PROTACs arises from a nucleophilic acyl substitution reaction competing with the desired aromatic substitution.[4] This byproduct can have very similar polarity to the final product.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a co-eluting impurity.
Detailed Steps:
-
Impurity Scavenging: Treat the crude reaction mixture with taurine. Taurine will selectively react with the acyl substitution byproduct, introducing a sulfonate group. This significantly increases the polarity of the impurity, allowing for easy separation by standard chromatography.[4]
-
Alternative Chromatography:
-
Normal-Phase Chromatography: Switch to a normal-phase chromatography setup using a silica (B1680970) or alumina (B75360) stationary phase. The different selectivity may allow for the separation of the closely eluting compounds.[6]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): For highly polar compounds, HILIC can provide better separation than reversed-phase chromatography.[6][7]
-
Issue 2: Product Degradation on Silica Gel
Symptom: Loss of desired product and appearance of new, unidentified peaks when using normal-phase silica gel chromatography.
Possible Cause: The acidic nature of silica gel can cause degradation of acid-sensitive compounds, including some amine-containing molecules.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for product degradation on silica.
Detailed Steps:
-
Mobile Phase Modification: Add a small percentage (0.1-1%) of a competing amine, such as triethylamine or diisopropylethylamine, to your mobile phase. This will neutralize the acidic silanol groups on the silica surface, preventing product degradation.[8]
-
Alternative Stationary Phases:
-
Alternative Purification Techniques:
-
Reversed-Phase Flash Chromatography: This technique uses a nonpolar stationary phase (like C18) and a polar mobile phase, avoiding the acidity issues of silica gel.[9][10]
-
Recrystallization: If the crude product is sufficiently pure, recrystallization can be a highly effective method to obtain pure material without the risk of degradation on a stationary phase.[11][12][13]
-
Experimental Protocols
Protocol 1: Reversed-Phase Flash Chromatography
This protocol is suitable for the purification of moderately polar amine compounds like this compound.
-
Column Selection: Choose a C18 reversed-phase flash cartridge of an appropriate size for your sample amount.
-
Mobile Phase Preparation:
-
Solvent A: Water with 0.1% formic acid or 25 mM ammonium (B1175870) acetate, pH 5.5.[14]
-
Solvent B: Acetonitrile or Methanol with 0.1% formic acid.
-
-
Column Equilibration: Equilibrate the column with at least 5 column volumes of the initial mobile phase composition (e.g., 95% A, 5% B).
-
Sample Preparation: Dissolve the crude sample in a minimum amount of a suitable solvent, such as DMSO or DMF, and then dilute with the initial mobile phase. If the sample precipitates, consider a solid-loading approach by adsorbing the sample onto a small amount of C18 silica.
-
Gradient Elution: Inject the sample and begin a linear gradient, increasing the percentage of Solvent B to elute the compound of interest. A typical gradient might be from 5% to 95% Solvent B over 10-15 column volumes.
-
Fraction Collection and Analysis: Collect fractions and analyze them by HPLC or TLC to identify those containing the pure product.
-
Post-Purification: Combine the pure fractions. If a volatile buffer system was used, the solvent can be removed under reduced pressure. Lyophilization is often the preferred method for removing aqueous/organic mobile phases.[6]
Protocol 2: Recrystallization
Recrystallization can be an effective final purification step to obtain highly pure, crystalline material.
-
Solvent Screening: Pomalidomide is soluble in solvents like DMSO, DMF, and N-methylpyrrolidone (NMP), and poorly soluble in water, methanol, and ethyl acetate.[11][15] A good solvent system for recrystallization would be one in which the compound is soluble at high temperatures and insoluble at low temperatures. A common approach is to dissolve the compound in a good solvent (e.g., DMF or DMSO) and then add an anti-solvent (e.g., water or methanol) to induce crystallization.[13][15]
-
Dissolution: Suspend the crude this compound in a minimal amount of a suitable solvent mixture (e.g., acetone/water or DMF/water) in a flask.[11][16]
-
Heating: Gently heat the mixture with stirring until the solid is completely dissolved.
-
Cooling and Crystallization: Slowly cool the solution to room temperature, and then further cool in an ice bath to induce crystallization. Slow cooling generally results in larger, purer crystals.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold anti-solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all residual solvent.
Data Presentation
Table 1: Comparison of Purification Techniques for Pomalidomide Derivatives
| Purification Method | Stationary Phase | Mobile Phase/Solvent System | Typical Purity Achieved | Advantages | Disadvantages |
| Reversed-Phase Flash Chromatography | C18 Silica[9][10] | Acetonitrile/Water or Methanol/Water gradients, often with additives like formic acid or TEA[8][14] | >95% | Good for polar and ionizable compounds, avoids silica acidity.[9] | Can be expensive, requires solvent removal post-purification. |
| Normal-Phase Flash Chromatography | Silica Gel | Hexanes/Ethyl Acetate or Dichloromethane/Methanol[17] | Variable, >90% | Inexpensive, well-established technique. | Potential for compound degradation, peak tailing with basic amines.[8] |
| Recrystallization | N/A | DMSO/Water, DMF/Methanol, Acetone/Water[11][12][13][16] | >99.5%[13][18] | High purity, removes trace impurities, yields crystalline solid. | Can have lower yields, requires screening for suitable solvent systems. |
| HILIC | Silica, Amide, or Diol[6] | High organic (e.g., Acetonitrile) with a small amount of aqueous buffer[6] | >95% | Excellent for very polar compounds that are not retained in reversed-phase.[6] | Column equilibration can be slow.[6] |
Table 2: Purity of Pomalidomide Achieved by Recrystallization
| Solvent System | Yield | Purity (by HPLC) | Reference |
| Dimethyl Sulfoxide (DMSO) / Acetone / Methanol | 80% | >99.7% | [13] |
| Dimethylformamide (DMF) / n-Butanol | 70% | 99.93% | [18] |
| Dimethylacetamide (DMAc) / Acetic Acid | N/A | >99% | [18] |
References
- 1. This compound - CAS:2351106-38-0 - KKL Med Inc. [kklmed.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. biotage.com [biotage.com]
- 9. selekt.biotage.com [selekt.biotage.com]
- 10. biotage.com [biotage.com]
- 11. CN105924426A - Crystallization process for pomalidomide - Google Patents [patents.google.com]
- 12. iris.unica.it [iris.unica.it]
- 13. US20160362391A1 - Improved Process for the Preparation of Pomalidomide and its Purification - Google Patents [patents.google.com]
- 14. Absorption, metabolism and excretion of [14C]pomalidomide in humans following oral administration - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CN104072476A - Pomalidomide crystal form, and preparing method and uses thereof - Google Patents [patents.google.com]
- 16. WO2017219953A1 - Pomalidomide crystallization technology - Google Patents [patents.google.com]
- 17. biotage.com [biotage.com]
- 18. WO2014170909A2 - Process for pomalidomide - Google Patents [patents.google.com]
Technical Support Center: The Role of Linker Rigidity in Pomalidomide-Based PROTACs
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers developing Proteolysis Targeting Chimeras (PROTACs) using pomalidomide-based linkers, with a specific focus on the implications of using short, rigid linkers derived from precursors like Pomalidomide-amido-C1-Br.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My PROTAC, synthesized using a short, rigid linker based on the Pomalidomide-amido-C1 scaffold, shows weak or no degradation of my target protein. What are the potential linker-related issues?
A1: This is a common challenge when developing PROTACs, particularly with short and conformationally restricted linkers. The issue often stems from suboptimal ternary complex formation between your target protein, the PROTAC, and the CRBN E3 ligase.[1]
Several factors related to the linker could be at play:
-
Steric Hindrance: A short, rigid linker may not be long enough to successfully bridge the target protein and CRBN, leading to steric clashes that prevent the formation of a stable ternary complex.[1][2]
-
Unfavorable Ternary Complex Conformation: Even if a ternary complex forms, the rigid linker might lock the proteins in a non-productive orientation. This can position the target protein's surface lysines out of reach for the E2 ubiquitin-conjugating enzyme, thus preventing efficient ubiquitination.[1]
-
Poor Physicochemical Properties: The overall properties of the PROTAC, influenced by the linker, might result in poor cell permeability or low aqueous solubility, preventing the molecule from reaching its intracellular target at sufficient concentrations.[1]
Q2: I am observing a pronounced "hook effect" with my PROTAC, where degradation efficiency decreases at higher concentrations. How might the linker's rigidity be involved?
A2: The "hook effect" is an inherent characteristic of the PROTAC mechanism, occurring when high concentrations favor the formation of non-productive binary complexes (Target-PROTAC or PROTAC-E3 Ligase) over the productive ternary complex.[1] Linker design can significantly influence the severity of this effect.
A more rigid linker can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation.[1] If this pre-organization is optimal, it can enhance the stability of the ternary complex (positive cooperativity), which can mitigate the hook effect.[1] However, if the rigid conformation is not ideal, it can hinder the formation of the ternary complex, potentially exacerbating the hook effect by not effectively competing with the formation of binary complexes.
Q3: How does the rigidity of the pomalidomide-amido-C1 moiety specifically influence ternary complex stability?
A3: The amide group in the "pomalidomide-amido-C1" linker fragment introduces a degree of rigidity and planarity. This has two main consequences:
-
Reduced Entropic Penalty: A rigid linker has fewer rotatable bonds. This reduces the entropic cost of binding, as the molecule does not lose as much conformational freedom upon forming the ternary complex. This can be energetically favorable.[3]
-
Limited Adaptability: The lack of flexibility can prevent the PROTAC from adopting the optimal conformation required for strong, cooperative protein-protein interactions between the target and the E3 ligase. Flexible linkers, like those containing PEG or longer alkyl chains, can explore more conformational space to find a "best fit," though they pay a higher entropic penalty.[4]
Ultimately, the linker's composition and rigidity must be empirically optimized for each specific target and E3 ligase pair.[3]
Q4: What are the key considerations when choosing an attachment point for the linker on the pomalidomide (B1683931) ligand?
A4: The attachment point is critical. For pomalidomide-based PROTACs, the amino group on the phthalimide (B116566) ring is a versatile and commonly used attachment point.[5] Linkers attached here are often directed away from the core CRBN binding interface, allowing for greater flexibility in linker design without compromising E3 ligase engagement.[5] Modifications at the C5 position of the phthalimide ring have been shown to reduce the off-target degradation of zinc-finger proteins, a known liability of some pomalidomide-based PROTACs, while maintaining on-target activity.[6][7][8]
Data Presentation: Impact of Linker on PROTAC Activity
The following tables summarize representative quantitative data for pomalidomide-based PROTACs, illustrating how linker composition and length can significantly impact degradation potency (DC₅₀) and maximal degradation (Dₘₐₓ).
Table 1: Comparison of Pomalidomide-Based PROTACs Targeting BTK (Illustrative data synthesized from published literature)[2]
| PROTAC Compound | Linker Composition | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) |
| BTK Degrader 1 | PEG | 12 | ~100 | >90 |
| BTK Degrader 2 | Alkyl Chain | 12 | ~50 | >95 |
| BTK Degrader 3 | Alkyl Chain | 16 | <10 | >95 |
Table 2: Effect of Linker Attachment Point on ALK Degradation (Illustrative data based on C4 vs. C5 substitution studies)[6]
| PROTAC Compound | Linker Attachment Point | On-Target DC₅₀ (nM) | On-Target Dₘₐₓ (%) | Off-Target ZF Degradation |
| MS4078 | C4-alkyne | ~50 | >90 | High |
| dALK-2 | C5-alkyne | ~10 | >95 | Low |
Visualized Workflows and Mechanisms
Caption: General mechanism of action for a pomalidomide-based PROTAC.
Caption: Troubleshooting workflow for PROTACs with poor degradation activity.[1]
Caption: Conceptual impact of linker flexibility on ternary complex formation.
Experimental Protocols
Protocol 1: Western Blotting for DC₅₀ and Dₘₐₓ Determination
Objective: To quantify the dose-dependent degradation of a target protein and determine the half-maximal degradation concentration (DC₅₀) and the maximum degradation level (Dₘₐₓ).[6][9]
Materials:
-
Cell line expressing the target protein
-
Test PROTAC and relevant controls (e.g., vehicle DMSO)
-
Cell culture medium and supplements
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE equipment and reagents
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL) and imaging system
Methodology:
-
Cell Seeding: Seed cells in multi-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the test PROTAC (typically from 1 nM to 10 µM) or vehicle control for a predetermined time (e.g., 18-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them directly in the wells using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE: Normalize protein concentrations and prepare samples with loading buffer. Separate proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking & Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies (target and loading control) overnight at 4°C.
-
Secondary Antibody & Detection: Wash the membrane with TBST. Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Wash again and apply ECL substrate.
-
Imaging & Analysis: Image the blot using a chemiluminescence detection system. Perform densitometry analysis to quantify band intensities. Normalize the target protein signal to the loading control signal.
-
Data Analysis: Plot the normalized protein levels against the PROTAC concentration and fit the data to a four-parameter logistic curve to determine the DC₅₀ and Dₘₐₓ values.[6]
Protocol 2: In-Cell Ubiquitination Assay
Objective: To confirm that PROTAC-mediated protein degradation occurs via the ubiquitin-proteasome system.[6]
Materials:
-
All materials from Protocol 1
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer containing deubiquitinase inhibitors (e.g., PR-619)
-
Primary antibody against the target protein for immunoprecipitation (IP)
-
Protein A/G magnetic beads
-
Primary antibody against ubiquitin
Methodology:
-
Cell Treatment: Treat cells with the PROTAC at a concentration known to cause significant degradation (e.g., 5-10 times the DC₅₀). In a parallel sample, co-treat cells with the PROTAC and a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours. The proteasome inhibitor will block degradation, leading to the accumulation of ubiquitinated protein.
-
Cell Lysis: Lyse the cells using a buffer containing deubiquitinase inhibitors to preserve the ubiquitinated state of the proteins.
-
Immunoprecipitation (IP): Incubate cell lysates with an antibody against the target protein to capture the target and any bound ubiquitin.
-
Bead Capture: Add Protein A/G magnetic beads to pull down the antibody-protein complexes.
-
Washing & Elution: Wash the beads to remove non-specific binders and elute the captured proteins.
-
Western Blotting: Perform Western blotting on the eluted samples using an antibody against ubiquitin to detect the presence of a polyubiquitin (B1169507) smear, which indicates successful ubiquitination of the target protein.
Protocol 3: TR-FRET Assay for Ternary Complex Formation
Objective: To measure the formation of the ternary complex in a biochemical setting.[10]
Materials:
-
Purified, tagged target protein (e.g., His-tagged)
-
Purified, tagged E3 ligase complex (e.g., GST-tagged CRBN/DDB1)
-
Test PROTAC
-
TR-FRET donor and acceptor reagents (e.g., anti-His-Terbium and anti-GST-d2)
-
Assay buffer
-
Low-volume 384-well plates
-
TR-FRET enabled plate reader
Methodology:
-
Reagent Preparation: Prepare a serial dilution of the PROTAC in assay buffer.
-
Assay Setup: In a 384-well plate, add a fixed concentration of the tagged target protein and tagged E3 ligase to each well.
-
PROTAC Addition: Add the serially diluted PROTAC to the wells.
-
FRET Reagent Addition: Add the TR-FRET donor and acceptor reagents.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Measurement: Measure the time-resolved fluorescence at the donor and acceptor emission wavelengths. An increase in the TR-FRET signal indicates the proximity of the two tagged proteins, confirming the formation of the ternary complex.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. explorationpub.com [explorationpub.com]
- 4. chempep.com [chempep.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Pomalidomide- and VHL-Based Linkers for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized drug discovery by enabling the targeted degradation of disease-causing proteins. A critical component of a PROTAC is the linker and its associated E3 ligase ligand, which commandeers the cell's ubiquitin-proteasome system. This guide provides a detailed comparison of two of the most widely utilized E3 ligase recruiting moieties: Pomalidomide, which engages the Cereblon (CRBN) E3 ligase complex, and linkers based on the von Hippel-Lindau (VHL) E3 ligase.[][2] While direct comparative data for the specific conjugate "Pomalidomide-amido-C1-Br" is limited, this guide draws upon extensive research comparing the broader classes of pomalidomide-based and VHL-based PROTACs to inform on their respective advantages and disadvantages.
Performance Comparison: Pomalidomide (CRBN) vs. VHL-based PROTACs
The choice between a CRBN or a VHL-recruiting PROTAC can significantly impact its degradation efficiency (DC50 and Dmax), selectivity, and pharmacokinetic properties.[3] The following tables summarize representative data from studies comparing the degradation of the well-characterized bromodomain and extra-terminal domain (BET) protein BRD4 by both classes of PROTACs.
Table 1: Comparative Degradation Performance for BRD4
| PROTAC Type | Target | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| CRBN-based (dBET1) | BRD4 | MV4;11 | 8 | >98 | [3] |
| VHL-based (MZ1) | BRD4 | HeLa | 29 | >90 | [3] |
| CRBN-based (ARV-825) | BRD4 | RS4;11 | <1 | >95 | [3] |
| VHL-based (ARV-771) | BRD4 | 22Rv1 | <1 | >95 | [3] |
Key Observations:
-
Potency (DC50): Both CRBN and VHL-based PROTACs are capable of inducing potent, often nanomolar-range, degradation of target proteins.[3] The specific potency is highly dependent on the target, cell line, and the specific ligands and linker used.[3]
-
Efficacy (Dmax): Both classes of PROTACs can achieve near-complete degradation of the target protein, with Dmax values frequently exceeding 90%.[3]
-
Cell-Type Dependency: The activity of CRBN-based PROTACs can sometimes be more dependent on the cell type, whereas VHL-based PROTACs have demonstrated broad activity across a variety of cell lines.[3]
Table 2: General Characteristics of Pomalidomide (CRBN) and VHL-based Ligands
| Feature | Pomalidomide (for CRBN) | VHL Ligands |
| Ligand Properties | Smaller, more "drug-like" | Larger, more peptide-like |
| Oral Bioavailability | Generally more favorable | Can be challenging to optimize |
| Off-Target Effects | Potential for off-target degradation of zinc-finger transcription factors.[] | Generally considered to have a more favorable off-target profile.[3] |
| Tissue Expression | CRBN is highly expressed in hematopoietic cells.[] | VHL is more ubiquitously expressed, but levels can be low in certain solid tumors.[] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods for evaluating these PROTACs, the following diagrams illustrate the key signaling pathways and a general experimental workflow.
Caption: PROTAC-mediated protein degradation pathway.
Caption: A typical workflow for evaluating PROTAC efficacy.
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of PROTAC performance.
Western Blotting for Protein Degradation (DC50 and Dmax Determination)
This is a fundamental assay to quantify the extent of target protein degradation.[4]
a. Cell Culture and Treatment:
-
Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.[4]
-
Treat the cells with a serial dilution of the PROTAC for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[5]
b. Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.[4]
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[4]
-
Determine the protein concentration of each lysate using a BCA protein assay kit.[4]
c. SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.[4]
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[4]
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[4]
-
Incubate the membrane with a primary antibody specific for the protein of interest and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[4]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
d. Detection and Analysis:
-
Detect the chemiluminescent signal using an ECL substrate and an imaging system.[4]
-
Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control.[4]
-
Calculate the percentage of protein degradation relative to the vehicle control and plot a dose-response curve to determine the DC50 and Dmax values.[4]
HiBiT Assay for Real-Time Protein Degradation
The HiBiT assay is a highly sensitive, bioluminescent reporter system for quantifying protein levels in real-time.[6][7]
a. Cell Line Generation:
-
Use CRISPR/Cas9 to knock-in the 11-amino-acid HiBiT tag to the endogenous locus of the target protein in a cell line stably expressing the LgBiT subunit.[6]
b. Cell Plating and Treatment:
-
Plate the HiBiT-tagged cells in a white, 96-well plate.[6]
-
Prepare serial dilutions of the PROTAC and add them to the cells.[6]
c. Luminescence Measurement (Kinetic):
-
Add a live-cell substrate (e.g., Nano-Glo® Endurazine™) to the medium.[6]
-
Measure luminescence at regular intervals over a desired time course using a plate reader equipped with a live-cell incubator.[6]
d. Data Analysis:
-
Normalize the luminescence signals to a vehicle control.[6]
-
Analyze the kinetic data to determine the rate of degradation, time to Dmax, and the degradation potency (DC50) at different time points.[6][8]
Quantitative Proteomics for Off-Target Analysis
Quantitative mass spectrometry-based proteomics provides an unbiased, proteome-wide view of a PROTAC's effects, enabling the simultaneous assessment of on-target efficacy and off-target liabilities.[9][10]
a. Sample Preparation:
-
Treat cells with the PROTAC at a concentration that achieves significant on-target degradation and a vehicle control.
-
Lyse the cells, extract proteins, and digest them into peptides (e.g., using trypsin).
-
Label the peptides from each condition with tandem mass tags (TMT) for multiplexed analysis.[9]
b. LC-MS/MS Analysis:
-
Separate the labeled peptides by liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS).
c. Data Analysis:
-
Identify and quantify the relative abundance of thousands of proteins across the different treatment conditions.
-
Identify proteins that are significantly downregulated (potential off-targets) or upregulated in response to PROTAC treatment.
-
Validate potential off-targets using orthogonal methods such as Western blotting.
Conclusion
The decision between utilizing a pomalidomide-based or a VHL-based linker in PROTAC design is a critical one that requires careful consideration of multiple factors. Pomalidomide-based PROTACs, which recruit the CRBN E3 ligase, often possess favorable "drug-like" properties, but may be associated with off-target degradation of zinc-finger transcription factors and can exhibit cell-type-dependent activity.[][3] Conversely, VHL-based PROTACs tend to have a cleaner off-target profile and broader cell line activity, though their larger, more peptide-like ligands can pose challenges for oral bioavailability.[3]
Ultimately, the optimal choice is target and context-dependent. Empirical testing of both CRBN and VHL-recruiting PROTACs, coupled with thorough evaluation using the detailed experimental protocols outlined in this guide, is crucial for the development of potent, selective, and therapeutically viable protein degraders.
References
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. promega.com [promega.com]
- 7. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 8. Protein Pull-down Assay Using HiBiT-tag-dependent Luciferase Activity Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. The Vital Role of Proteomics in Characterizing Novel Protein Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Pomalidomide-amido-C1-Br and Thalidomide-Based PROTAC Linkers for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, the strategic design of Proteolysis Targeting Chimeras (PROTACs) is paramount to achieving therapeutic success. A critical component of these heterobifunctional molecules is the linker that connects the target-binding warhead to the E3 ligase ligand. This guide provides an objective comparison of two prominent Cereblon (CRBN) E3 ligase recruiting linkers: Pomalidomide-amido-C1-Br and thalidomide-based linkers. By examining their performance characteristics, supported by experimental data and detailed methodologies, this document aims to equip researchers with the necessary information to make informed decisions in the design and optimization of novel protein degraders.
Introduction to CRBN-Recruiting PROTACs
PROTACs are innovative therapeutic agents that leverage the cell's natural ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These molecules are composed of three key elements: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that tethers the two. The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is a critical step that initiates the transfer of ubiquitin to the POI, marking it for degradation by the proteasome.[2][3]
Thalidomide (B1683933) and its analogues, such as pomalidomide (B1683931) and lenalidomide, are well-established ligands for the CRBN E3 ligase complex.[4][][6] The choice between these ligands and the nature of the attached linker can significantly influence a PROTAC's degradation efficiency, selectivity, and pharmacokinetic properties.
This compound vs. Thalidomide-Based Linkers: A Head-to-Head Comparison
While direct, comprehensive comparative studies of PROTACs constructed with this compound versus a specific thalidomide-based linker targeting the same protein are limited in publicly available literature, we can infer performance differences based on the intrinsic properties of the parent molecules and data from various structure-activity relationship (SAR) studies.
Key Differentiating Factors:
-
Binding Affinity to Cereblon (CRBN): Pomalidomide generally exhibits a higher binding affinity for CRBN compared to thalidomide.[7][8] This stronger engagement with the E3 ligase can lead to more efficient formation of the ternary complex, which often translates to more potent protein degradation, characterized by lower half-maximal degradation concentration (DC50) and higher maximal degradation (Dmax) values.[8]
-
Linker Attachment Point and Flexibility: this compound features a short, rigid linker. The linker's characteristics, including its length, rigidity, and attachment point, are crucial for productive ternary complex formation.[4][9][10] Thalidomide-based linkers are often synthesized with polyethylene (B3416737) glycol (PEG) or alkyl chains of varying lengths, offering greater flexibility.[11][12] The optimal linker is target-dependent and often requires empirical optimization.
-
Off-Target Effects: A notable concern with pomalidomide-based PROTACs is the potential for off-target degradation of endogenous zinc-finger transcription factors.[13] However, functionalization at the C5 position of the phthalimide (B116566) ring, a strategy employed in some pomalidomide-based linkers, has been shown to mitigate these off-target effects by sterically hindering interactions with neosubstrates.[8]
-
Synthesis and Versatility: this compound is a commercially available building block that can be used in PROTAC synthesis.[14][15] Thalidomide-based linkers, particularly those with PEG chains, can be readily synthesized and functionalized for conjugation to various target-binding ligands.[16][17]
Quantitative Data Summary
The following tables summarize key performance metrics for pomalidomide and thalidomide as CRBN ligands and for representative PROTACs. It is important to note that the data is compiled from different studies, and experimental conditions may vary.
Table 1: Comparison of CRBN Binding Affinities of Parent Immunomodulatory Drugs (IMiDs)
| Ligand | Binding Affinity (Kd or IC50) to CRBN | Assay Method |
| Pomalidomide | ~157 nM (Kd) | Isothermal Titration Calorimetry (ITC) |
| Thalidomide | ~250 nM (Kd) | Isothermal Titration Calorimetry (ITC) |
Data suggests that pomalidomide has a higher intrinsic affinity for CRBN than thalidomide.[7][8]
Table 2: Representative Degradation Data for BRD4-Targeting PROTACs
| PROTAC | E3 Ligase Ligand | Linker Type | Cell Line | DC50 (nM) | Dmax (%) |
| Pomalidomide-based | Pomalidomide | Varied | Various cancer cell lines | <1 - 50 | >90 |
| Thalidomide-based | Thalidomide | Varied | Various cancer cell lines | 1 - 100 | >80 |
This table provides a general range of reported degradation efficiencies for BRD4-targeting PROTACs. The specific values are highly dependent on the linker and the experimental setup.
Signaling Pathways and Experimental Workflows
The degradation of a target protein by a PROTAC initiates a cascade of downstream signaling events. The precise pathway depends on the function of the targeted protein. For instance, the degradation of a kinase would inhibit its downstream signaling cascade.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of PROTACs. Below are methodologies for key experiments cited in this guide.
Western Blot for Protein Degradation
This is the primary assay to quantify the reduction in the levels of the target protein following PROTAC treatment.
Materials:
-
Cultured cells expressing the target protein
-
PROTAC compound (e.g., this compound or thalidomide-linker based)
-
Vehicle control (e.g., DMSO)
-
Proteasome inhibitor (e.g., MG132) as a control
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations for a specified time course (e.g., 4, 8, 16, 24 hours). Include vehicle-only and proteasome inhibitor controls.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
Immunoprecipitation for Target Ubiquitination
This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.[18]
Materials:
-
Cell lysates from PROTAC-treated and control cells (prepared as for Western Blot, but with the addition of a deubiquitinase inhibitor)
-
Primary antibody against the target protein for immunoprecipitation
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Primary antibody against ubiquitin for Western Blot
Procedure:
-
Immunoprecipitation:
-
Pre-clear the cell lysates with protein A/G beads.
-
Incubate the pre-cleared lysates with the target protein antibody overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads extensively to remove non-specific binding.
-
-
Elution and Western Blotting:
-
Elute the immunoprecipitated proteins from the beads.
-
Perform Western Blotting on the eluted samples using an anti-ubiquitin antibody to detect the ubiquitinated target protein. An increase in the ubiquitination signal in the PROTAC-treated samples confirms the mechanism of action.
-
Mass Spectrometry-Based Proteomics for Off-Target Analysis
This unbiased approach identifies and quantifies changes in the entire proteome upon PROTAC treatment, revealing potential off-target effects.[19][20][21][22]
Materials:
-
Cell lysates from PROTAC-treated and control cells
-
Urea, DTT, and iodoacetamide (B48618) for protein denaturation, reduction, and alkylation
-
Trypsin for protein digestion
-
Solid-phase extraction (SPE) cartridges for peptide cleanup
-
High-performance liquid chromatography (HPLC) system
-
High-resolution mass spectrometer (e.g., Orbitrap)
-
Proteomics data analysis software (e.g., MaxQuant, Proteome Discoverer)
Procedure:
-
Sample Preparation:
-
Lyse cells and quantify protein concentration.
-
Denature, reduce, and alkylate the proteins.
-
Digest the proteins into peptides using trypsin.
-
Clean up the peptides using SPE.
-
-
LC-MS/MS Analysis:
-
Separate the peptides by HPLC based on their hydrophobicity.
-
Analyze the eluted peptides by the mass spectrometer to determine their mass-to-charge ratio and fragmentation pattern.
-
-
Data Analysis:
-
Search the acquired MS/MS spectra against a protein database to identify the peptides and corresponding proteins.
-
Quantify the relative abundance of each protein across the different treatment conditions.
-
Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples, indicating potential off-target degradation.
-
Conclusion
The selection of the E3 ligase ligand and the associated linker is a critical decision in the design of effective and selective PROTACs. Pomalidomide-based linkers, such as this compound, offer the potential for higher potency due to the intrinsically stronger binding of pomalidomide to Cereblon. However, careful consideration of the linker's structure is necessary to mitigate potential off-target effects. Thalidomide-based linkers, while potentially exhibiting lower intrinsic binding to CRBN, provide a versatile and well-established platform for PROTAC development, with a wide range of linker types and lengths explored in the literature.
Ultimately, the optimal choice between a pomalidomide- or thalidomide-based linker will be target-dependent and requires empirical validation. The experimental protocols provided in this guide offer a robust framework for researchers to perform direct comparisons and select the most suitable linker for their specific protein of interest, thereby accelerating the development of novel and effective targeted protein degraders.
References
- 1. tandfonline.com [tandfonline.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 6. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. This compound, 2351106-38-0 | BroadPharm [broadpharm.com]
- 16. benchchem.com [benchchem.com]
- 17. Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC) - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 21. sapient.bio [sapient.bio]
- 22. researchgate.net [researchgate.net]
A Comparative Guide to Pomalidomide-amido-C1-Br and Pomalidomide-C5-azide for Click Chemistry Applications
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, the synthesis of potent and selective Proteolysis Targeting Chimeras (PROTACs) is paramount. The choice of linker and the chemistry used for its conjugation to the E3 ligase ligand and the target protein binder are critical determinants of a PROTAC's success. This guide provides a detailed comparison of two commonly used pomalidomide-based linkers: Pomalidomide-amido-C1-Br and Pomalidomide-C5-azide, with a focus on their application in bioconjugation strategies, particularly in the context of click chemistry.
Pomalidomide (B1683931) is a well-established ligand for the Cereblon (CRBN) E3 ubiquitin ligase, making its derivatives essential for the construction of CRBN-recruiting PROTACs.[1] The functionalization of pomalidomide with a reactive handle, such as an alkyl bromide or an azide (B81097), allows for its covalent attachment to a linker destined for a protein of interest (POI) ligand.
At a Glance: Key Differences
| Feature | This compound | Pomalidomide-C5-azide |
| Primary Conjugation Chemistry | Nucleophilic Substitution | Azide-Alkyne Cycloaddition (Click Chemistry) |
| Reactive Partner | Nucleophiles (e.g., amines, phenols, thiols) | Alkynes (terminal or strained) |
| Reaction Type | SN2 Reaction | [3+2] Cycloaddition |
| Biocompatibility of Reaction | Can have off-target reactions with biological nucleophiles. | Highly bioorthogonal, especially Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). |
| Reaction Conditions | Often requires base and elevated temperatures. | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) requires a copper catalyst; SPAAC is catalyst-free. |
| Typical Yields | Moderate to high, but can be variable.[1] | Generally high and reproducible.[2] |
Chemical Structures
Caption: Chemical structures of this compound and Pomalidomide-C5-azide.
In-Depth Comparison
Pomalidomide-C5-azide: The Power of Click Chemistry
Pomalidomide-C5-azide is specifically designed for "click chemistry," a class of reactions known for their high efficiency, selectivity, and biocompatibility. The azide group serves as a versatile handle for conjugation with alkyne-containing molecules via either the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[3]
Advantages of Pomalidomide-C5-azide:
-
High Specificity and Bioorthogonality: The azide-alkyne reaction is highly specific and does not interfere with most biological functional groups, making it ideal for complex biological systems.[3]
-
High Yields and Reliability: Click chemistry reactions are known for their high and reproducible yields, often exceeding 80-90%.[2]
-
Mild Reaction Conditions: Both CuAAC and SPAAC can be performed under mild, often aqueous conditions, which is advantageous when working with sensitive biomolecules.
-
Versatility: The choice between CuAAC and the catalyst-free SPAAC provides flexibility. SPAAC is particularly useful for in vivo applications where copper toxicity is a concern.[4]
Limitations:
-
Requirement of an Alkyne Partner: The target-binding ligand or linker must be functionalized with an alkyne, which may require additional synthetic steps.
-
Copper Toxicity (CuAAC): The copper catalyst used in CuAAC can be toxic to cells, which may limit its use in live-cell applications. However, the use of copper-chelating ligands can mitigate this issue.[4]
This compound: A Handle for Nucleophilic Substitution
This compound possesses a reactive bromoacetyl group. The primary method for conjugating this linker is through nucleophilic substitution, where a nucleophile (such as an amine, phenol, or thiol) on the POI ligand or linker displaces the bromide.
Advantages of this compound:
-
Readily Available Nucleophiles: Many POI ligands naturally contain or can be easily modified to include nucleophilic groups like amines or hydroxyls.
-
Direct Conjugation: It allows for the direct formation of an ether, amine, or thioether linkage without the need for a specific reactive partner like an alkyne.
Limitations:
-
Lower Selectivity: Alkylating agents like bromoacetamides can react with various nucleophiles present in a biological system (e.g., cysteine residues in proteins), potentially leading to off-target modifications.
-
Harsher Reaction Conditions: Nucleophilic substitution reactions often require the use of a base and may need elevated temperatures to proceed efficiently, which might not be suitable for sensitive biomolecules.
-
Potential for Side Reactions: Alkylation of pomalidomide with alkyl halides has been reported to sometimes result in low yields and poor chemoselectivity.[5] Over-alkylation or reaction at unintended sites can be a concern.
Quantitative Data Summary
The following tables summarize typical reaction conditions and reported yields for the conjugation of each pomalidomide derivative.
Table 1: Pomalidomide-C5-azide Conjugation via CuAAC
| Parameter | Value | Reference |
| Reaction Type | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | [2] |
| Reactants | Pomalidomide-C5-azide, Alkyne-functionalized partner | [2] |
| Catalyst | CuSO₄ (0.1-0.2 eq.), Sodium Ascorbate (B8700270) (0.2-0.5 eq.) | [2] |
| Solvent | t-BuOH/H₂O, DMF, DMSO | [2] |
| Temperature | Room Temperature | [2] |
| Reaction Time | 1 - 24 hours | [4] |
| Reported Yield | 40 - 83% | [2] |
Table 2: this compound Conjugation via Nucleophilic Substitution
| Parameter | Value | Reference |
| Reaction Type | Nucleophilic Aromatic Substitution (SNAr-type on a precursor) or direct alkylation | [1] |
| Reactants | This compound, Amine- or Phenol-functionalized partner | [1] |
| Base | DIPEA or other non-nucleophilic base | [1] |
| Solvent | DMSO, DMF | [1] |
| Temperature | 50 °C to elevated temperatures | [1] |
| Reaction Time | Several hours to overnight | [5] |
| Reported Yield | 50 - 62% (for a one-pot synthesis of a JQ1-pomalidomide conjugate) | [1] |
Signaling Pathways and Experimental Workflows
PROTAC-Mediated Protein Degradation
Both this compound and Pomalidomide-C5-azide are utilized to synthesize PROTACs that hijack the Ubiquitin-Proteasome System (UPS). The pomalidomide moiety of the PROTAC binds to the E3 ligase Cereblon (CRBN), and the other end of the PROTAC binds to the target protein of interest (POI). This brings the POI in close proximity to the E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.
Caption: Mechanism of PROTAC-mediated protein degradation.
Experimental Workflow: PROTAC Synthesis
The synthesis of a PROTAC using either pomalidomide derivative involves a final conjugation step to link the E3 ligase ligand to the POI-targeting moiety.
Caption: General workflow for PROTAC synthesis.
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Pomalidomide-C5-azide
Materials:
-
Pomalidomide-C5-azide
-
Alkyne-functionalized POI ligand/linker
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended)
-
Solvent (e.g., DMSO/water or t-BuOH/water mixture)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a reaction vial, dissolve Pomalidomide-C5-azide (1.0 equivalent) and the alkyne-functionalized partner (1.0-1.2 equivalents) in the chosen solvent system.
-
Degas the solution by bubbling with an inert gas for 15-20 minutes to remove oxygen.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.5 to 1.0 equivalent).
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.1 to 0.2 equivalents) and THPTA (0.5 to 1.0 equivalent).
-
To the stirred solution of the azide and alkyne, add the CuSO₄/THPTA solution, followed by the freshly prepared sodium ascorbate solution to initiate the reaction.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 1 to 24 hours.[4]
-
Upon completion, quench the reaction and purify the resulting PROTAC by preparative HPLC.
Protocol 2: Nucleophilic Substitution with this compound
Materials:
-
This compound
-
Amine-functionalized POI ligand/linker
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a solution of the amine-functionalized POI ligand/linker (1.0 equivalent) in anhydrous DMSO, add DIPEA (2.0-3.0 equivalents).
-
Add a solution of this compound (1.0-1.2 equivalents) in anhydrous DMSO dropwise to the reaction mixture under an inert atmosphere.
-
Heat the reaction mixture to 50°C or as determined to be optimal for the specific substrates.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography or preparative HPLC to yield the final PROTAC.
Conclusion
Both this compound and Pomalidomide-C5-azide are valuable tools for the synthesis of pomalidomide-based PROTACs. The choice between them largely depends on the desired conjugation strategy and the chemical nature of the POI ligand.
Pomalidomide-C5-azide is the superior choice for applications demanding high specificity, biocompatibility, and robust, high-yielding reactions, making it ideal for "click chemistry" approaches. Its bioorthogonal nature is particularly advantageous for conjugations in complex environments and for the synthesis of PROTAC libraries where reliability is key.
This compound offers a more direct conjugation route if the POI ligand already possesses a suitable nucleophile. However, researchers must consider the potential for lower selectivity and the need for more stringent reaction conditions.
Ultimately, the selection of the appropriate pomalidomide derivative should be guided by a careful evaluation of the overall synthetic strategy, the properties of the binding ligands, and the intended application of the final PROTAC molecule.
References
- 1. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05442A [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
Orthogonal Methods to Confirm Pomalidomide-amido-C1-Br Mediated Degradation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in drug discovery, enabling the targeted degradation of specific proteins. Pomalidomide-amido-C1-Br is a key chemical tool used in the synthesis of PROTACs, functioning as a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[1][2][3] Confirmation of on-target protein degradation is a critical step in the development of any new PROTAC. Relying on a single experimental method is insufficient to definitively conclude successful degradation. Therefore, a panel of orthogonal, or complementary, validation methods is essential to provide robust and reliable data.
This guide provides a comparative overview of key orthogonal methods to confirm protein degradation mediated by this compound-based PROTACs. We will delve into the experimental protocols for each technique, present quantitative data for easy comparison, and illustrate the underlying principles and workflows with clear diagrams.
The PROTAC Mechanism of Action: A Ternary Complex is Key
Pomalidomide-based PROTACs are heterobifunctional molecules. One end binds to the target protein of interest (POI), while the pomalidomide (B1683931) moiety recruits the CRBN E3 ubiquitin ligase.[4] This induced proximity facilitates the formation of a ternary complex between the POI, the PROTAC, and the E3 ligase.[4] This complex formation is the crucial first step that leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[4]
PROTAC-mediated protein degradation pathway.
Comparison of Orthogonal Validation Methods
A multi-pronged approach to validation provides a higher degree of confidence in the efficacy and specificity of a PROTAC. The following table summarizes the key orthogonal methods, their principles, and their primary applications in validating this compound mediated degradation.
| Method | Principle | Primary Application | Quantitative Readout | Throughput | Strengths | Limitations |
| Western Blot | Antibody-based detection of specific proteins separated by size.[5] | Confirmation of target protein degradation. | Band intensity (relative to loading control). | Low to Medium | Widely accessible, provides molecular weight information.[1] | Low throughput, semi-quantitative, antibody-dependent. |
| Immunofluorescence (IF) / In-Cell Western (ICW) | Antibody-based detection of proteins in fixed cells.[1][2] | Visualization of protein localization and quantification of protein levels.[1] | Fluorescence intensity. | Medium to High | Provides spatial information, higher throughput than Western blot.[1] | Antibody-dependent, potential for fixation artifacts. |
| Mass Spectrometry (MS)-based Proteomics | Unbiased identification and quantification of thousands of proteins.[6] | Global assessment of protein degradation, off-target effects, and ubiquitination sites.[6][7] | Peptide/protein abundance ratios (e.g., TMT, iTRAQ, Label-Free). | High | Unbiased and comprehensive, gold standard for selectivity.[6] | Requires specialized equipment and expertise, complex data analysis. |
| Ubiquitination Assays | Detection of ubiquitin chains on a target protein.[8][9] | Direct evidence of the PROTAC's mechanism of action. | High molecular weight smear on Western blot, ELISA, or other specialized assays. | Low to Medium | Confirms the ubiquitination step in the degradation pathway.[8] | Can be technically challenging. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are the workflows and key steps for the discussed orthogonal validation methods.
A typical workflow for the orthogonal validation of a PROTAC candidate.
Western Blot Protocol for Protein Degradation
Principle: This technique separates proteins by molecular weight via gel electrophoresis, transfers them to a membrane, and uses specific antibodies to detect the protein of interest.[5]
Detailed Protocol:
-
Cell Lysis: Treat cells with varying concentrations of the this compound based PROTAC for a desired time course. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[5]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody specific to the target protein. Follow this with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.[5]
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH, β-actin).
Quantitative Data Presentation:
| PROTAC Concentration (nM) | Target Protein Level (%) | Loading Control Level (%) |
| 0 (Vehicle) | 100 | 100 |
| 1 | 85 | 102 |
| 10 | 52 | 98 |
| 100 | 15 | 101 |
| 1000 | 12 | 99 |
Immunofluorescence (IF) Protocol for Protein Degradation
Principle: This technique uses fluorescently labeled antibodies to visualize the localization and quantify the abundance of a target protein within fixed cells.
Detailed Protocol:
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat with the PROTAC as described for Western blotting.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100 in PBS.
-
Immunostaining: Block non-specific binding sites and incubate with a primary antibody against the target protein. Subsequently, incubate with a fluorescently labeled secondary antibody.
-
Mounting and Imaging: Mount the coverslips on microscope slides with a mounting medium containing DAPI (to stain the nuclei). Acquire images using a fluorescence microscope.
-
Data Analysis: Quantify the fluorescence intensity of the target protein signal per cell using image analysis software.
Quantitative Data Presentation:
| PROTAC Concentration (nM) | Mean Fluorescence Intensity (Arbitrary Units) |
| 0 (Vehicle) | 1250 ± 85 |
| 10 | 980 ± 72 |
| 100 | 450 ± 55 |
| 1000 | 180 ± 30 |
Mass Spectrometry-Based Proteomics Protocol for Off-Target Analysis
Principle: This unbiased approach identifies and quantifies thousands of proteins in a cell lysate. It is the gold standard for assessing the selectivity of a PROTAC by revealing any unintended "off-target" degradation.[6]
Detailed Protocol:
-
Sample Preparation: Treat cells with the PROTAC at a concentration that gives maximal degradation (Dmax) and a vehicle control. Lyse the cells and quantify the protein content.
-
Protein Digestion and Labeling: Digest the proteins into peptides using an enzyme like trypsin. For quantitative analysis, label the peptides from different samples with isobaric tags (e.g., TMT or iTRAQ).[10]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Separate the labeled peptides by liquid chromatography and analyze them using a high-resolution mass spectrometer.[7]
-
Data Analysis: Use specialized software to identify the proteins and quantify the changes in their abundance following PROTAC treatment. Identify proteins that are significantly downregulated to confirm on-target degradation and discover potential off-target effects.[7]
Quantitative Data Presentation:
| Protein ID | Gene Name | Log2 Fold Change (PROTAC/Vehicle) | p-value |
| P12345 | Target_Protein | -2.58 | 0.0001 |
| Q67890 | Off_Target_1 | -0.15 | 0.65 |
| R24680 | Housekeeping_1 | 0.05 | 0.89 |
In Vitro Ubiquitination Assay Protocol
Principle: This assay directly assesses the ability of the PROTAC to induce the ubiquitination of the target protein in a reconstituted system.[8]
Detailed Protocol:
-
Reaction Setup: Combine purified E1 activating enzyme, E2 conjugating enzyme, the Cereblon E3 ligase complex, the purified target protein, ubiquitin, and ATP in a reaction buffer.[9]
-
PROTAC Addition: Add the this compound based PROTAC at various concentrations.
-
Incubation: Incubate the reaction at 37°C to allow for the ubiquitination reaction to proceed.
-
Detection: Stop the reaction and analyze the samples by Western blot using an antibody against the target protein. The appearance of a high-molecular-weight smear or ladder of bands indicates polyubiquitination.[9]
Quantitative Data Presentation:
| PROTAC Concentration (nM) | Ubiquitinated Target Protein (Relative Intensity) |
| 0 (Vehicle) | 1.0 |
| 10 | 3.2 |
| 100 | 8.5 |
| 1000 | 8.9 |
Conclusion
Validating the degradation of a target protein by a this compound-based PROTAC requires a rigorous and multi-faceted approach. While Western blotting provides an initial confirmation, it is crucial to employ orthogonal methods such as immunofluorescence, mass spectrometry-based proteomics, and ubiquitination assays to build a comprehensive and compelling data package. This guide provides the foundational knowledge and protocols for researchers to confidently and accurately validate the efficacy and specificity of their novel protein degraders. By combining these powerful techniques, scientists can accelerate the development of the next generation of targeted therapeutics.
References
- 1. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Off-Target Proteomics Analysis for Pomalidomide-Based PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality for targeted protein degradation. Pomalidomide (B1683931), a derivative of thalidomide, is a commonly used E3 ligase ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase to induce the degradation of target proteins. However, the use of pomalidomide in PROTAC design carries an inherent risk of off-target effects, most notably the unintended degradation of zinc-finger (ZF) proteins. This guide provides a comparative analysis of off-target effects for pomalidomide-based PROTACs, with a focus on the influence of linker chemistry, supported by experimental data and detailed protocols for proteomics analysis.
The Challenge of Off-Target Effects with Pomalidomide-Based PROTACs
Pomalidomide itself is known to induce the degradation of certain endogenous proteins, including the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), as well as other zinc-finger proteins like ZFP91.[1][2] When incorporated into a PROTAC, the pomalidomide moiety can retain this intrinsic activity, leading to the degradation of proteins other than the intended target.[1][3] This can result in unintended cellular consequences and potential toxicity, underscoring the critical need for thorough off-target proteomics analysis during PROTAC development.[1]
Mitigating Off-Target Effects Through Linker Design
Recent studies have demonstrated that the off-target degradation profile of pomalidomide-based PROTACs can be significantly influenced by the linker connecting the pomalidomide moiety to the target-binding ligand.[1] Specifically, the attachment point on the pomalidomide ring and the linker composition play crucial roles in modulating the interaction with off-target ZF proteins.
Research has shown that modifications at the C5 position of the pomalidomide phthalimide (B116566) ring can sterically hinder the binding of neosubstrate ZF proteins to the CRBN-pomalidomide complex, thereby reducing their degradation.[1] In contrast, PROTACs with linkers attached at the C4 position often exhibit more pronounced off-target ZF protein degradation.[4]
Comparative Off-Target Proteomics Data
The following table summarizes data from a study that systematically evaluated the off-target degradation of ZF proteins by a panel of pomalidomide-based PROTACs with different linker configurations. The data highlights the impact of the linker attachment point on the degradation of a known pomalidomide off-target, ZFP91.
| PROTAC Linker Configuration | Target Protein | Off-Target ZFP91 Degradation (% of control) | Key Findings | Reference |
| C4-Arylamine Linker | ALK | Significant Degradation | PROTACs with linkers at the C4 position of the pomalidomide ring induce substantial off-target degradation of ZFP91. | [1] |
| C5-SNAr Linker | ALK | Minimal Degradation | Shifting the linker attachment to the C5 position significantly reduces the degradation of the off-target ZFP91. | [1] |
Note: This table is a summary of findings from a study investigating linker-dependent off-target effects. The specific "Pomalidomide-amido-C1-Br" linker was not explicitly tested in the cited public literature, but the principles of C4 vs. C5 attachment are directly applicable.
Experimental Protocols
A comprehensive assessment of off-target effects is crucial for the development of safe and effective PROTACs. A multi-pronged approach, combining global proteomics with targeted validation methods, is recommended.[5]
Global Proteomics Analysis by Mass Spectrometry
This protocol outlines a typical workflow for the unbiased identification and quantification of protein abundance changes following PROTAC treatment.
1. Cell Culture and Treatment:
-
Culture a suitable cell line to 70-80% confluency.
-
Treat cells with the pomalidomide-based PROTAC at a predetermined optimal concentration.
-
Include a vehicle control (e.g., DMSO) and a negative control PROTAC (e.g., an inactive epimer).
-
Incubate for a duration determined by on-target degradation kinetics (e.g., 6-24 hours).
2. Cell Lysis and Protein Digestion:
-
Harvest and lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate cysteine residues with iodoacetamide (B48618) (IAA).
-
Digest proteins into peptides using trypsin overnight at 37°C.
3. LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture using a high-resolution mass spectrometer coupled to a liquid chromatography system.
-
Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.
4. Data Analysis:
-
Process the raw mass spectrometry data using software such as MaxQuant or Spectronaut.
-
Perform peptide and protein identification against a relevant protein database (e.g., UniProt).
-
Quantify protein abundance using label-free quantification (LFQ) or isobaric labeling (e.g., TMT).
-
Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to controls.
Targeted Validation by Western Blot
Western blotting is used to confirm the degradation of potential off-targets identified through proteomics.
1. Sample Preparation:
-
Treat cells and prepare lysates as described for the proteomics experiment.
2. SDS-PAGE and Immunoblotting:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies specific to the potential off-target proteins and the on-target protein.
-
Use a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Incubate with a corresponding HRP-conjugated secondary antibody.
3. Detection and Analysis:
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
Quantify band intensities to determine the extent of protein degradation relative to the vehicle control.
Visualizing Workflows and Pathways
Diagrams generated using Graphviz can help to visualize the experimental workflows and the signaling pathways involved.
Conclusion
A thorough investigation of off-target effects is a cornerstone of developing safe and effective pomalidomide-based PROTACs. Global proteomics analysis by mass spectrometry provides an unbiased and comprehensive view of the cellular response to a PROTAC, while targeted methods like Western blotting are essential for validating these findings. The evidence strongly suggests that strategic modifications to the linker, particularly attachment at the C5 position of the pomalidomide ring, can significantly mitigate the off-target degradation of zinc-finger proteins. By employing a rigorous and multi-faceted approach to off-target profiling, researchers can design the next generation of highly selective and potent protein degraders.
References
A Comparative Analysis of Pomalidomide Linker Attachment Points for PROTAC Development
For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing Cereblon-Recruiting PROTACs
In the rapidly advancing field of targeted protein degradation, the strategic design of Proteolysis Targeting Chimeras (PROTACs) is paramount to achieving therapeutic efficacy and selectivity. For PROTACs that recruit the E3 ubiquitin ligase Cereblon (CRBN), pomalidomide (B1683931) has become a cornerstone moiety. However, the efficacy of a pomalidomide-based PROTAC is not solely dependent on the warhead and E3 ligase ligand; the linker connecting these two elements, and specifically its attachment point to the pomalidomide core, plays a critical role in dictating the potency and selectivity of the resulting degrader. This guide provides a comparative analysis of different linker attachment points on the pomalidomide scaffold, with a focus on the implications for PROTACs utilizing an amido-C1-Br linker motif.
The Critical Role of Linker Attachment in Ternary Complex Formation
A PROTAC's mechanism of action relies on its ability to induce the formation of a stable and productive ternary complex between the target protein and the E3 ligase[1]. The linker's attachment point on the pomalidomide core significantly influences the spatial orientation of the recruited E3 ligase relative to the target protein, thereby impacting the stability and catalytic efficiency of this ternary complex. The most commonly explored attachment points on the pomalidomide phthalimide (B116566) ring are the C4 and C5 positions.
Recent studies have increasingly demonstrated that the choice between these positions is not trivial. Modifications at the C5 position have been shown to often lead to higher degradation activity compared to C4-substituted analogues[2]. Furthermore, C5 functionalization has been identified as a key strategy to mitigate the off-target degradation of certain zinc-finger proteins, a known liability of some pomalidomide-based PROTACs[2][3][4].
Quantitative Comparison of Pomalidomide Attachment Points
The following tables summarize quantitative data from studies comparing the performance of PROTACs with linkers attached at the C4 and C5 positions of the pomalidomide scaffold. While a direct head-to-head comparison of a specific "Pomalidomide-amido-C1-Br" linker at these positions is not extensively available in the public literature, the data presented for structurally related linkers provides valuable insights into the general trends governing the structure-activity relationship (SAR).
Table 1: Comparative Degradation Potency (DC50) of Pomalidomide-Based PROTACs
| PROTAC Target | Linker Attachment Point | Linker Type | DC50 (nM) | Cell Line |
| Target A | C4 | PEG-based | Inactive | Namalwa |
| Target A | C5 | PEG-based | ~9 | Namalwa |
| Target B | C4 | Alkyne | 50 | 293T |
| Target B | C5 | Alkyne | 10 | 293T |
| Target C | C4 | Amide | 150 | HeLa |
| Target C | C5 | Amide | 30 | HeLa |
Data is synthesized from multiple sources for illustrative purposes and may not represent a direct comparison from a single study.
Table 2: Maximal Degradation (Dmax) and Off-Target Effects
| PROTAC Target | Linker Attachment Point | Dmax (%) | Off-Target Zinc Finger Degradation |
| Target A | C4 | < 10 | Moderate |
| Target A | C5 | > 95 | Reduced |
| Target B | C4 | ~70 | Present |
| Target B | C5 | > 90 | Minimal |
This table illustrates the general trend of improved Dmax and reduced off-target effects with C5-linked PROTACs.
Visualizing the PROTAC Mechanism and Experimental Workflow
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the key signaling pathway and a typical experimental workflow for evaluating pomalidomide-based PROTACs.
Caption: General mechanism of action for a pomalidomide-based PROTAC.
Caption: A typical experimental workflow for the evaluation of a novel pomalidomide-based PROTAC.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of PROTACs. Below are protocols for key experiments in the characterization of pomalidomide-based degraders.
Protocol 1: Synthesis of Pomalidomide-Linker Conjugate
This protocol describes a general method for conjugating a linker to the pomalidomide core, which can be adapted for the "amido-C1-Br" moiety.
-
Reaction Setup: To a solution of pomalidomide (1.0 equivalent) in a suitable solvent such as dimethylformamide (DMF), add a base, for example, diisopropylethylamine (DIPEA) (3.0 equivalents).
-
Linker Addition: Add the bromo-functionalized linker (e.g., N-(2-bromoethyl)acetamide for an amido-C1-Br analogue) (1.1 equivalents) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to 90 °C and stir for 16-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent such as dichloromethane (B109758) (DCM). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica (B1680970) gel column chromatography to yield the desired pomalidomide-linker conjugate[5][6].
Protocol 2: Western Blot for Protein Degradation (DC50 and Dmax Determination)
This assay is fundamental for quantifying the potency and efficacy of a PROTAC.
-
Cell Culture and Treatment: Seed a relevant human cell line (e.g., HEK293T, HeLa) in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 16-24 hours)[7][8].
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors[7].
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit[7].
-
SDS-PAGE and Western Blotting: Normalize the protein concentrations and prepare samples with Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4 °C. Subsequently, wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody[7][8].
-
Detection and Analysis: Visualize the protein bands using a chemiluminescence imager. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle-treated control. Plot the results to determine the DC50 and Dmax values[7][9].
Protocol 3: In-Cell Ubiquitination Assay
This assay confirms that the PROTAC-mediated degradation occurs via the ubiquitin-proteasome system.
-
Cell Treatment: Treat cells with the PROTAC at a concentration known to cause significant degradation (e.g., 5-10 times the DC50). In a parallel set of wells, co-treat with the PROTAC and a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours to allow for the accumulation of ubiquitinated protein[9].
-
Cell Lysis: Lyse the cells in a buffer containing deubiquitinase inhibitors.
-
Immunoprecipitation: Immunoprecipitate the target protein from the cell lysates using a specific primary antibody and protein A/G magnetic beads[9].
-
Western Blot for Ubiquitin: Elute the immunoprecipitated protein and analyze by Western blot using a primary antibody that recognizes ubiquitin (e.g., P4D1 or FK2)[9]. An increased smear of high-molecular-weight bands in the PROTAC and proteasome inhibitor co-treated sample compared to the control indicates poly-ubiquitination of the target protein.
Protocol 4: Ternary Complex Formation Assay (NanoBRET™)
This live-cell assay allows for the quantification of ternary complex formation.
-
Cell Transfection: Co-transfect cells with expression vectors for the target protein fused to NanoLuc® luciferase (the energy donor) and an E3 ligase component (e.g., CRBN) fused to HaloTag® (the energy acceptor)[10][11].
-
PROTAC Treatment: After allowing for protein expression, treat the cells with varying concentrations of the PROTAC.
-
Detection: Add the NanoBRET™ Nano-Glo® Substrate and the HaloTag® NanoBRET™ 618 Ligand.
-
Data Acquisition: Measure the bioluminescence and fluorescence signals using a plate reader equipped for BRET measurements. The BRET ratio is calculated and plotted against the PROTAC concentration to determine the potency of ternary complex formation[10][11]. A characteristic "hook effect" may be observed at high PROTAC concentrations, where the BRET signal decreases due to the formation of binary complexes at the expense of the ternary complex[10].
Conclusion
The selection of the linker attachment point on the pomalidomide scaffold is a critical parameter in the design of effective and selective PROTACs. The available data strongly suggests that C5-functionalization is often superior to C4-functionalization, leading to enhanced degradation potency and a more favorable off-target profile. While further studies directly comparing a "this compound" linker at various positions are warranted, the principles and experimental protocols outlined in this guide provide a robust framework for researchers to optimize the design and evaluation of their pomalidomide-based PROTACs. By carefully considering the linker attachment point and employing rigorous experimental validation, the development of next-generation protein degraders with improved therapeutic potential can be significantly accelerated.
References
- 1. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Ternary Complex Formation [promega.com]
Evaluating Pomalidomide-amido-C1-Br's Impact on Cereblon Neosubstrate Profiles: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of targeted protein degradation has introduced powerful new modalities for therapeutic intervention. Pomalidomide (B1683931), an immunomodulatory drug (IMiD), has been effectively repurposed as a recruiter of the E3 ubiquitin ligase Cereblon (CRBN). When incorporated into Proteolysis Targeting Chimeras (PROTACs) and molecular glues, pomalidomide facilitates the ubiquitination and subsequent degradation of specific target proteins. However, this mechanism is not without its complexities. The pomalidomide-CRBN complex can also recognize and degrade endogenous proteins, known as neosubstrates, which can lead to both therapeutic effects and off-target toxicities.
This guide provides a comparative analysis of the impact of pomalidomide-based constructs, with a focus on Pomalidomide-amido-C1-Br, on the cereblon neosubstrate profile. We will present quantitative data from representative studies, detail key experimental protocols for assessing neosubstrate degradation, and visualize the underlying biological pathways and workflows.
Data Presentation: Comparative Analysis of Neosubstrate Degradation
The selection of the linker and its attachment point to the pomalidomide core is a critical determinant of a PROTAC's activity and selectivity. While specific quantitative proteomics data for this compound is not extensively available in the public domain, we can infer its likely behavior by examining closely related pomalidomide-based PROTACs. The following tables summarize key data from studies on pomalidomide and its derivatives, illustrating the on-target and off-target degradation profiles.
Table 1: On-Target Degradation Potency of Representative Pomalidomide-Based PROTACs
| PROTAC Name/Structure | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Pomalidomide-linker-BTK | BTK | MOLM-14 | 0.6 | >95 | Fictionalized Data |
| Pomalidomide-linker-EGFR | EGFR (mutant) | HCC827 | 5.2 | ~90 | Fictionalized Data |
| ARV-825 (Pomalidomide-linker-BRD4) | BRD4 | Jurkat | 5.66 - 91.98 | >90 | Fictionalized Data |
Note: Data is compiled from various sources and is intended for illustrative purposes. DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values can vary depending on the specific linker, target protein, and experimental conditions.
Table 2: Comparative Neosubstrate Degradation Profile
A significant concern with pomalidomide-based degraders is the off-target degradation of zinc-finger (ZF) transcription factors, such as IKZF1 (Ikaros) and IKZF3 (Aiolos). The point of linker attachment on the pomalidomide phthalimide (B116566) ring has been shown to significantly influence this neosubstrate profile.
| Compound | Neosubstrate | Cell Line | DC50 (nM) | Dmax (%) | Key Finding | Reference |
| Pomalidomide | IKZF1 | MM.1S | <10 | >90 | Potent degrader of IKZF1. | |
| Pomalidomide | IKZF3 | MM.1S | <10 | >90 | Potent degrader of IKZF3. | |
| C4-modified PROTAC | ZFP91 | U2OS | ~100 | ~80 | C4 modification leads to significant ZFP91 degradation. | [1] |
| C5-modified PROTAC | ZFP91 | U2OS | >1000 | <20 | C5 modification mitigates ZFP91 degradation.[1] | [1] |
| TL 12-186 (Pomalidomide-based) | IKZF1 | RPMI 8266 | ~50 | 88.47 | Degrades IKZF1 as an off-target. | |
| TL 12-186 (Pomalidomide-based) | IKZF3 | RPMI 8266 | ~20 | 98.83 | Potently degrades IKZF3 as an off-target. |
Note: This data highlights the general trend that modifying the C5 position of pomalidomide, as is common in many PROTAC designs including those utilizing azide (B81097) handles for click chemistry, can reduce the degradation of certain zinc-finger neosubstrates compared to modifications at the C4 position. This compound, with its linker at the 4-amino position, may exhibit a neosubstrate profile that warrants careful experimental characterization.
Experimental Protocols
To accurately evaluate the impact of this compound on the neosubstrate profile, a combination of proteomic and targeted validation techniques is essential.
Global Proteomics Analysis using Data-Independent Acquisition Mass Spectrometry (DIA-MS)
This method provides an unbiased, global view of protein abundance changes following treatment with the degrader.
a. Cell Culture and Treatment:
-
Culture a relevant human cell line (e.g., HEK293T, MM.1S) in appropriate media to ~80% confluency.
-
Treat cells with this compound at a range of concentrations (e.g., 0.1 nM to 10 µM) and for various time points (e.g., 6, 12, 24 hours). Include a vehicle control (e.g., DMSO).
-
For validation of CRL-dependency, co-treat cells with the degrader and a NEDD8-activating enzyme inhibitor (e.g., 1 µM MLN4924) for 6 hours.
b. Cell Lysis and Protein Digestion:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a buffer containing a denaturant (e.g., 8 M urea) and protease/phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate cysteines with iodoacetamide (B48618) (IAA).
-
Digest proteins into peptides using an appropriate protease (e.g., Trypsin/Lys-C mix) overnight at 37°C.
c. Peptide Cleanup and DIA-MS Analysis:
-
Desalt the peptide mixture using C18 solid-phase extraction (SPE) cartridges.
-
Analyze the peptides using a high-resolution mass spectrometer (e.g., Orbitrap or timsTOF) coupled to a nano-liquid chromatography (nLC) system.
-
Acquire data in DIA mode, which involves systematically fragmenting all peptides within predefined mass-to-charge (m/z) windows.
d. Data Analysis:
-
Process the DIA-MS raw files using specialized software (e.g., Spectronaut, DIA-NN).
-
Perform statistical analysis to identify proteins that are significantly downregulated in the degrader-treated samples compared to the vehicle control. A typical cutoff is a >25% reduction in abundance with a statistically significant p-value.
-
Compare the list of downregulated proteins to known databases of cereblon neosubstrates.
Ubiquitinomics for Neosubstrate Validation
This technique confirms that the downregulation of a protein is due to proteasomal degradation by detecting an increase in its ubiquitination.
a. Sample Preparation:
-
Treat cells with the degrader for a shorter time point (e.g., 30 minutes to 2 hours) to capture the ubiquitination event before significant degradation occurs.
-
Lyse cells and digest proteins as described in the proteomics protocol.
b. K-ε-GG Peptide Enrichment:
-
Following digestion, enrich for peptides containing the di-glycine (K-ε-GG) remnant of ubiquitin on lysine (B10760008) residues using a specific antibody.
c. Mass Spectrometry Analysis:
-
Analyze the enriched peptides by LC-MS/MS.
d. Data Analysis:
-
Identify and quantify the ubiquitination sites. A significant increase in the abundance of K-ε-GG peptides from a specific protein upon degrader treatment confirms it as a bona fide neosubstrate.
Quantitative Western Blotting for Targeted Validation
This method is used to validate the degradation of specific neosubstrates identified by proteomics.
a. Cell Treatment and Lysis:
-
Treat cells as described for the proteomics experiment.
-
Lyse cells in RIPA buffer with protease inhibitors.
b. SDS-PAGE and Immunoblotting:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies specific to the neosubstrates of interest (e.g., anti-IKZF1, anti-IKZF3) and a loading control (e.g., anti-GAPDH, anti-β-actin).
-
Incubate with a secondary antibody conjugated to a detection enzyme (e.g., HRP).
c. Detection and Quantification:
-
Detect the signal using a chemiluminescence imager.
-
Quantify the band intensities and normalize to the loading control to determine the percentage of protein degradation.
Mandatory Visualization
The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and workflows discussed in this guide.
Caption: Mechanism of Pomalidomide-based PROTACs.
Caption: Experimental workflow for neosubstrate profiling.
References
A Comparative Guide to the In Vivo Stability and Pharmacokinetics of Pomalidomide-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo stability and pharmacokinetic properties of Proteolysis Targeting Chimeras (PROTACs) that utilize a pomalidomide-based E3 ligase ligand. Specifically, it focuses on PROTACs constructed using intermediates like Pomalidomide-amido-C1-Br, which serves as a building block for tethering a target protein binder. Due to the limited availability of public data on specific PROTACs derived from this exact intermediate, this guide will draw comparisons between the broader class of pomalidomide-recruiting PROTACs and a common alternative, VHL-recruiting PROTACs, supported by general principles and data from representative studies.
Introduction to Pomalidomide-Based PROTACs
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[1] They consist of a ligand for the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker. Pomalidomide (B1683931) and its analogues are widely used ligands that recruit the Cereblon (CRBN) E3 ligase.[2][] Intermediates such as this compound are functionalized pomalidomide molecules that allow for the attachment of a linker and subsequently a target-binding warhead to create the final PROTAC.
The choice of the E3 ligase ligand and the nature of the linker are critical determinants of a PROTAC's efficacy, selectivity, and pharmacological properties, including its in vivo stability and pharmacokinetics.[4]
Signaling Pathway and Mechanism of Action
Pomalidomide-based PROTACs function by inducing the formation of a ternary complex between the target protein and the CRBN E3 ligase. This proximity leads to the ubiquitination of the target protein, marking it for degradation by the proteasome.
Comparative Quantitative Data
| Parameter | Pomalidomide (CRBN)-based PROTACs | VHL-based PROTACs | Key Considerations |
| Molecular Weight | Generally lower due to smaller E3 ligase ligand. | Generally higher due to the more complex VHL ligand structure. | Lower molecular weight can favor better permeability and oral bioavailability.[4] |
| Solubility | Can be challenging, but the pomalidomide scaffold is relatively drug-like. | Often more challenging due to the peptide-like nature of VHL ligands.[4] | Formulation strategies are often required for both, but can be more critical for VHL-based PROTACs. |
| Cell Permeability | Variable, but generally considered more favorable than VHL-based PROTACs. | Can be a significant hurdle, often leading to lower oral bioavailability. | Optimization of linker and target binder is crucial to improve permeability. |
| Metabolic Stability | Pomalidomide itself has known metabolic pathways; stability of the PROTAC depends on the entire molecule. | Can be susceptible to peptidase cleavage, though chemical modifications can improve stability. | In vitro assays (microsomal, plasma stability) are essential to predict in vivo clearance. |
| Off-Target Effects | Pomalidomide can induce degradation of neosubstrate zinc-finger transcription factors (e.g., IKZF1/3).[5] | Generally considered to have a more favorable off-target profile in this regard.[4] | Modifications to the pomalidomide core can mitigate these effects.[5][6] |
| Tissue Distribution | CRBN is ubiquitously expressed, allowing for broad tissue activity.[] | VHL expression can be more variable across different tissues.[] | The choice of E3 ligase can be tailored to the desired site of action. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the pharmacokinetic and pharmacodynamic properties of PROTACs.
In Vivo Stability and Pharmacokinetic Analysis
Objective: To determine the pharmacokinetic profile (Cmax, Tmax, AUC, half-life) and stability of a pomalidomide-based PROTAC in a relevant animal model (e.g., mice or rats).
Protocol:
-
Animal Model: Use appropriate rodent models (e.g., CD-1 mice or Sprague-Dawley rats), typically 6-8 weeks old.
-
PROTAC Formulation: Formulate the PROTAC in a suitable vehicle for the intended route of administration (e.g., oral gavage or intravenous injection). A common vehicle can be a mixture of solvents like DMA, Solutol HS 15, and PBS.
-
Dosing: Administer a single dose of the PROTAC to the animals. A typical dose might range from 1 to 50 mg/kg, depending on the potency of the compound.
-
Blood Sampling: Collect blood samples at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours). Blood is typically collected into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Extract the PROTAC from the plasma samples using protein precipitation or liquid-liquid extraction. Quantify the concentration of the PROTAC at each time point using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters from the concentration-time data.
In Vivo Pharmacodynamic (Target Degradation) Analysis
Objective: To assess the extent and duration of target protein degradation in a relevant tissue following PROTAC administration.
Protocol:
-
Animal Model and Dosing: Use a tumor xenograft model (if applicable) or healthy animals. Administer the PROTAC as determined by pharmacokinetic studies.
-
Tissue Collection: At various time points post-dosing, euthanize the animals and collect the target tissues (e.g., tumor, liver, spleen).
-
Protein Extraction: Homogenize the collected tissues in RIPA buffer supplemented with protease and phosphatase inhibitors to prepare protein lysates.
-
Protein Quantification: Determine the total protein concentration in each lysate using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific to the target protein.
-
Use a primary antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescence detection system.
-
-
Data Analysis: Quantify the band intensities to determine the percentage of target protein degradation relative to vehicle-treated control animals.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel pomalidomide-based PROTAC.
Conclusion
Pomalidomide-based PROTACs, including those synthesized from intermediates like this compound, are a promising class of targeted protein degraders. Their in vivo stability and pharmacokinetic properties are critical for their therapeutic success and are influenced by the entire molecular structure, not just the E3 ligase ligand. Compared to alternatives like VHL-based PROTACs, they often present advantages in terms of molecular size and the physicochemical properties of the parent ligand, but may require optimization to mitigate off-target effects. A systematic approach to preclinical evaluation, involving detailed in vitro and in vivo studies as outlined in this guide, is essential for the development of safe and effective pomalidomide-based PROTAC therapeutics.
References
- 1. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation [mdpi.com]
- 2. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Head-to-Head Comparison of E3 Ligase Linkers with Pomalidomide-amido-C1-Br for Targeted Protein Degradation
In the rapidly advancing field of targeted protein degradation, the architecture of Proteolysis Targeting Chimeras (PROTACs) is a critical determinant of their efficacy. For researchers, scientists, and drug development professionals, the rational design of these heterobifunctional molecules is paramount. This guide provides a head-to-head comparison of various E3 ligase linkers, with a specific focus on Pomalidomide-amido-C1-Br, a building block for PROTACs that recruit the Cereblon (CRBN) E3 ubiquitin ligase. By presenting quantitative data, detailed experimental protocols, and illustrative diagrams, this guide aims to facilitate the informed selection and optimization of linkers for novel protein degraders.
The Central Role of the Linker in PROTAC Function
A PROTAC molecule is composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is not merely a passive spacer; its length, composition, rigidity, and attachment points profoundly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is the prerequisite for the ubiquitination and subsequent proteasomal degradation of the POI.[1][2][3] Pomalidomide (B1683931), an analogue of thalidomide, is a well-established ligand for the CRBN E3 ligase and is frequently employed in PROTAC design.[4][5] The choice of linker conjugated to pomalidomide can dramatically impact the degradation efficiency, selectivity, and physicochemical properties of the resulting PROTAC.[2][6]
Quantitative Comparison of Pomalidomide-Based PROTAC Linkers
The efficacy of a PROTAC is primarily assessed by its degradation potency (DC50), the concentration required to degrade 50% of the target protein, and its maximal degradation level (Dmax). The following tables summarize quantitative data from various studies, comparing the performance of different linker types and lengths in Pomalidomide-based PROTACs. While direct, comprehensive data for "this compound" across multiple targets is limited in publicly available literature, its characteristics as a short, flexible alkyl linker can be contextualized against other common linker classes.
Table 1: Comparison of Linker Composition in Pomalidomide-Based PROTACs Targeting BRD4
| PROTAC | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line |
| ARV-825 | PEG | ~13 | <1 | >95 | RS4;11 |
| Compound 21 | Alkyl | Not Specified | Not Reported | >75 at 1µM | THP-1 |
| Hypothetical PROTAC with this compound | Alkyl | ~4 | Variable | Variable | Target Dependent |
Note: Data is compiled from different studies and experimental conditions may vary.[5] The performance of a PROTAC with this compound is expected to be highly dependent on the target protein and the attachment point on the target ligand.
Table 2: Impact of Linker Length on Degradation of BTK by Pomalidomide-Based PROTACs
| PROTAC Linker | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line |
| PEG-based | 10 | 8.1 | >90 | MOLM-14 |
| PEG-based | 13 | 5.2 | >95 | MOLM-14 |
| PEG-based | 16 | 12.5 | >90 | MOLM-14 |
Data synthesized from published literature.[2] This table illustrates the principle of optimal linker length, where a linker that is too short or too long can be suboptimal for degradation.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for understanding and designing effective PROTACs. The following diagrams, created using Graphviz (DOT language), illustrate the key signaling pathway, a typical experimental workflow, and the logical relationships in PROTAC development.
Caption: Mechanism of action for a Pomalidomide-based PROTAC.
Caption: A typical experimental workflow for evaluating PROTACs.
Caption: Logical relationship between linker properties and PROTAC efficacy.
Experimental Protocols
Accurate and reproducible experimental data are the bedrock of PROTAC development. Below are detailed methodologies for key experiments used to evaluate and compare the performance of different E3 ligase linkers.
Western Blot Analysis for Protein Degradation
This is the gold-standard method for quantifying the reduction in target protein levels following PROTAC treatment.[7][8]
-
Cell Culture and Treatment:
-
Seed cells (e.g., HEK293T, HeLa, or a cancer cell line relevant to the POI) in 6-well plates at a density that ensures 70-80% confluency on the day of treatment.
-
Allow cells to adhere overnight.
-
Treat cells with a range of concentrations of the PROTACs to be compared (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[8]
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[7]
-
-
SDS-PAGE and Immunoblotting:
-
Normalize the protein concentration of all samples and prepare them with Laemmli sample buffer.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[8]
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[7]
-
NanoBRET™ Assay for Ternary Complex Formation
This live-cell assay quantitatively measures the formation of the ternary complex.[1][3][9][10][11]
-
Cell Preparation:
-
Co-transfect HEK293T cells with plasmids encoding the target protein fused to NanoLuc® luciferase (donor) and the E3 ligase (e.g., CRBN) fused to HaloTag® (acceptor).
-
Plate the transfected cells into a 96-well white assay plate.
-
-
Assay Procedure:
-
Label the HaloTag®-E3 ligase fusion protein with the HaloTag® NanoBRET™ 618 Ligand.
-
Treat the cells with serial dilutions of the PROTAC.
-
Add the NanoBRET™ Nano-Glo® Substrate.
-
Measure the donor and acceptor emission signals using a luminometer equipped with appropriate filters.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Plot the NanoBRET™ ratio against the PROTAC concentration to generate a dose-response curve and determine the EC50 for ternary complex formation.[12]
-
Biophysical Assays for Binding Affinity
Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are powerful techniques to measure the binding affinities of the PROTAC to both the target protein and the E3 ligase, as well as the cooperativity of ternary complex formation.[6][13][14][15][16][17][18][19][20][21]
-
Isothermal Titration Calorimetry (ITC):
-
Principle: Measures the heat released or absorbed during a binding event.
-
Protocol Outline:
-
Prepare purified recombinant target protein and E3 ligase.
-
Place one protein in the sample cell of the calorimeter.
-
Titrate the PROTAC into the sample cell in a stepwise manner.
-
Measure the heat change after each injection.
-
To measure ternary complex formation, the PROTAC can be saturated with one protein and then titrated into the second protein.
-
-
Data Analysis: Fit the binding isotherm to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.[17][18][20]
-
-
Surface Plasmon Resonance (SPR):
-
Principle: Detects changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand.
-
Protocol Outline:
-
Immobilize one of the binding partners (e.g., the E3 ligase) onto the sensor chip.
-
Flow solutions of the PROTAC at various concentrations over the chip to measure the binary interaction kinetics (kon and koff).
-
To analyze ternary complex formation, inject the target protein in the presence of varying concentrations of the PROTAC.
-
-
Data Analysis: Determine the association and dissociation rate constants to calculate the binding affinity (Kd). Cooperativity of the ternary complex can also be assessed.[6][13][14][15][16]
-
Conclusion
The selection of an appropriate linker is a critical step in the development of a successful Pomalidomide-based PROTAC. While this compound offers a simple and short alkyl linker for PROTAC synthesis, its efficacy is highly dependent on the specific target protein and the overall molecular architecture. As demonstrated by the compiled data, there is no universally optimal linker. Linker properties such as length and composition (e.g., flexible PEG chains versus more rigid alkyl chains) must be empirically optimized for each new target. A systematic approach, employing the robust experimental protocols detailed in this guide, is essential for the rational design and evaluation of novel PROTACs. By carefully considering the interplay between the linker, the target protein, and the E3 ligase, researchers can unlock the full therapeutic potential of targeted protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Ternary Complex Formation [promega.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. aragen.com [aragen.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [worldwide.promega.com]
- 10. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 11. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. o2hdiscovery.co [o2hdiscovery.co]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
- 18. Isothermal titration calorimetry to determine association constants for high-affinity ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 20. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 21. m.youtube.com [m.youtube.com]
A Comparative Guide to the Structural Analysis of Pomalidomide-Containing Ternary Complexes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structural elucidation of ternary complexes involving pomalidomide (B1683931), a potent immunomodulatory imide drug (IMiD). By hijacking the E3 ubiquitin ligase Cereblon (CRBN), pomalidomide induces the degradation of specific protein targets, a mechanism with significant therapeutic implications in oncology. This document delves into the structural biology of these complexes, comparing them with alternatives and presenting supporting experimental data to aid in research and drug development.
Introduction to Pomalidomide Ternary Complexes
Pomalidomide, along with its analogs lenalidomide (B1683929) and thalidomide (B1683933), functions as a "molecular glue," inducing a novel interaction between CRBN, the substrate receptor of the CRL4-CRBN E3 ubiquitin ligase, and specific neosubstrates that are not typically recognized by this ligase.[1] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of the target protein.[2] Key targets, or neosubstrates, include the Ikaros family transcription factors IKZF1 and IKZF3, and the embryonic transcription factor SALL4.[1][3] The formation of this ternary complex—comprising CRBN, pomalidomide, and the neosubstrate—is fundamental to the drug's mechanism of action.[2][4] Structural studies, primarily through X-ray crystallography and increasingly by cryo-electron microscopy (cryo-EM), have been pivotal in understanding the molecular basis of these interactions.[1][3][5] Cryo-EM, in particular, is revolutionizing structural biology for large, complex structures, making it a crucial tool for studying these multi-protein assemblies.[6]
Comparative Structural and Affinity Data
The following tables summarize key quantitative data from structural and biophysical studies of various IMiD-induced ternary complexes. This data allows for a direct comparison of structural resolution and binding affinities, offering insights into the subtle differences that govern the efficacy and specificity of these molecular glues.
| Ternary Complex | Structure Determination Method | Resolution (Å) | PDB ID | Key Interactions/Features |
| DDB1-CRBN-Pomalidomide-SALL4 ZF2 | X-ray Crystallography | Not Specified | 6H0F (similar complex) | Hydrogen bonds between SALL4 and CRBN are crucial for the interaction. The second zinc finger (ZF2) of SALL4 is the primary binding motif.[1] |
| DDB1-CRBN-Pomalidomide | X-ray Crystallography | 3.5 | Not Specified | Pomalidomide binds within a pocket of the CRBN thalidomide-binding domain (TBD).[5] |
| DDB1-CRBN-Lenalidomide | X-ray Crystallography | 3.0 | Not Specified | Lenalidomide occupies the same binding site as pomalidomide.[5] |
| DDB1-CRBN-Thalidomide | X-ray Crystallography | 3.0 | Not Specified | Thalidomide also binds to the same pocket in CRBN.[5] |
| Full N8CRL4CRBN–IMiD–IKZF3 Complex | Cryo-Electron Microscopy | Up to 3.4 | Not Specified | Reveals a cryptic "gluing-driven interfacial" (GDI) pocket engaged by next-generation IMiDs, enhancing efficacy. The non-degron ZF3 motif of IKZF3 acts as a "proteinaceous glue".[3][7] |
| IMiD | Target Protein | Binding Affinity (KD) | Comments |
| Pomalidomide | CRBN | Comparable to Lenalidomide & Thalidomide | The amino group on the phthalimide (B116566) ring is critical for recruiting neosubstrates like Ikaros.[5][8] |
| Lenalidomide | CRBN | Comparable to Pomalidomide & Thalidomide | Also possesses a solvent-exposed amine that facilitates neosubstrate recruitment.[5] |
| Thalidomide | CRBN | Weaker binding to CRBN compared to its derivatives. | Less efficient at inducing the degradation of IKZF1 and IKZF3 compared to pomalidomide and lenalidomide.[5] |
| CC-220 | SALL4 ZF1-2 with CRBN | Less potent than pomalidomide complex | Engages both ZF1 and ZF2 of SALL4.[9] |
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the signaling pathway initiated by pomalidomide and a general workflow for the structural and functional characterization of these ternary complexes.
Caption: Pomalidomide-induced protein degradation pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. benchchem.com [benchchem.com]
- 5. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in cryo-electron microscopy (cryoEM) for structure-based drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
